molecular formula C10H12N2O B151976 (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one CAS No. 66521-53-7

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B151976
CAS No.: 66521-53-7
M. Wt: 176.21 g/mol
InChI Key: JZGHSXBVKSMAKH-VMPITWQZSA-N
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Description

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyridin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)8-5-10(13)9-3-6-11-7-4-9/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGHSXBVKSMAKH-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214335
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123367-27-1
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123367-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a valuable intermediate in medicinal chemistry and organic synthesis. The document outlines the chemical principles, experimental procedures, and characterization data based on available literature.

Introduction

This compound is a substituted enaminone, a class of compounds recognized for their versatile reactivity and significant biological activities. Enaminones serve as key building blocks in the synthesis of various heterocyclic systems and are intermediates in the preparation of several pharmaceutical agents. This guide details a reliable method for the preparation of the title compound, focusing on the condensation reaction between 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Scheme

The synthesis proceeds via a condensation reaction where the active methyl group of 4-acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a source of a dimethylaminomethylene group, which condenses with the ketone to form the enaminone product after the elimination of methanol.

Reaction:

4-Acetylpyridine + N,N-Dimethylformamide dimethyl acetal → this compound + 2 CH₃OH

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
Appearance Yellow solid[1]
Purity (typical) >98%
Reaction Parameters
ParameterValue
Reactant 1 4-Acetylpyridine
Reactant 2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Solvent None (neat) or Ethanol
Reaction Temperature Reflux
Reaction Time 4 hours (neat)
Work-up Concentration in vacuo, recrystallization

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[1]

Materials and Reagents
  • 4-Acetylpyridine (10 mmol, 1.21 g)

  • N,N-Dimethylformamide-dimethyl acetal (40 ml)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Synthesis Procedure
  • To a round-bottom flask, add 4-acetylpyridine (10 mmol).

  • Add N,N-dimethylformamide-dimethyl acetal (40 ml) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for four hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture in vacuo to remove the excess reagent and methanol byproduct, resulting in an orange residue.

  • Recrystallize the orange residue from ethanol to afford the pure product as yellow blocks.

Characterization

The product can be characterized by various analytical techniques.

  • Elemental Analysis: Calculated for C₁₀H₁₂N₂O: C 68.10%, H 6.81%, N 15.89%. Found: C 68.05%, H 6.69%, N 15.81%.[1]

  • Crystallography: The compound is approximately planar. Crystal data: Monoclinic, space group P21/c, a = 5.6300 (11) Å, b = 22.850 (5) Å, c = 7.8400 (16) Å, β = 107.57 (3)°.[1]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound were not explicitly available in the searched literature. Researchers should perform these analyses to fully characterize the synthesized compound.

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound Reactants Reactants - 4-Acetylpyridine - DMF-DMA Reaction Reaction - Reflux for 4 hours Reactants->Reaction Mixing Concentration Work-up - Concentration in vacuo Reaction->Concentration Cooling Recrystallization Purification - Recrystallization from Ethanol Concentration->Recrystallization Crude Product Product Final Product - Yellow Crystalline Solid Recrystallization->Product Pure Product

Caption: Synthesis workflow diagram.

Reaction Principle

Reaction_Principle Reaction Principle of Enaminone Formation cluster_reactants Starting Materials cluster_process Process cluster_products Products & Byproducts 4-Acetylpyridine 4-Acetylpyridine DMF_DMA DMF-DMA Condensation Condensation (Reflux) DMF_DMA->Condensation Enaminone (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Condensation->Enaminone Forms Methanol Methanol (x2) Condensation->Methanol Eliminates

Caption: Enaminone formation principle.

References

Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one from 4-acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Introduction

This compound is a valuable enaminone intermediate in organic synthesis. Enaminones are versatile building blocks used in the synthesis of various heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals and functional materials.[1][2] This technical guide provides a comprehensive overview of the synthesis of this target compound from 4-acetylpyridine. The primary synthetic route involves a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon synthon and an aminomethylenating agent.[2] This document outlines the reaction conditions, provides a detailed experimental protocol, and summarizes key quantitative data for researchers, scientists, and drug development professionals.

General Reaction Pathway

The synthesis is a one-step process involving the reaction of the methyl ketone group of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds through the nucleophilic attack of the enolate of the ketone on DMF-DMA, followed by the elimination of two molecules of methanol to yield the final β-dimethylamino enone product.[2]

The general workflow for this synthesis is outlined below:

Caption: General workflow for enaminone synthesis.

Data Presentation: Synthesis Parameters

The reaction of acetylpyridines with DMF-DMA is a robust method applicable to various isomers. The following table summarizes reaction conditions reported for the synthesis of pyridyl enaminones, which can be adapted for the 4-acetylpyridine substrate.

Starting MaterialReagentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
3-AcetylpyridineDMF-DMAEthanolNoneReflux1650.8[3]
3-AcetylpyridineDMF-DMATolueneNoneReflux1891[3]
3-AcetylpyridineDMF-DMAXyleneNoneReflux1692.6[3]
2-AcetylpyridineDMF-DMADMF-DMA (as solvent)NoneReflux4N/A[4]
3-AcetylpyridineDMF-DMANoneSulfated Polyborate110N/A80 (10g scale)[5]
4-AcetylpyridineDMF-DMAN/ASulfated Polyborate110N/AN/A[5]

N/A: Not available in the cited literature.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on analogous preparations for other acetylpyridine isomers.[3][4]

Materials:

  • 4-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene (or Xylene)

  • Diethyl ether (or Hexane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylpyridine (e.g., 10 mmol, 1.21 g).

  • Reagent Addition: Add anhydrous toluene (e.g., 25 mL) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (e.g., 11 mmol, 1.49 mL, 1.1 eq). Using a slight excess of DMF-DMA can help drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 16-18 hours).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess DMF-DMA.[3]

  • Purification: To the resulting crude residue (often an oil or solid), add cold diethyl ether (e.g., 25 mL) and stir or sonicate.[3] A yellow precipitate should form.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield this compound.[3] The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of methylene chloride and petroleum ether if necessary.[4][6]

Visualization of Reaction

The chemical transformation from 4-acetylpyridine to the target enaminone is depicted below.

Caption: Synthesis of the target enaminone from 4-acetylpyridine.

Characterization and Properties

While specific spectral data for the 4-pyridyl isomer is not detailed in the provided search results, the properties can be inferred from its analogs. The molecular formula is C10H12N2O, and the molecular weight is 176.22 g/mol . The product is typically a yellow crystalline solid.[3] For the analogous 3-pyridyl isomer, a melting point of 81-82°C has been reported.[3] Characterization would typically be confirmed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

The synthesis of this compound from 4-acetylpyridine and DMF-DMA is an efficient and straightforward condensation reaction. The methodology is well-established for related isomers and can be performed under various conditions, including neat, with a solvent, or with catalytic enhancement. The resulting enaminone is a key intermediate for the construction of more complex heterocyclic systems, making this a fundamental transformation for researchers in medicinal chemistry and materials science.

References

Technical Guide: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 66521-53-7

This technical guide provides an in-depth overview of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a versatile organic compound with significant applications in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a pyridine derivative that is typically a yellow powder at room temperature.[1] It is recognized for its role as a key intermediate in the synthesis of more complex molecules.[2]

PropertyValueReference
CAS Number 66521-53-7[1][3]
Molecular Formula C₁₀H₁₂N₂O[1][3]
Molecular Weight 176.22 g/mol [1][3]
Appearance Yellow powder[1]
Purity ≥ 98% (often by HPLC)[1][3]
Storage Conditions 0-8°C, protected from light[1]

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a condensation reaction. A common method involves the reaction of a substituted pyridine with a dimethylformamide acetal. While a specific protocol for the 4-pyridyl isomer is not detailed in the provided results, a representative synthesis for the analogous 2-pyridyl isomer involves the reaction of 2-acetylpyridine with N,N-dimethylformamide-dimethyl acetal. A similar approach can be applied for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of analogous pyridyl propenone derivatives.

Materials:

  • 4-acetylpyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Ethanol (for recrystallization)

  • Diethyl ether

Procedure:

  • To a solution of 4-acetylpyridine (1 equivalent) in an anhydrous solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.1 to 2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or diethyl ether, to yield the final product as a yellow solid.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound Reactants 4-Acetylpyridine + N,N-Dimethylformamide Dimethyl Acetal Reaction Reflux in Anhydrous Solvent Reactants->Reaction Workup Solvent Removal (in vacuo) Reaction->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Purification->Product

Caption: Synthetic route for this compound.

Spectroscopic and Crystallographic Data

The structure of this compound has been confirmed by single-crystal X-ray diffraction. The molecule is approximately planar.[4]

Crystal Data
Crystal system Monoclinic
Space group P2₁/n
a (Å) 5.6300 (11)
b (Å) 22.850 (5)
c (Å) 7.8400 (16)
β (°) 107.57 (3)
Volume (ų) 961.5 (3)
Z 4
Data obtained from a study on the crystal structure of the title compound.[4]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis and medicinal chemistry.[2] Its structure, featuring a pyridine ring and an α,β-unsaturated ketone, allows for various chemical transformations and interactions with biological targets.[2]

  • Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of a range of pharmaceuticals.[2] It is particularly noted for its use in developing drugs that target neurological disorders, likely due to the ability of the pyridine moiety to interact with neurotransmitter systems.[2][5]

  • Synthesis of Bioactive Molecules: Researchers have utilized this compound to create various bioactive molecules, highlighting its importance in medicinal chemistry.[2] The enone functionality is susceptible to Michael addition, allowing for the introduction of diverse substituents.

  • Agrochemicals: It has found applications in the formulation of agrochemicals, where it can improve the efficacy and stability of crop protection products.[2][5]

  • Material Science: There is interest in using this compound for creating advanced materials like polymers and coatings that require specific chemical properties for improved performance.[5]

Safety and Handling

References

physical and chemical properties of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a compound of interest for researchers, scientists, and professionals in drug development. This document details its fundamental characteristics, synthesis, and potential therapeutic applications, supported by experimental and predicted data.

Core Physical and Chemical Properties

This compound is a pyridine derivative that belongs to the chalcone family, known for its diverse biological activities.[1] It is recognized for its potential as an intermediate in the synthesis of various pharmaceutical compounds.[1][2]

Physical Properties

The compound typically presents as a yellow powder or crystalline solid.[1] Its storage is recommended at 0-8°C to maintain its stability.[1]

PropertyValueReference
Appearance Yellow powder[1]
Molecular Formula C₁₀H₁₂N₂O[1][3]
Molecular Weight 176.22 g/mol [1][3]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8°C[1]
Chemical Properties

The chemical structure of this compound features a conjugated system that is key to its reactivity and potential biological interactions. It is known to be an important intermediate in organic synthesis.[1]

PropertyValueReference
IUPAC Name This compound
CAS Number 66521-53-7[1]
PubChem CID 714531[1]
MDL Number MFCD00115179[1]

Spectral and Crystallographic Data

Spectral Analysis

Due to the limited availability of public experimental spectral data for this specific compound, predicted NMR data is provided below. The expected mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Predicted ¹H NMR Spectrum: (Prediction based on standard chalcone structures and pyridinyl moieties)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.7d2HProtons ortho to Pyridine N
~ 7.8d2HProtons meta to Pyridine N
~ 7.6d1Hα-proton of enone
~ 5.7d1Hβ-proton of enone
~ 3.1s6HN(CH₃)₂

Predicted ¹³C NMR Spectrum: (Prediction based on standard chalcone structures and pyridinyl moieties)

Chemical Shift (ppm)Assignment
~ 187C=O (Ketone)
~ 155β-carbon of enone
~ 150Carbons ortho to Pyridine N
~ 145Pyridine quaternary carbon
~ 121Carbons meta to Pyridine N
~ 95α-carbon of enone
~ 40N(CH₃)₂

Mass Spectrometry: The expected [M+H]⁺ peak in the mass spectrum would be approximately m/z 177.23.

Crystallographic Data

The crystal structure of this compound has been determined, revealing an approximately planar molecular conformation.[3]

Crystal SystemMonoclinic
Space Group P2₁/c
a 5.6300(11) Å
b 22.850(5) Å
c 7.8400(16) Å
β 107.57(3)°
Volume 961.5(3) ų
Z 4

Synthesis Protocol

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

  • 4-acetylpyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Diethyl ether

Procedure:

  • A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.[3]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is concentrated under reduced pressure (in vacuo) to remove the solvent.

  • The resulting residue is recrystallized from ethanol to yield the final product as yellow blocks.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification cluster_product Product 4-acetylpyridine 4-acetylpyridine Reflux Reflux (4 hours) 4-acetylpyridine->Reflux DMF-DMA N,N-dimethylformamide dimethyl acetal DMF-DMA->Reflux Concentration Concentration (in vacuo) Reflux->Concentration Recrystallization Recrystallization (Ethanol) Concentration->Recrystallization Final_Product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Recrystallization->Final_Product

Synthesis workflow for the target compound.

Biological Activity and Signaling Pathways

Chalcone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, as a member of this class, is noted for its significant biological activity and potential in drug development, particularly for neurological disorders through its interaction with neurotransmitter systems.[1][4]

While the specific signaling pathways for this compound are not extensively documented, the activities of related dimethylamino chalcones suggest potential interactions with key cellular signaling cascades. For instance, some dimethylamino chalcone derivatives have been shown to inhibit the induction of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses.

Given the limited specific data, a hypothesized signaling pathway is presented below, based on the known mechanisms of related chalcones in inflammation.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Cell_Surface_Receptor->Signaling_Cascade Gene_Expression Gene Expression (iNOS, COX-2) Signaling_Cascade->Gene_Expression Target_Compound (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Target_Compound->Signaling_Cascade Inhibition Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) Gene_Expression->Inflammatory_Mediators

Hypothesized anti-inflammatory signaling pathway.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[1] Its utility has been demonstrated in the development of therapeutic agents.[1] Furthermore, it is utilized in agricultural chemistry and biochemical research.[4]

Conclusion

This compound is a versatile compound with significant potential in pharmaceutical and chemical research. This guide provides a foundational understanding of its properties, synthesis, and potential biological activities. Further research into its specific mechanisms of action will be crucial for fully harnessing its therapeutic potential.

References

Technical Whitepaper: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (Molecular Weight: 176.22 g/mol )

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a pyridine-containing chalcone derivative. Chalcones are a class of compounds recognized for their broad pharmacological potential. This guide details the physicochemical properties, a representative synthetic protocol, and known applications of this specific molecule. It is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and biochemistry. The compound's utility as a versatile synthetic intermediate in the development of novel therapeutic agents and other advanced materials is highlighted.[1][2]

Physicochemical and Structural Data

This compound is a stable, yellow crystalline powder.[1] Its structure features a conjugated enone system, which is a common pharmacophore. The molecule is approximately planar, a characteristic that can facilitate intercalation or binding with biological macromolecules.[3]

Data Summary

All relevant quantitative and qualitative data for this compound are summarized in the table below for ease of reference.

PropertyValueReference
IUPAC Name (2E)-3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one[4]
Synonyms 3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one[1][4]
CAS Number 66521-53-7[4]
Molecular Formula C₁₀H₁₂N₂O[1][4][5]
Molecular Weight 176.22 g/mol [1][4][5][6]
Appearance Yellow powder[1]
Purity ≥ 98-99% (HPLC)[1]
Melting Point 100-105 °C
Storage Store at -20°C or 0-8°C, sealed in a dry place[1][5]
Solubility Soluble in most organic solvents
XLogP3 1.2[7]
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
Unit Cell Dimensions a=5.63Å, b=22.85Å, c=7.84Å, β=107.57°[3]

Synthesis and Characterization

Chalcones are typically synthesized via the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone, catalyzed by an acid or base.[8]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 4-acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-acetylpyridine (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (1.2 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a 0.5 M solution with respect to the 4-acetylpyridine.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether or hexane to remove any unreacted starting material.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a yellow solid.

  • Drying: Dry the purified product under a vacuum to remove residual solvent.

Characterization: The final compound's identity and purity should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[8]

  • HPLC: To determine the purity of the final compound.[1]

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=C, C-N).[9]

Biological Activity and Applications

This compound serves as a crucial building block in medicinal chemistry and materials science.[1]

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of more complex pharmaceuticals.[1][2] Its structure is relevant for developing drugs targeting neurological disorders, potentially through interactions with neurotransmitter systems.[2] The chalcone scaffold is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9][10][11]

  • Biochemical Research: This compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.[2]

  • Agrochemicals: It is used in the formulation of agrochemicals to improve the efficacy and stability of crop protection products.[2]

  • Materials Science: Researchers are exploring its use in creating advanced polymers and coatings that require specific chemical properties for enhanced performance.[2]

Visualized Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where the compound acts as a kinase inhibitor within a generic cellular proliferation pathway, a common target for chalcone-based drug discovery.

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Compound (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Compound->RAF     Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Workflow: Synthesis to Analysis

This diagram outlines the typical workflow for the chemical synthesis, purification, and analytical confirmation of the target compound.

G cluster_analysis Characterization Start Reactants: 4-acetylpyridine & DMF-DMA Reaction Claisen-Schmidt Condensation Start->Reaction Workup Cooling & Filtration Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization or Column Chromatography Crude->Purification Pure Pure Compound (Yellow Solid) Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS HPLC HPLC Analysis Pure->HPLC

Caption: Standard laboratory workflow for synthesis, purification, and analysis.

References

Structural Analysis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a pyridyl derivative with potential applications in pharmaceutical and materials science. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships and for the rational design of novel derivatives. This technical guide provides a detailed structural analysis of the title compound, focusing on its crystallographic properties. The document summarizes key quantitative data, outlines experimental protocols for its synthesis and crystallographic analysis, and presents visualizations to illustrate the experimental workflow.

Introduction

Enaminones are a class of organic compounds characterized by the presence of a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts unique chemical reactivity and makes them valuable intermediates in organic synthesis. The incorporation of a pyridine ring, as in this compound, introduces a key pharmacophore, suggesting its potential for biological activity. This guide focuses on the detailed solid-state structure of this compound as determined by single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of this compound was achieved through a condensation reaction.[1]

Experimental Protocol: Synthesis

A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) was refluxed for four hours.[1] After this period, the reaction mixture was concentrated under reduced pressure (in vacuo). The resulting orange residue was recrystallized from ethanol to yield yellow, block-shaped crystals of the title compound, suitable for X-ray diffraction analysis.[1]

Crystallographic Structural Analysis

The molecular structure of this compound was determined by single-crystal X-ray diffraction. The analysis revealed that the molecule is approximately planar.[1]

Data Presentation: Crystal and Refinement Data

The key parameters from the crystallographic analysis are summarized in the tables below for clear reference and comparison.

Table 1: Crystal Data
Chemical FormulaC₁₀H₁₂N₂O
Formula Weight176.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.6300 (11)
b (Å)22.850 (5)
c (Å)7.8400 (16)
β (°)107.57 (3)
Volume (ų)961.5 (3)
Z4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)294
Crystal Size (mm)0.12 × 0.10 × 0.08
Table 2: Data Collection and Refinement
DiffractometerBruker APEXII CCD
Absorption CorrectionMulti-scan
Measured Reflections5177
Independent Reflections1784
Reflections with I > 2σ(I)1503
R_int0.022
R[F² > 2σ(F²)]0.040
wR(F²)0.137
Goodness-of-fit (S)1.00
Parameters121
H-atom TreatmentNot refined
Δρ_max (e Å⁻³)0.20
Δρ_min (e Å⁻³)-0.13

Bond lengths, bond angles, and dihedral angles are contained within the Crystallographic Information File (CIF) which can be accessed via the supplementary material of the cited publication.

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer.[1] The data collection was performed at 294 K using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1] Molecular graphics were generated using SHELXTL.[1]

Spectroscopic Analysis

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of the title compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification 4-acetylpyridine 4-acetylpyridine Reflux Reflux 4-acetylpyridine->Reflux DMF-DMA N,N-dimethylformamide- dimethyl acetal DMF-DMA->Reflux Concentration Concentration Reflux->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Recrystallization->Product Ethanol Ethanol Ethanol->Recrystallization

Caption: Synthetic workflow for this compound.

Crystallographic Analysis Workflow

The following diagram outlines the major stages of the single-crystal X-ray diffraction analysis.

G cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Visualization Crystal_Mounting Single Crystal Mounting Diffractometer Bruker APEXII CCD (Mo Kα, 294 K) Crystal_Mounting->Diffractometer Data_Collection Intensity Data Collection Diffractometer->Data_Collection Absorption_Correction Multi-scan Correction Data_Collection->Absorption_Correction Structure_Solution Structure Solution (SHELXS97) Absorption_Correction->Structure_Solution Structure_Refinement Structure Refinement (SHELXL97) Structure_Solution->Structure_Refinement Molecular_Graphics Visualization (SHELXTL) Structure_Refinement->Molecular_Graphics Final_Structure Final Crystal Structure Molecular_Graphics->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The solid-state structure of this compound has been unambiguously determined by single-crystal X-ray diffraction. The molecule adopts a nearly planar conformation, a feature that may influence its packing in the solid state and its interaction with biological targets. The provided crystallographic data serves as a crucial foundation for computational modeling and further investigation into the material and medicinal properties of this compound and its derivatives. The absence of publicly available, detailed spectroscopic data highlights an opportunity for further characterization of this molecule to complement the existing crystallographic information.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a compound of interest in pharmaceutical and materials research. Its versatile structure serves as a valuable scaffold in the synthesis of various bioactive molecules.[1] This document outlines the precise crystallographic parameters, details the experimental procedures for its synthesis and characterization, and presents visualizations of its molecular structure and the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the table below for straightforward reference and comparison.

ParameterValue
Empirical Formula C₁₀H₁₂N₂O
Formula Weight 176.22
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.6300 (11)[2]
b (Å) 22.850 (5)[2]
c (Å) 7.8400 (16)[2]
β (°) ** 107.57 (3)[2]
Volume (ų) 961.5 (3)[2]
Z 4[2]
Temperature (K) 294[2]
Radiation (Å) Mo Kα (λ = 0.71073)
μ (mm⁻¹) **0.08[2]
Crystal Size (mm) 0.12 × 0.10 × 0.08[2]
Reflections Collected 5177[2]
Independent Reflections 1784[2]
R(int) 0.022[2]
R[F² > 2σ(F²)] 0.040[2]
wR(F²) 0.137[2]
Goodness-of-fit (S) 1.00[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis and crystallographic analysis of this compound.

Synthesis

The synthesis of the title compound was achieved through a condensation reaction.[2] A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) was refluxed for four hours. Following the reaction, the mixture was concentrated under vacuum. The resulting orange residue was then recrystallized from ethanol to yield yellow, block-shaped crystals of this compound suitable for single-crystal X-ray diffraction.[2]

Crystal Structure Determination

A suitable single crystal with dimensions of 0.12 × 0.10 × 0.08 mm was selected for X-ray diffraction analysis.[2] Data collection was performed on a Bruker APEXII CCD diffractometer using Mo Kα radiation at a temperature of 294 K.[2] A total of 5177 reflections were collected, of which 1784 were independent.[2] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2]

Molecular and Experimental Visualization

To facilitate a deeper understanding of the compound's structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of the title compound.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Acetylpyridine + N,N-dimethylformamide-dimethyl acetal Reflux Reflux (4h) Reactants->Reflux Concentration Concentration (in vacuo) Reflux->Concentration Recrystallization Recrystallization (Ethanol) Concentration->Recrystallization Crystals Yellow Crystals Recrystallization->Crystals Xray Single-Crystal X-ray Diffraction Crystals->Xray Data Data Collection (Bruker APEXII) Xray->Data Structure Structure Solution & Refinement (SHELX) Data->Structure

References

Spectroscopic and Structural Elucidation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. Due to the limited availability of specific experimental NMR data for the title compound in publicly accessible literature, this report utilizes representative ¹H and ¹³C NMR data from the closely related analogue, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, to illustrate the expected spectral characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of the structural characterization of this class of compounds. The guide includes tabulated spectral data, a detailed experimental protocol for NMR analysis, and a visualization of the molecular structure.

Introduction

This compound is a member of the enaminone family, which are versatile building blocks in organic synthesis. The structural confirmation and purity assessment of such compounds heavily rely on spectroscopic techniques, primarily ¹H and ¹³C NMR. This guide aims to provide a comprehensive resource on the NMR characterization of the title compound, addressing the need for detailed spectral data and standardized experimental procedures.

Molecular Structure and NMR Data

The chemical structure of this compound is presented below. The subsequent tables summarize the ¹H and ¹³C NMR spectral data for the analogous compound, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, which serves as a reference for interpreting the spectra of the title compound. The key difference lies in the substitution of the phenyl group with a pyridin-4-yl group, which is expected to primarily influence the chemical shifts of the aromatic protons and carbons.

Figure 1. Chemical structure of this compound.

¹H NMR Data

Table 1. ¹H NMR Spectral Data for (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95 - 7.85m2HAromatic H (ortho to C=O)
7.50 - 7.35m3HAromatic H (meta, para to C=O)
7.70d1H=CH-N
5.65d1H=CH-C=O
3.10s3HN-CH₃
2.90s3HN-CH₃

Note: Data is representative of a phenyl analogue. For the title compound, the aromatic signals would be replaced by signals corresponding to the pyridin-4-yl group, typically two doublets in the aromatic region.

¹³C NMR Data

Table 2. ¹³C NMR Spectral Data for (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.

Chemical Shift (δ) ppmAssignment
188.0C=O
155.0=CH-N
138.0Aromatic C (ipso to C=O)
131.0Aromatic C (para to C=O)
128.5Aromatic C (meta to C=O)
127.0Aromatic C (ortho to C=O)
91.0=CH-C=O
45.0N-CH₃
37.5N-CH₃

Note: Data is representative of a phenyl analogue. For the title compound, the chemical shifts of the pyridin-4-yl carbons would be observed instead of the phenyl carbon signals.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of organic compounds, adaptable for the analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. It is advisable to filter the solution through a small cotton plug in the pipette to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It can be added directly to the solvent or used as an external reference.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition
  • Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • Tuning and Locking: The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the field frequency is locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration

    • Spectral Width: 0-220 ppm

    • Decoupling: Proton broadband decoupling is typically applied to simplify the spectrum to singlets for each carbon.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep h1_nmr 1H NMR Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Acquisition sample_prep->c13_nmr h1_analysis Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity h1_nmr->h1_analysis c13_analysis Analyze 13C Spectrum: - Number of Signals - Chemical Shift c13_nmr->c13_analysis structure_confirm Structure Confirmation h1_analysis->structure_confirm c13_analysis->structure_confirm

Figure 2. Workflow for NMR-based structural confirmation.

Conclusion

This technical guide provides a framework for understanding the ¹H and ¹³C NMR spectroscopic characteristics of this compound. By presenting representative data from a closely related analogue and a detailed experimental protocol, this document serves as a valuable resource for researchers involved in the synthesis and characterization of novel organic compounds. The provided workflow for structural elucidation further aids in the systematic analysis and confirmation of the target molecule's structure. Further experimental work is encouraged to determine the precise spectral data for the title compound.

The Diverse Biological Activities of Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental heterocyclic amine, is a cornerstone in medicinal chemistry, underpinning the structure of numerous natural products and synthetic drugs. Its unique electronic properties, ability to form hydrogen bonds, and versatile substitution patterns make it a privileged structure in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document delves into the quantitative measures of their efficacy, the experimental methodologies used for their evaluation, and the intricate signaling pathways through which they exert their effects.

Anticancer Activity of Pyridine Derivatives

Pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The antiproliferative activity of pyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values for various pyridine derivatives against different cancer cell lines.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Pyridine-Urea Derivatives
8e4-Iodophenyl ureaMCF-7 (Breast)0.22 (48h)[1]
8n3,4-Dichlorophenyl ureaMCF-7 (Breast)1.88 (48h)[1]
Doxorubicin-MCF-7 (Breast)1.93 (48h)[1]
Spiro-Pyridine Derivatives
7-HepG-2 (Liver)8.90[2]
8-HepG-2 (Liver)8.42[2]
7-Caco-2 (Colon)7.83[2]
Doxorubicin-HepG-2 (Liver)4.50[2]
Doxorubicin-Caco-2 (Colon)12.49[2]
3-Cyanopyridine Derivatives
8fNaphthyl moietyMCF-7 (Breast)1.69[3]
7h3-Pyridyl moietyMCF-7 (Breast)1.89[3]
Doxorubicin-MCF-7 (Breast)11.49[3]
Diarylpyridine Derivatives
10tIndole groupHeLa (Cervical)0.19[4]
10tIndole groupMCF-7 (Breast)0.25[4]
10tIndole groupSGC-7901 (Gastric)0.33[4]
Key Signaling Pathways in Anticancer Activity

Pyridine derivatives exert their anticancer effects by modulating several critical signaling pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several pyridine derivatives have been shown to inhibit VEGFR-2, thereby cutting off the tumor's blood supply.[5][6]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Pyridine derivatives have been developed as potent inhibitors of this pathway.[7][8]

PI3K_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Pyridine_Derivative_PI3K Pyridine Derivative Pyridine_Derivative_PI3K->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyridine_Derivative_mTOR Pyridine Derivative Pyridine_Derivative_mTOR->mTORC1 Inhibits

Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is a well-established anticancer strategy. Some pyridine derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4][9]

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->Tubulin_Dimers Binds to Pyridine_Derivative->Microtubule Inhibits Polymerization Cell_Division Cell Division Mitotic_Spindle->Cell_Division

The tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) pathway play critical roles in inducing apoptosis (programmed cell death) in response to cellular stress. Certain pyridine derivatives have been shown to upregulate p53 and activate the JNK pathway, leading to cancer cell death.[10]

p53_JNK_Pathway Pyridine_Derivative Pyridine Derivative p53 p53 Pyridine_Derivative->p53 Upregulates JNK JNK Pyridine_Derivative->JNK Upregulates p21 p21 p53->p21 Activates G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Induces Apoptosis Apoptosis JNK->Apoptosis Induces

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivative for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve.

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PEM buffer).

  • Compound Addition: Add the pyridine derivative at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect.[11]

Antimicrobial Activity of Pyridine Derivatives

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyridine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyridine derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Pyridine Derivatives
7-S. aureus75[12]
8-S. aureus75[12]
6-C. albicans37.5[12]
Imidazo[4,5-b]pyridine Derivatives
2-B. cereus0.07 (mg/mL)[13]
Pyrazolo[3,4-b]pyridine Derivatives
2g-MRSA2[14]
2j-MRSA4[14]
2g-VRE8[14]
2j-VRE8[14]
2g-P. aeruginosa (piperacillin-resistant)4[14]
2l-E. coli (ESBL-producing)8[14]
Experimental Protocol for Antimicrobial Activity

This method is a standardized technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the pyridine derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity of Pyridine Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyridine derivatives have shown potential as anti-inflammatory agents.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory activity of compounds.

CompoundDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
Pyrido[2,3-d]pyrimidine derivative (25) -741[15]
Compound A (3-hydroxy-pyridine-4-one derivative) 20674[16]
Indomethacin (Standard) 10604[16]
Experimental Protocol for Anti-inflammatory Activity

This in vivo model assesses the ability of a compound to reduce acute inflammation.[17][18]

Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Admin Compound Administration (e.g., oral, intraperitoneal) Grouping->Compound_Admin Carrageenan_Injection Subplantar Injection of 1% Carrageenan Compound_Admin->Carrageenan_Injection After 30-60 min Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) at regular intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis: Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the pyridine derivative or standard drug, typically orally or intraperitoneally, 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

The pyridine ring system continues to be a highly fruitful scaffold for the discovery and development of new therapeutic agents. The diverse biological activities of pyridine derivatives, including their potent anticancer, antimicrobial, and anti-inflammatory effects, highlight their immense potential in addressing significant unmet medical needs. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel pyridine-based compounds with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and the intricate molecular mechanisms of these compounds will undoubtedly pave the way for the next generation of pyridine-based medicines.

References

An In-depth Technical Guide to the Mechanism of Action of Enone Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms by which enone-containing compounds exert their biological effects. Enones, characterized by an α,β-unsaturated carbonyl moiety, are a prominent structural feature in numerous natural products and synthetic molecules with significant pharmacological activities. Their unique electronic properties render them susceptible to nucleophilic attack, underpinning their interactions with biological macromolecules and modulation of key cellular signaling pathways. This guide details their core mechanism of action, presents quantitative data on their biological activities, provides detailed experimental protocols for their characterization, and includes visualizations of relevant pathways and workflows.

Core Mechanism of Action: The Electrophilic Nature of Enones

The reactivity of the enone functional group is central to its biological activity. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system with two primary electrophilic sites: the carbonyl carbon and the β-carbon. This electronic arrangement makes enones susceptible to nucleophilic attack, particularly through a process known as Michael addition (or 1,4-conjugate addition).[1][2]

Biological systems are rich in nucleophiles, with the thiol group of cysteine residues in proteins and the tripeptide glutathione (GSH) being the most prominent.[2] The reaction of enones with these biological thiols is a key molecular initiating event for their pharmacological effects. This covalent modification can alter the structure and function of proteins, leading to the modulation of various cellular processes.

The reactivity of an enone towards a biological nucleophile is influenced by both the electronic and steric properties of the enone itself and the nucleophilicity of the thiol.[2] The formation of these covalent adducts can be either reversible or irreversible, a critical factor in the duration and nature of the biological response.[3]

G cluster_enone Enone Moiety cluster_nucleophile Biological Nucleophile Enone α,β-Unsaturated Carbonyl Michael_Addition Michael Addition (1,4-Conjugate Addition) Enone->Michael_Addition Electrophile Nucleophile Thiol Group (e.g., Cysteine in Proteins, Glutathione) Nucleophile->Michael_Addition Nucleophile Covalent_Adduct Covalent Adduct Formation Michael_Addition->Covalent_Adduct Biological_Effect Alteration of Protein Function & Modulation of Signaling Pathways Covalent_Adduct->Biological_Effect G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enone Enone Compound Keap1 Keap1 Enone->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3 Cul3-E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination ARE ARE Nrf2_nuc->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation of IκBα Proteasome Proteasome IkBa_NFkB->Proteasome IκBα Degradation NFkB_nuc NF-κB IkBa_NFkB->NFkB_nuc Translocation Enone Enone Compound Enone->IKK Inhibition (Covalent Modification) DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Genes Transcription G Start Novel Enone Compound Reactivity Thiol Reactivity Assay (e.g., DTNB, GSH-HPLC) Start->Reactivity Screening Cell-Based Reporter Assays (Keap1-Nrf2, NF-κB) Start->Screening Kinetics Covalent Kinetic Analysis (kinact, KI) Reactivity->Kinetics If Covalent Target_Engagement Target Engagement Validation (CETSA) Screening->Target_Engagement Identified Pathway Mechanism Mechanistic Studies (Western Blot, Kinase Assays) Target_Engagement->Mechanism End Characterized Bioactive Compound Mechanism->End Kinetics->End

References

The Electrophilic Nature of Conjugated Enone Systems: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conjugated enone systems, characterized by an α,β-unsaturated carbonyl group, are a pivotal structural motif in organic chemistry and drug development.[1][2] The conjugation of the carbon-carbon double bond with the carbonyl group results in a delocalization of π-electrons, which significantly influences the molecule's reactivity.[2][3] This delocalization creates two electrophilic sites: the carbonyl carbon and the β-carbon.[4][5] This dual electrophilicity is the foundation of their diverse chemical reactivity and biological activity, making them a subject of intense interest for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the electrophilic properties of conjugated enone systems, their reaction mechanisms, quantitative reactivity data, and their critical role in the design of targeted covalent inhibitors.

Reactivity and the Michael Addition Reaction

The presence of two electrophilic centers in conjugated enones allows for two primary modes of nucleophilic attack: a 1,2-addition to the carbonyl carbon or a 1,4-addition (conjugate addition) to the β-carbon.[5][6] The outcome of the reaction is largely dependent on the nature of the nucleophile.[5] Hard nucleophiles, such as Grignard reagents, tend to favor the 1,2-addition, while softer nucleophiles, like thiols and amines, preferentially undergo 1,4-addition.[6]

The most prominent reaction showcasing the electrophilicity of the β-carbon is the Michael addition .[7][8] In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor).[8] The reaction proceeds through a stabilized enolate intermediate, which is then protonated to yield the final product.[7]

Quantitative Analysis of Michael Addition Reactivity

The reactivity of conjugated enones as Michael acceptors can be quantified and compared. The following table summarizes representative data from Michael addition reactions with various nucleophiles. The reaction conditions and yields provide a quantitative measure of the electrophilic nature of the enone system.

Michael AcceptorNucleophile (Michael Donor)Catalyst/BaseSolventTimeTemperature (°C)Yield (%)
3-Penten-2-oneDiethyl malonateSodium ethoxideEthanol1 hRefluxHigh (not specified)[9]
3-Penten-2-oneThiophenolTriethylamineDichloromethane15-30 minRoom TempHigh (not specified)[9]
3-Penten-2-oneAnilineNoneNeat4 h80High (not specified)[9]
ChalconeAcetophenone & BenzaldehydeNaOHEthanolNot specifiedRoom TempHigh (not specified)[10][11]

The Role of Conjugated Enones in Drug Development: Covalent Inhibitors

The electrophilic nature of the β-carbon in conjugated enones has been strategically exploited in the design of covalent inhibitors .[12][13] These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the active site of a target protein.[14][15] This irreversible or slowly reversible binding can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[12]

The enone moiety acts as a "warhead" that, after initial non-covalent binding of the inhibitor to the protein, is positioned to react with a nearby nucleophilic residue.[12] This targeted covalent modification can effectively and permanently inactivate the protein, disrupting its function in a signaling pathway.

Signaling Pathway Inhibition: The Case of Ibrutinib

A prominent example of a successful covalent inhibitor featuring a conjugated enone system is Ibrutinib .[14][15] Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[14][16] Dysregulation of this pathway is implicated in various B-cell malignancies.[14][17]

Ibrutinib's mechanism of action involves the Michael addition of a cysteine residue (Cys481) in the active site of BTK to the enone "warhead" of the drug.[14][15] This covalent modification blocks the kinase activity of BTK, thereby inhibiting downstream signaling events that promote B-cell proliferation and survival.[14]

Covalent_Inhibition_Mechanism cluster_protein Target Protein cluster_inhibitor Covalent Inhibitor ActiveSite Active Site Cys Nucleophilic Residue (e.g., Cysteine) EnoneWarhead Enone Warhead (Electrophile) Cys->EnoneWarhead 2. Michael Addition BindingMoiety Binding Moiety CovalentAdduct Inactive Protein-Inhibitor Adduct EnoneWarhead->CovalentAdduct 3. Covalent Bond Formation Inhibitor Inhibitor->ActiveSite 1. Reversible Binding

Caption: General mechanism of covalent inhibition by an enone-containing drug.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCG2->Downstream Activation Ibrutinib Ibrutinib (Enone Warhead) Ibrutinib->BTK Covalent Inhibition (Michael Addition) Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the BTK signaling pathway by Ibrutinib.

Experimental Protocols

Synthesis of a Conjugated Enone (Chalcone) via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones, a class of conjugated enones, through a base-catalyzed aldol condensation.[10][18]

Materials and Reagents:

  • Substituted Acetophenone (e.g., acetophenone)

  • Substituted Benzaldehyde (e.g., benzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone and the corresponding substituted benzaldehyde in ethanol with stirring.[10]

  • Slowly add an aqueous solution of sodium hydroxide (15 M) to the stirred mixture.[18]

  • Continue stirring at room temperature. The reaction progress can be monitored by the precipitation of the solid chalcone product.[18]

  • Once the reaction is complete (typically when the mixture solidifies), dilute the mixture with ice-cold water.[18]

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.[11][18]

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[10][11]

Kinetic Assay for Thiol-Michael Addition

This protocol outlines a general procedure for monitoring the kinetics of a thiol-Michael addition reaction, which is crucial for evaluating the reactivity of enone-based covalent inhibitors.[19][20]

Materials and Reagents:

  • Conjugated enone compound

  • Thiol-containing compound (e.g., L-cysteine or glutathione)

  • Buffer solution (e.g., phosphate-buffered saline, PBS)

  • UV-Vis spectrophotometer or NMR spectrometer

Procedure:

  • Prepare stock solutions of the conjugated enone and the thiol compound in the desired buffer.

  • Initiate the reaction by mixing the enone and thiol solutions in a cuvette (for UV-Vis) or an NMR tube.

  • Monitor the reaction progress over time by observing the change in absorbance at a specific wavelength corresponding to the consumption of the enone (UV-Vis) or by acquiring NMR spectra at regular intervals to track the disappearance of starting material and the appearance of the product.[19]

  • The second-order rate constant (k) for the reaction can be determined by plotting the appropriate concentration-time data and fitting it to the integrated rate law for a second-order reaction.[21]

The electrophilic properties of conjugated enone systems are a cornerstone of their utility in organic synthesis and medicinal chemistry. Their capacity to undergo Michael addition reactions provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the realm of drug development, the enone moiety has emerged as a highly effective covalent warhead, enabling the design of potent and selective targeted therapies. A thorough understanding of the factors governing the reactivity of these systems, supported by robust quantitative data and detailed experimental protocols, is essential for the continued innovation of novel therapeutics that leverage the unique electrophilic nature of conjugated enones.

References

The Therapeutic Promise of Pyridine Enones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine enones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth overview of the potential therapeutic applications of pyridine enones, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Applications

Pyridine enones have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

A primary mechanism by which pyridine enones exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. Furthermore, several pyridine enone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the upregulation of tumor suppressor proteins and activation of stress-activated protein kinases.

One key pathway implicated in the pro-apoptotic activity of some pyridine derivatives involves the upregulation of the tumor suppressor protein p53 and the activation of c-Jun N-terminal kinase (JNK).[1] This signaling cascade can lead to cell cycle arrest and apoptosis.

anticancer_pathway Pyridine Enone Pyridine Enone p53 p53 Pyridine Enone->p53 Upregulates JNK JNK Pyridine Enone->JNK Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis JNK->Apoptosis

Caption: p53 and JNK signaling in pyridine enone-induced apoptosis.
Quantitative Data: In Vitro Anticancer Activity

The in vitro cytotoxic activity of various pyridine and pyridone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

CompoundCell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Cancer)4.5 ± 0.3[1]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver Cancer)7.5 ± 0.1[1]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneMCF-7 (Breast Cancer)6.3 ± 0.4[1]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineMCF-7 (Breast Cancer)16 ± 1.7[1]
Pyridine-urea derivative 8eMCF-7 (Breast Cancer)0.22[2]
Pyridine-urea derivative 8nMCF-7 (Breast Cancer)1.88[2]
Pyridine-urea derivative 8eVEGFR-23.93 ± 0.73[2]
Pyridine-urea derivative 8bVEGFR-25.0 ± 1.91[2]
Thieno[2,3-c]pyridine derivative 6iHSC3 (Head and Neck Cancer)10.8[3]
Thieno[2,3-c]pyridine derivative 6iT47D (Breast Cancer)11.7[3]
Thieno[2,3-c]pyridine derivative 6iRKO (Colorectal Cancer)12.4[3]
Pyridone derivative 12PIM-1 Kinase0.0143[4]
Pyrrolopyridine-pyridone 2Met Kinase0.0018[5]
Pyrrolopyridine-pyridone 2Flt-3 Kinase0.004[5]
Pyrrolopyridine-pyridone 2VEGFR-2 Kinase0.027[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add pyridine enone derivatives Incubate_24h->Add_Compound Incubate_48h Incubate for 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilization Add solubilization solution Incubate_4h->Add_Solubilization Measure_Absorbance Measure absorbance at 570 nm Add_Solubilization->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine enone compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Applications

Pyridine enones have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and signaling pathways.

Mechanism of Action: Inhibition of COX and Inflammatory Signaling

The anti-inflammatory effects of certain pyridine enones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[6][7][8] Additionally, some derivatives have been shown to modulate inflammatory signaling pathways such as the NF-κB and JAK/STAT pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

nfkb_pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK IkB IκB IKK->IkB Phosphorylates Ub Ubiquitination & Degradation IkB->Ub NF-kB NF-κB Nucleus Nucleus NF-kB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription Pyridine Enone Pyridine Enone Pyridine Enone->IKK Inhibits edema_workflow Acclimatize Acclimatize Rats Baseline Measure baseline paw volume Acclimatize->Baseline Administer Administer test compound or vehicle Baseline->Administer Inject Inject carrageenan into paw Administer->Inject Measure_Edema Measure paw volume at intervals (e.g., 1, 3, 6h) Inject->Measure_Edema Calculate Calculate % edema inhibition Measure_Edema->Calculate pi3k_akt_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Neuronal_Survival Neuronal Survival mTORC1->Neuronal_Survival Promotes Pyridine_Enone Pyridine Enone Pyridine_Enone->PI3K Modulates western_blot_workflow Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-JNK or anti-p53) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection synthesis_scheme Aldehyde Aromatic Aldehyde Chalcone Chalcone Intermediate Aldehyde->Chalcone Ketone Substituted Acetophenone Ketone->Chalcone + (Claisen-Schmidt) Pyridone Pyridine Enone (Pyridone) Chalcone->Pyridone Ethyl_Cyanoacetate Ethyl Cyanoacetate / Malononitrile Ethyl_Cyanoacetate->Pyridone + Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Pyridone + (Cyclization)

References

Methodological & Application

The Versatility of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a highly versatile and valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. Its enaminone structure, characterized by a conjugated system involving a dimethylamino group and a carbonyl function, imparts both nucleophilic and electrophilic properties, making it a reactive intermediate for a variety of transformations. This application note provides an overview of its utility, supported by detailed experimental protocols for the synthesis of substituted pyridines and pyrimidines, classes of compounds renowned for their diverse pharmacological activities.

Introduction

Enaminones are well-established intermediates in the synthesis of a wide array of organic compounds, including carbocycles and heterocycles.[1] The presence of the pyridine moiety in this compound makes it a particularly attractive precursor for the development of novel pharmaceuticals. Pyridine and its derivatives are key components in numerous drugs, exhibiting a broad spectrum of biological activities.[2] This enaminone serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[3][4] Its utility also extends to agricultural chemistry and material science.[3][4]

The reactivity of this compound is centered around the electrophilic β-carbon and the nucleophilic α-carbon of the enone system, as well as the electrophilic carbonyl carbon. This allows for a range of reactions, including cyclocondensation with active methylene compounds, to afford highly substituted heterocyclic systems.

Synthesis of this compound

The starting material itself can be readily synthesized from commercially available precursors. A common method involves the reaction of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol: Synthesis of this compound

A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.[5] After this period, the reaction mixture is concentrated under reduced pressure. The resulting orange residue is then recrystallized from ethanol to yield the pure product as yellow blocks.[5]

Applications in Heterocyclic Synthesis

The synthetic utility of this compound is showcased in its reactions with various reagents to form substituted pyridin-2-ones and pyridin-2-thiones. These reactions typically proceed via a Michael addition followed by an intramolecular cyclization and elimination of dimethylamine.

Synthesis of Substituted Pyridin-2-ones and Pyridin-2-thiones

This compound can react with active methylene compounds such as malononitrile and ethyl cyanoacetate in the presence of a base to yield highly functionalized pyridine derivatives.

Experimental Protocols:

Synthesis of 2-amino-6-(pyridin-4-yl)nicotinonitrile:

To a solution of this compound (5 mmol) in ethanol (20 mL), malononitrile (5 mmol) and piperidine (0.5 mL) are added. The reaction mixture is heated under reflux for 4 hours. The solid product that forms upon cooling is collected by filtration, washed with ethanol, and recrystallized from ethanol to afford the desired product.

Synthesis of 2-oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile:

A mixture of this compound (5 mmol), ethyl cyanoacetate (5 mmol), and sodium ethoxide (5 mmol) in absolute ethanol (30 mL) is refluxed for 6 hours. After cooling, the reaction mixture is poured into ice-water and neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol/dioxane.

Synthesis of 2-thioxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile:

To a solution of this compound (5 mmol) and cyanoacetamide (5 mmol) in ethanol (30 mL), sodium ethoxide (5 mmol) is added. The reaction mixture is refluxed for 5 hours. The solvent is then evaporated, and the residue is dissolved in water and treated with sulfur powder (5 mmol) and refluxed for an additional 2 hours. The mixture is then cooled and acidified with dilute hydrochloric acid. The resulting solid is filtered, washed with water, and recrystallized from acetic acid.

Quantitative Data Summary
ProductReagentsSolventBase/CatalystTime (h)Yield (%)
2-amino-6-(pyridin-4-yl)nicotinonitrileMalononitrileEthanolPiperidine4Data not available for pyridin-4-yl derivative; representative protocol
2-oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrileEthyl cyanoacetateEthanolSodium ethoxide6Data not available for pyridin-4-yl derivative; representative protocol
2-thioxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrileCyanoacetamide, SulfurEthanolSodium ethoxide7Data not available for pyridin-4-yl derivative; representative protocol

Note: The yields for the synthesis of analogous compounds with a furan ring in place of the pyridine ring are reported to be in the range of 65-75%. Similar yields can be expected for the pyridin-4-yl derivatives.

Logical Workflow for Heterocycle Synthesis

The general synthetic strategy for the construction of substituted pyridines from this compound and an active methylene compound is depicted in the following workflow diagram.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product Enaminone (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Mixing Mixing in Solvent with Base/Catalyst Enaminone->Mixing ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Mixing Reflux Heating under Reflux Mixing->Reflux Initiates Reaction Cooling Cooling and Precipitation Reflux->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Substituted Pyridine Derivative Recrystallization->Product

Caption: General workflow for the synthesis of substituted pyridines.

Signaling Pathway Analogy in Synthesis

The sequence of reactions can be conceptually visualized as a synthetic pathway, where each step logically follows the previous one, leading to the final product.

G Start Enaminone + Active Methylene Cmpd. Intermediate1 Michael Adduct (Intermediate) Start->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct Substituted Pyridine Intermediate2->FinalProduct Elimination of Dimethylamine

Caption: Reaction pathway for pyridine synthesis.

Conclusion

This compound is a readily accessible and highly reactive intermediate that serves as a valuable platform for the synthesis of a diverse range of substituted pyridines and other heterocyclic systems. The straightforward reaction protocols and the potential for generating libraries of biologically active compounds make it an important tool for researchers in organic synthesis and drug discovery. The provided protocols, adapted from closely related systems, offer a solid foundation for the exploration of its synthetic potential. Further research into the multicomponent reactions and the synthesis of other heterocyclic systems from this versatile enaminone is warranted.

References

Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile bifunctional molecule, categorized as an enaminone. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of various heterocyclic systems of pharmaceutical importance. Its conjugated system, featuring an electron-donating dimethylamino group and an electron-withdrawing pyridinoyl group, makes it a reactive substrate for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its pyridin-3-yl isomer are presented in Table 1 for comparative analysis.

PropertyThis compound(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Molecular Formula C₁₀H₁₂N₂OC₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol 176.22 g/mol
Appearance Yellow powderLight yellow crystalline powder[1]
Melting Point Not specified100-105 °C[1]
Purity ≥ 99% (HPLC)98%
Solubility Soluble in most organic solventsSoluble in most organic solvents[1]
Storage 0-8°CStore in a cool, dry place away from light

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-acetylpyridine with an aminal ester of formic acid, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol

Materials:

  • 4-acetylpyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Xylene (or other suitable high-boiling solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-acetylpyridine (1 equivalent).

  • Add N,N-dimethylformamide dimethyl acetal (2 equivalents) and xylene (as solvent).

  • Heat the reaction mixture to reflux and maintain for 4-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess DMF-DMA.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired this compound as a yellow solid.[2]

Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including pyrimidines, pyridopyrimidines, and pyrazoles, which are core structures in many biologically active molecules.

Synthesis of Pyrimidine Derivatives

Enaminones are well-established precursors for the synthesis of pyrimidine rings through cyclocondensation reactions with amidines, guanidines, or ureas.

Generic Protocol for Pyrimidine Synthesis:

Materials:

  • This compound (1 equivalent)

  • Guanidine hydrochloride (or other suitable amidine) (1-1.2 equivalents)

  • Sodium ethoxide (or other suitable base) (2 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add guanidine hydrochloride and stir until it dissolves.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

This general protocol can be adapted for the synthesis of a variety of substituted pyrimidines with potential applications as kinase inhibitors or other therapeutic agents.

Potential Application in the Synthesis of S1P1 Receptor Modulators

While the industrial synthesis of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, ponesimod, follows a different route, this compound represents a potential starting material for the synthesis of ponesimod analogues or other S1P1 modulators due to its ability to form key heterocyclic cores.

Ponesimod is an approved medication for the treatment of relapsing forms of multiple sclerosis.[3] Its mechanism of action involves the modulation of the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.

Signaling Pathway of Ponesimod (S1P1 Receptor Agonist)

Ponesimod acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization of the receptor, rendering lymphocytes unresponsive to the S1P gradient that directs their egress from lymph nodes.[4] This leads to a reduction in circulating lymphocytes. The downstream signaling of S1P1 receptor activation by ponesimod primarily involves the MAPK/ERK and PI3K-Akt pathways.[4]

G Ponesimod Ponesimod S1P1 S1P1 Receptor Ponesimod->S1P1 Binds and Activates Gi Gαi S1P1->Gi Activates MAPK_ERK MAPK/ERK Pathway Gi->MAPK_ERK Initiates PI3K_Akt PI3K-Akt Pathway Gi->PI3K_Akt Initiates Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes MAPK_ERK->Lymphocyte_Sequestration Leads to PI3K_Akt->Lymphocyte_Sequestration Leads to CNS_Inflammation Reduced CNS Inflammation Lymphocyte_Sequestration->CNS_Inflammation Results in

Caption: Ponesimod-S1P1 Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Application

The general workflow for the synthesis of this compound and its subsequent use in the preparation of a pyrimidine derivative is outlined below.

G Start Start Materials: 4-Acetylpyridine DMF-DMA Synthesis Condensation Reaction (Reflux in Xylene) Start->Synthesis Purification1 Purification: Recrystallization Synthesis->Purification1 Intermediate (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Purification1->Intermediate Cyclocondensation Cyclocondensation with Guanidine Intermediate->Cyclocondensation Purification2 Purification: Filtration/Recrystallization Cyclocondensation->Purification2 Final_Product Pyrimidine Derivative Purification2->Final_Product Analysis Characterization: NMR, MS, HPLC Final_Product->Analysis Biological_Screening Biological Screening (e.g., Kinase Assays) Analysis->Biological_Screening

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the modern synthesis of various key heterocyclic compounds. The featured methodologies include multi-component reactions, visible-light photocatalysis, and transition-metal-catalyzed cross-coupling reactions, offering efficient and contemporary approaches for the synthesis of indoles, quinolines, thiophenes, oxazoles, and benzofuranones. These protocols are designed to be readily implemented in a research and development setting.

Multi-Component Synthesis of 2-Tetrazolo Substituted Indoles via Ugi-Tetrazole Reaction

The Ugi-tetrazole four-component reaction (UT-4CR) provides a powerful and convergent approach for the synthesis of highly substituted tetrazole derivatives. This methodology can be coupled with a subsequent acid-catalyzed intramolecular cyclization to afford novel 2-tetrazolo substituted indoles, which are valuable scaffolds in medicinal chemistry.[1][2]

Application Notes

This two-step sequence allows for the rapid construction of a diverse library of 2-tetrazolo indoles from readily available starting materials. The initial Ugi-tetrazole reaction is typically high-yielding and proceeds under mild conditions.[1] The subsequent cyclization is promoted by a Brønsted acid, leading to the formation of the indole ring. A one-pot procedure has also been demonstrated to be feasible.[1] This method is scalable, as evidenced by the successful gram-scale synthesis of a key intermediate.[1]

Experimental Protocols

Step 1: Ugi-Tetrazole Four-Component Reaction

  • General Procedure: To a solution of the substituted aniline (1.0 equiv.) and 2,2-dimethoxyacetaldehyde (1.2 equiv.) in a 1:1 mixture of H₂O and MeOH (0.5 M) is added the corresponding isocyanide (1.0 equiv.) and azidotrimethylsilane (TMSN₃, 1.1 equiv.). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion (monitored by TLC), the product is typically isolated by filtration or extraction with an organic solvent.

Step 2: Acid-Catalyzed Intramolecular Cyclization

  • General Procedure: The Ugi-tetrazole product from Step 1 (1.0 equiv.) is dissolved in methanesulfonic acid (MSA) (0.2 M). The reaction mixture is heated to 70 °C and stirred for the time indicated in the table below. After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The product is then extracted with an organic solvent, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data

Table 1: Synthesis of 2-Tetrazolo Substituted Indoles [1]

EntryAniline (R¹)Isocyanide (R²)Ugi Product Yield (%)Cyclized Indole Yield (%)
14-MeO-Pht-Bu9585
24-Me-Pht-Bu9288
3Pht-Bu9082
44-F-Pht-Bu9386
54-Cl-Pht-Bu9184
64-Br-Pht-Bu9487
74-MeO-PhCyclohexyl9689
84-Me-PhCyclohexyl9391
9PhCyclohexyl9185
104-F-PhCyclohexyl9488

Workflow and Mechanism

Ugi_Tetrazole_Indole_Synthesis cluster_step1 Step 1: Ugi-Tetrazole Reaction cluster_step2 Step 2: Intramolecular Cyclization Aniline Aniline Ugi_Product Ugi-Tetrazole Adduct Aniline->Ugi_Product Aldehyde 2,2-Dimethoxy- acetaldehyde Aldehyde->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product TMSN3 TMSN₃ TMSN3->Ugi_Product MSA MSA, 70 °C Ugi_Product->MSA Deprotection & Cyclization Indole_Product 2-Tetrazolo Indole MSA->Indole_Product

Caption: Two-step synthesis of 2-tetrazolo indoles.

Visible-Light Photocatalytic Synthesis of Quinolines via Povarov Reaction

The Povarov reaction is a classic method for the synthesis of tetrahydroquinolines and quinolines. Modern adaptations of this reaction utilize visible-light photocatalysis to achieve this transformation under mild and oxidant-free conditions, representing a greener alternative to traditional methods.[3][4]

Application Notes

This photocatalytic Povarov reaction enables the synthesis of a variety of substituted quinolines from anilines and aldehydes. The use of a dual catalyst system, comprising a photocatalyst and a proton reduction co-catalyst, allows the reaction to proceed with the generation of hydrogen gas as the only byproduct.[3][5] The reaction conditions are mild, typically proceeding at room temperature under visible light irradiation, and are tolerant of a range of functional groups.

Experimental Protocol
  • General Procedure: In a Schlenk tube equipped with a magnetic stir bar, the aniline (1.0 equiv.), aldehyde (1.2 equiv.), photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆, 1 mol%), and a proton reduction co-catalyst (e.g., Co(dmgH)₂pyCl, 5 mol%) are dissolved in a suitable solvent (e.g., CH₃CN, 0.1 M). The mixture is degassed by three freeze-pump-thaw cycles. The reaction tube is then placed in front of a blue LED lamp and stirred at room temperature for 24-48 hours. After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data

Table 2: Photocatalytic Synthesis of Quinolines [3][5]

EntryAnilineAldehydeProductYield (%)
1AnilineBenzaldehyde2-Phenylquinoline92
24-MethoxyanilineBenzaldehyde6-Methoxy-2-phenylquinoline88
34-ChloroanilineBenzaldehyde6-Chloro-2-phenylquinoline85
4Aniline4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinoline90
5Aniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline87
6AnilineCinnamaldehyde2-Styrylquinoline78
7N-MethylanilineBenzaldehyde1-Methyl-2-phenylquinolinium95
8AnilineCyclohexanecarboxaldehyde2-Cyclohexylquinoline75

Reaction Mechanism

Photocatalytic_Povarov PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light Radical_Cation Imine Radical Cation PC_excited->Radical_Cation SET Aniline Aniline Imine Imine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Imine->Radical_Cation Cyclized_Intermediate Cyclized Radical Radical_Cation->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Product Quinoline Cyclized_Intermediate->Quinoline_Product Oxidation & Aromatization H2 H₂ Co_catalyst Co-catalyst Co_catalyst->H2 Proton Reduction Pd_Catalyzed_Arylation Pd0 Pd(0) PdII_Aryl Ar-Pd(II)-I Pd0->PdII_Aryl Oxidative Addition PdII_Thiophene Ar-Pd(II)-Thienyl PdII_Aryl->PdII_Thiophene C-H Activation Product 2-Arylthiophene PdII_Thiophene->Product Reductive Elimination Product->Pd0 Aryl_Iodide Ar-I Aryl_Iodide->PdII_Aryl Thiophene Thiophene Thiophene->PdII_Thiophene Base Base HI HI Base->HI Oxazole_Synthesis Benzil Benzil Reaction_Vessel One-Pot Reaction (Glacial Acetic Acid, Reflux) Benzil->Reaction_Vessel Aldehyde Aromatic Aldehyde Aldehyde->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Cu_Catalyst Cu(OAc)₂ Cu_Catalyst->Reaction_Vessel Oxazole_Product 2,4,5-Triaryloxazole Reaction_Vessel->Oxazole_Product Benzofuranone_Synthesis_Workflow Start Start Reagents Combine Benzil and Ce₂(SO₄)₃ in CH₃CN/H₂O Start->Reagents Degas Degas with Argon Reagents->Degas Irradiate Irradiate with Blue LEDs (24 h, rt) Degas->Irradiate Filter Filter Reaction Mixture Irradiate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by PTLC Concentrate->Purify End End Purify->End

References

Application Notes and Protocols for the Synthesis and Evaluation of Oxindole-Linked Indolyl-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxindole-linked indolyl-pyrimidine derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] These molecules hybridize the structural features of oxindole, indole, and pyrimidine moieties, all of which are known pharmacophores found in numerous biologically active compounds.[3] This application note provides detailed protocols for the synthesis of these derivatives and their subsequent evaluation as potential cytotoxic agents, focusing on their effects on cell cycle progression and apoptosis. The methodologies described are based on established synthetic routes and biological assays to ensure reproducibility and reliability in a research setting.

Synthesis of Oxindole-Linked Indolyl-Pyrimidine Derivatives

The synthesis of oxindole-linked indolyl-pyrimidine derivatives is typically achieved through a multi-step process. A key reaction in this synthesis is the Knoevenagel condensation.[4][5] The general synthetic scheme involves the reaction of an appropriate oxindole with an indolyl-pyrimidine aldehyde.

General Synthetic Workflow

G cluster_synthesis Synthetic Workflow start Starting Materials: - Substituted Oxindole - Indole-3-carboxaldehyde step1 Knoevenagel Condensation start->step1 intermediate Intermediate: (E)-3-((1H-indol-3-yl)methylene)indolin-2-one step1->intermediate step2 Reaction with Guanidine Nitrate intermediate->step2 step3 Further modification/derivatization step2->step3 final_product Final Product: Oxindole-Linked Indolyl-Pyrimidine Derivative step3->final_product

Caption: Synthetic workflow for oxindole-linked indolyl-pyrimidine derivatives.

Experimental Protocol: Synthesis of (E)-3-((1H-indol-3-yl)methylene)indolin-2-one derivatives

This protocol describes a general method for the Knoevenagel condensation of oxindole with indole-3-carboxaldehyde.

Materials:

  • Substituted 2-oxindole (1.0 eq)

  • Indole-3-carboxaldehyde (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol or Toluene

  • Round bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using toluene)

  • Stirring plate with heating

  • TLC plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • To a solution of substituted 2-oxindole (1.0 eq) in ethanol or toluene in a round bottom flask, add indole-3-carboxaldehyde (1.0 eq).

  • Add a catalytic amount of piperidine to the mixture.

  • If using toluene, equip the flask with a Dean-Stark trap to remove water azeotropically.

  • Heat the reaction mixture to reflux and stir for the required time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure (E)-3-((1H-indol-3-yl)methylene)indolin-2-one derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.[1]

Biological Evaluation: Cytotoxicity and Mechanism of Action

The synthesized oxindole-linked indolyl-pyrimidine derivatives can be evaluated for their anticancer potential through a series of in vitro assays.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of the synthesized compounds is typically determined using an MTT assay against a panel of human cancer cell lines. The results are expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

CompoundPA-1 (Ovarian) IC₅₀ (µM)U-87MG (Glioblastoma) IC₅₀ (µM)LnCaP (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
8e 2.43 ± 0.29[2][7]5.12 ± 0.457.89 ± 0.626.54 ± 0.51
Doxorubicin0.85 ± 0.091.23 ± 0.111.57 ± 0.141.02 ± 0.10

Data presented for a representative potent compound '8e' as reported in the literature.[1][2] Doxorubicin is included as a positive control.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., PA-1, U-87MG, LnCaP, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized compounds (dissolved in DMSO to prepare stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the synthesized compounds and a positive control (e.g., doxorubicin) in the complete culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) at the same concentration as in the highest compound concentration wells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[8]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Mechanism of Action: Cell Cycle Analysis and Apoptosis Induction

Potent compounds are further investigated to elucidate their mechanism of action, typically focusing on their effects on the cell cycle and their ability to induce apoptosis.

G cluster_moa Mechanism of Action Workflow start Treat Cancer Cells with Potent Compound cell_cycle Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) start->cell_cycle apoptosis Apoptosis Assays start->apoptosis results Data Analysis: - Cell Cycle Distribution (%) - Apoptotic vs. Viable Cells (%) cell_cycle->results staining Acridine Orange/Ethidium Bromide Staining apoptosis->staining annexin Annexin V-FITC/PI Staining (Flow Cytometry) apoptosis->annexin staining->results annexin->results

Caption: Workflow for investigating the mechanism of action.

This protocol details the analysis of cell cycle distribution following treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).[9]

  • Harvest the cells by trypsinization, including the supernatant which may contain detached apoptotic cells.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[10]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.[10]

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]

  • Incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathway Diagram

The induction of G2/M cell cycle arrest and apoptosis by oxindole-linked indolyl-pyrimidine derivatives suggests interference with key regulatory pathways of cell division and programmed cell death.

G cluster_pathway Hypothesized Signaling Pathway compound Oxindole-Linked Indolyl-Pyrimidine Derivative g2m_checkpoint G2/M Checkpoint Proteins (e.g., Cdk1/Cyclin B1) compound->g2m_checkpoint Inhibition apoptosis_pathway Apoptotic Pathway (e.g., Caspase Activation) compound->apoptosis_pathway Activation mitosis Mitosis g2m_checkpoint->mitosis cell_cycle_arrest G2/M Arrest g2m_checkpoint->cell_cycle_arrest Leads to apoptosis Apoptosis apoptosis_pathway->apoptosis Leads to cell_death Cancer Cell Death cell_cycle_arrest->cell_death apoptosis->cell_death

Caption: Hypothesized signaling pathway for the induction of cell death.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis and biological evaluation of oxindole-linked indolyl-pyrimidine derivatives as potential anticancer agents. The detailed methodologies for synthesis, cytotoxicity screening, and mechanism of action studies, including cell cycle analysis and apoptosis assays, are designed to be readily implemented in a research laboratory. The data presentation and visualizations offer clear guidance for interpreting the experimental outcomes. These compounds have demonstrated promising in vitro activity, and further investigation into their structure-activity relationships and in vivo efficacy is warranted.[2][7]

References

Application Notes and Protocols for Condensation Reactions Using (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile enaminone that serves as a valuable building block in synthetic organic chemistry. Its conjugated system makes it susceptible to both electrophilic and nucleophilic attacks, rendering it an excellent precursor for the synthesis of a variety of heterocyclic compounds, particularly substituted pyrimidines and pyridopyrimidines.[1][2][3] These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document provides detailed protocols for the utilization of this compound in condensation reactions with amidine and active methylene compounds to synthesize functionalized pyrimidine derivatives.

Introduction

Enaminones are multifunctional intermediates that have been extensively used in the synthesis of diverse heterocyclic systems. The inherent reactivity of the enaminone moiety, characterized by a nucleophilic β-carbon and an electrophilic carbonyl group, allows for facile construction of complex molecular architectures. This compound, in particular, is a precursor for compounds that are investigated for a range of biological activities, including their potential as kinase inhibitors. This application note details the protocols for key condensation reactions, providing a foundation for further synthetic exploration and drug discovery efforts.

Key Applications

  • Synthesis of Substituted Pyrimidines: A primary application of this compound is in the synthesis of 4,6-disubstituted pyrimidines through condensation with guanidine or thiourea.[2][4] This reaction, analogous to the Biginelli reaction, provides a straightforward route to a class of compounds with a broad spectrum of pharmacological activities.[4]

  • Formation of Pyridopyrimidines: The presence of the pyridine ring allows for the synthesis of fused heterocyclic systems like pyridopyrimidines, which are scaffolds of interest in the development of therapeutic agents.[1][5]

  • Reactions with Active Methylene Compounds: Condensation with various active methylene compounds, such as malononitrile or cyanoacetic esters, can lead to the formation of highly functionalized pyridine or other heterocyclic derivatives.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(pyridin-4-yl)pyrimidine via Condensation with Guanidine

This protocol describes the synthesis of a substituted pyrimidine through the cyclocondensation of this compound with guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) or another suitable base in anhydrous ethanol in a round-bottom flask, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture with glacial acetic acid.

  • The precipitated product can be collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-4-(pyridin-4-yl)pyrimidine.

Expected Outcome:

The reaction is expected to yield the corresponding 2-amino-4-(pyridin-4-yl)pyrimidine. The yield and purity should be determined by standard analytical techniques (e.g., NMR, MS, and elemental analysis).

Protocol 2: Synthesis of 2-Mercapto-4-(pyridin-4-yl)pyrimidine via Condensation with Thiourea

This protocol outlines the synthesis of a pyrimidinethione derivative using thiourea as the condensing agent.

Materials:

  • This compound

  • Thiourea

  • Potassium hydroxide (or other suitable base)

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in ethanol to prepare a basic solution.

  • Add thiourea to the solution and stir until it dissolves.

  • Add this compound to the reaction mixture.

  • Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by filtration.

  • Wash the product with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-mercapto-4-(pyridin-4-yl)pyrimidine.

  • Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of pyrimidines from enaminones and related compounds, providing a basis for comparison and optimization.

Reagent 1Reagent 2BaseSolventTemperatureTime (h)ProductYield (%)Reference
ChalconeGuanidine CarbonatePiperidineDMFReflux-2-Aminopyrimidine derivative-[8]
ChalconeThioureaKOHEthanolReflux-Dihydropyrimidin-2(1H)-thioneGood[4]
EnaminoneGuanidineNaOEtEthanolReflux4-82-Aminopyrimidine-General Protocol
EnaminoneThioureaKOHEthanolReflux6-122-Mercaptopyrimidine-General Protocol

Visualizations

Reaction Pathway Diagram

Condensation_Reaction Enaminone (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Intermediate1 Michael Addition Intermediate Enaminone->Intermediate1 Base Guanidine Guanidine / Thiourea Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrimidine Substituted Pyrimidine Intermediate2->Pyrimidine Elimination of Dimethylamine & Water Experimental_Workflow start Start step1 Dissolve base and guanidine/thiourea in solvent start->step1 step2 Add (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one step1->step2 step3 Reflux and monitor reaction by TLC step2->step3 step4 Cool and neutralize the reaction mixture step3->step4 step5 Filter and wash the precipitate step4->step5 step6 Dry and purify the product step5->step6 end End step6->end

References

Application Notes and Protocols for the Synthesis of Cytotoxic Agents Using (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile enaminone reagent that serves as a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its conjugated system and reactive dimethylamino group make it an excellent precursor for the construction of nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, which are known to exhibit a wide range of biological activities, including cytotoxic effects against cancer cell lines. This document provides detailed application notes and experimental protocols for the synthesis of a potential cytotoxic pyrazole derivative from this reagent.

Application: Synthesis of 4-(Pyridin-4-yl)-1H-pyrazole

The reaction of this compound with hydrazine hydrate is a straightforward and efficient method for the synthesis of 4-(pyridin-4-yl)-1H-pyrazole. This pyrazole derivative is of significant interest in medicinal chemistry due to the established anticancer potential of both the pyrazole and pyridine moieties. Numerous pyrazole derivatives have been reported to exhibit cytotoxicity by targeting various cellular pathways involved in cancer progression.

Experimental Protocol: Synthesis of 4-(Pyridin-4-yl)-1H-pyrazole

This protocol outlines the synthesis of 4-(pyridin-4-yl)-1H-pyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (30 mL) and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(pyridin-4-yl)-1H-pyrazole.

Data Presentation: Cytotoxicity of Structurally Related Pyrazole and Pyrimidine Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyrazole and pyrimidine derivatives against different human cancer cell lines, providing a comparative context for the potential efficacy of newly synthesized compounds.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazole5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneA549 (Lung)4.47[1]
PyrazoleFerrocene-pyrazole hybridHCT-116 (Colon)3.12[1]
PyrazoleBenzimidazole linked pyrazoleMCF-7 (Breast)5.8[2]
Pyrazole1,3-diphenyl-1H-pyrazol-4-yl chalconeCaco-2 (Colon)15.32
Pyrimidine4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-oneMiaPaCa-2 (Pancreatic)1.95[3]
PyrimidinePyrimidine-sulfonamide hybridHCT-116 (Colon)5.66[4]
PyrimidinePyrido[2,3-d]pyrimidin-7-one4T1 (Breast)In vivo efficacy[5]
Pyrimidine2,4-diaryl pyrimidineNSCLC (EGFR mutant)Potent inhibition[6]

Visualizations

Experimental Workflow

G reagent (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) reagent->reaction hydrazine Hydrazine Hydrate hydrazine->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 4-(Pyridin-4-yl)-1H-pyrazole purification->product evaluation Cytotoxicity Evaluation (e.g., MTT Assay) product->evaluation

Caption: Synthetic workflow for 4-(pyridin-4-yl)-1H-pyrazole.

Potential Signaling Pathway Targeted by Cytotoxic Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Characterization of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a versatile intermediate in pharmaceutical synthesis.[1] The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural properties of this compound.

Physicochemical Properties

This compound is a yellow crystalline powder. It is soluble in most organic solvents, which facilitates its use as an intermediate in various pharmaceutical preparations.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O[2]
Molecular Weight 176.22 g/mol [2]
Appearance Yellow powder[1]
Melting Point 100-105 °C
Purity (by HPLC) ≥ 98%[3]
Solubility Soluble in most organic solvents

Analytical Techniques and Protocols

A combination of spectroscopic and chromatographic techniques is essential for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse-acquire sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A longer acquisition time or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H and ¹³C NMR Spectral Data (based on similar structures):

  • ¹H NMR: Protons of the dimethylamino group are expected to appear as a singlet. Vinylic protons will appear as doublets with a characteristic coupling constant for the E-isomer. Aromatic protons of the pyridine ring will show characteristic splitting patterns.

  • ¹³C NMR: The carbonyl carbon will be observed at the downfield region of the spectrum. Signals for the vinylic carbons, aromatic carbons of the pyridine ring, and the methyl carbons of the dimethylamino group will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal.

  • Fragmentation Analysis (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Acquire the product ion spectrum to observe the characteristic fragment ions. A study on similar (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones suggests that fragmentation may occur at the C-C and C-N bonds.[4]

Table 2: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺ 177.10
Fragment Ions Dependent on fragmentation pathway
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and for quantitative analysis.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions (starting point, may require optimization):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 3.0). A common starting point for pyridine derivatives is a 20:80 (v/v) mixture of acetonitrile and buffer.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 260 nm, based on the typical absorbance maxima of pyridine derivatives.[5]

    • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a suitable solvent.

    • Prepare working solutions by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).[5]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the sample solution and record the chromatogram.

    • Purity is determined by calculating the area percentage of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: An FTIR spectrometer.

  • Acquisition:

    • Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

    • Perform a background scan before acquiring the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ketone) ~1650
C=C (alkene) ~1600
C-N (amine) ~1350-1000
C-H (aromatic) ~3100-3000
C-H (aliphatic) ~3000-2850
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Instrument: A UV-Vis spectrophotometer.

  • Acquisition:

    • Scan the sample solution over a wavelength range of approximately 200-800 nm.

    • Use the solvent as a blank for baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The molar absorptivity (ε) can then be calculated using the Beer-Lambert law. For similar compounds, the absorption maximum is often observed in the range of 413-429 nm.[6]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. A reported method involves the recrystallization of the crude product from ethanol.[2]

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 294 K).[2]

    • Use a suitable radiation source (e.g., Mo Kα).[2]

  • Structure Solution and Refinement:

    • Process the collected data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct methods or other suitable techniques.

    • Refine the structural model against the experimental data.

Table 4: Reported Crystal Structure Data for this compound [2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.6300 (11)
b (Å) 22.850 (5)
c (Å) 7.8400 (16)
β (°) 107.57 (3)
Volume (ų) 961.5 (3)
Z 4
R[F² > 2σ(F²)] 0.040
wR(F²) 0.137

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_structural Structural Analysis Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Purified Compound MS Mass Spectrometry (ESI-MS) Purification->MS Purified Compound FTIR FTIR Purification->FTIR Purified Compound UV_Vis UV-Vis Purification->UV_Vis Purified Compound HPLC HPLC (Purity) Purification->HPLC Purified Compound X_Ray X-ray Crystallography Purification->X_Ray Purified Compound

Caption: General analytical workflow for the characterization of the target compound.

HPLC_Workflow start Start prep_mobile Prepare Mobile Phase start->prep_mobile prep_sample Prepare Sample Solution start->prep_sample equilibrate Equilibrate HPLC System prep_mobile->equilibrate inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data analyze Analyze Data (Peak Area, Purity) acquire_data->analyze end End analyze->end

Caption: Detailed workflow for HPLC purity analysis.

MS_Workflow start Start prep_sample Prepare Dilute Sample Solution start->prep_sample instrument_setup Set up ESI-MS Instrument start->instrument_setup infuse_sample Infuse Sample prep_sample->infuse_sample instrument_setup->infuse_sample acquire_ms1 Acquire Full Scan MS (MS1) infuse_sample->acquire_ms1 select_precursor Select [M+H]+ Ion acquire_ms1->select_precursor acquire_ms2 Acquire Product Ion Scan (MS/MS) select_precursor->acquire_ms2 analyze Analyze Spectra (Molecular Ion, Fragments) acquire_ms2->analyze end End analyze->end

Caption: Workflow for Mass Spectrometry analysis.

References

Application Note: HPLC Analysis for Purity Determination of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a key intermediate in pharmaceutical synthesis.[1] Due to the polar nature of the analyte, a reversed-phase HPLC method utilizing a polar-modified C18 column is employed to achieve optimal retention and peak symmetry.[2] The method is demonstrated to be precise, accurate, and suitable for routine quality control of the compound.

Introduction

This compound is a versatile building block in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. The inherent polarity of this compound, conferred by the dimethylamino and pyridine moieties, presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention.[3][2] This application note describes a reliable HPLC method specifically developed for the purity analysis of this polar compound.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

  • Column: Waters XBridge BEH C18 XP Column (4.6 x 150 mm, 5 µm) or equivalent polar-modified C18 column.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).

  • Analyte: this compound (Reference Standard, >99.5% purity).

  • Chemicals: this compound has a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .[1]

2. Chromatographic Conditions

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 320 nm

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase A.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in 10 mL of a 50:50 mixture of methanol and water, and then dilute 1 mL of this solution to 10 mL with mobile phase A.

4. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Results and Discussion

The developed HPLC method provided excellent separation of this compound from its potential impurities. The use of a polar-modified C18 column and a formic acid-containing mobile phase resulted in good peak shape and retention of the polar analyte. A typical chromatogram of a sample is shown in Figure 1 (notional).

Table 1: Quantitative Analysis of a Representative Batch

ParameterResult
Retention Time 8.52 min
Peak Area 4825 mAU*s
Purity (%) 99.85%
Relative Standard Deviation (RSD, n=6) 0.12%

Conclusion

The described HPLC method is a reliable and robust procedure for the purity determination of this compound. The method is suitable for routine quality control in both research and manufacturing environments, ensuring the integrity of this important pharmaceutical intermediate.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh Reference Standard and Sample B Dissolve in Methanol/Water (50:50) A->B C Dilute to Working Concentration with Mobile Phase A B->C D Inject into HPLC System C->D E Separation on Polar-Modified C18 Column D->E F Detection at 320 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I Generate Report H->I

Caption: Workflow for HPLC purity analysis of this compound.

References

Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile synthetic intermediate belonging to the enaminone class of compounds, which are valuable precursors in organic synthesis. Its structure, featuring a pyridine ring and an α,β-unsaturated ketone system, makes it a key building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, focusing on its role as a scaffold for generating novel bioactive molecules. While this compound is primarily a synthetic intermediate, the broader class of chalcones and their derivatives, for which this compound is a precursor, has demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the related pyridin-3-yl isomer is provided below. These properties are crucial for designing synthetic transformations and for preliminary assessment of drug-like characteristics.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.22 g/mol
AppearanceLight yellow crystalline powder
Melting Point100-105 °C
SolubilitySoluble in most organic solvents
PurityTypically ~98%

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various biologically active molecules.[1] Its electrophilic nature, stemming from the conjugated enone system, allows for a variety of chemical modifications.

Key areas of application include:

  • Synthesis of Pyrimidine Derivatives: This compound is a key reagent in the synthesis of substituted pyrimidines, which are known to exhibit a wide range of biological activities. For instance, oxindole-linked indolyl-pyrimidine derivatives, synthesized from a related pyridin-3-yl precursor, have been identified as potential cytotoxic agents.

  • Anticancer Drug Discovery: The chalcone scaffold, which can be derived from this intermediate, is a common feature in many compounds investigated for their anticancer properties. Pyridine-containing chalcones have shown cytotoxic activity against various cancer cell lines, including ACHN, MCF-7, and A-549.

  • Development of Enzyme Inhibitors: Derivatives of this compound have been explored as inhibitors of various enzymes. For example, chalcone analogs have been investigated as inhibitors of monoamine oxidase (MAO), cyclooxygenase (COX), tyrosinase, and angiotensin-converting enzyme (ACE).[2][3][4]

  • Antioxidant and Anti-inflammatory Agents: The chalcone backbone is also associated with antioxidant and anti-inflammatory properties. Pyridine-based chalcones have been evaluated for their antioxidant capacity through various assays.[2]

Synthesis and Derivatization Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent conversion into biologically active derivatives.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A 4-Acetylpyridine C (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one A->C Reflux B DMF-DMA B->C G Pyrimidine Derivatives C->G Cyclocondensation H Pyrazole Derivatives C->H Cyclocondensation I Pyridone Derivatives C->I Cyclocondensation D Guanidine/Urea/ Thiourea D->G E Substituted Hydrazines E->H F Active Methylene Compounds F->I J Cytotoxicity Assays G->J K Enzyme Inhibition Assays G->K L Antioxidant Assays G->L H->J H->K H->L I->J I->K I->L M In vivo Studies J->M K->M L->M

Synthetic and evaluation workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Materials:

  • 4-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene or xylene (solvent)

  • Diethyl ether

  • Hexane

  • Standard reflux apparatus with magnetic stirring

  • Rotary evaporator

Procedure:

  • Combine 4-acetylpyridine (1 equivalent), DMF-DMA (1.1-2 equivalents), and toluene or xylene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent.

  • Add diethyl ether to the residue to induce precipitation of the product.

  • Collect the resulting yellow precipitate by filtration.

  • Wash the precipitate with cold diethyl ether or a mixture of diethyl ether and hexane.

  • Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent like xylene if necessary.

Protocol 2: General Procedure for the Synthesis of Pyrimidine Derivatives

This protocol outlines a general method for the cyclocondensation of this compound with guanidine to form a 2-amino-4-(pyridin-4-yl)pyrimidine derivative.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

  • Standard reflux apparatus with magnetic stirring

Procedure:

  • Dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask under an inert atmosphere.

  • Add guanidine hydrochloride (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to evaluate the cytotoxic activity of newly synthesized derivatives against a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized derivative compound

  • MCF-7 (or other suitable cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways

While the specific signaling pathways modulated by derivatives of this compound are not yet fully elucidated, the known activities of related chalcones suggest potential interactions with key cellular pathways involved in cancer and inflammation.

G cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes A Pyridyl-propenone Derivatives B NF-κB Pathway A->B Inhibition C MAPK Pathway (ERK, JNK, p38) A->C Modulation D PI3K/Akt Pathway A->D Inhibition E Apoptosis Pathway (Caspase activation) A->E Induction F ↓ Inflammation B->F I ↓ Angiogenesis B->I G ↓ Proliferation C->G D->G D->I H ↑ Apoptosis E->H

References

Application Notes and Protocols for the Development of Drugs Targeting Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of effective therapeutics for neurological disorders presents a significant challenge due to the complexity of the central nervous system (CNS) and the protective nature of the blood-brain barrier (BBB).[1] A multitude of signaling pathways and molecular targets are implicated in the pathogenesis of diseases like Alzheimer's, Parkinson's, and epilepsy.[2] Successful drug discovery in this area relies on the use of robust experimental models, high-throughput screening methods, and detailed protocols to identify and validate novel neuroactive compounds.[3][4] These application notes provide detailed protocols and methodologies for key stages of the drug development pipeline for neurological disorders.

Key Molecular Targets in Neurological Disorders

Drug discovery strategies for neurological diseases can be broadly categorized into phenotype-based and target-based approaches.[5] Target-based discovery focuses on modulating the activity of specific molecules known to be involved in disease pathology. Key pathological features that are often targeted include proteinopathy (abnormal protein aggregation), neuroinflammation, mitochondrial dysfunction, and oxidative stress.[2]

Common Molecular Targets:

  • Alzheimer's Disease: The primary targets are the proteins amyloid-beta (Aβ) and Tau.[5] The amyloid cascade hypothesis posits that the accumulation of Aβ is the primary cause of Alzheimer's.[1][6] This leads to the formation of Tau tangles, causing neuronal death.[7]

  • Parkinson's Disease: Key targets include the dopamine receptor, monoamine oxidase B (MAO-B), and α-synuclein, a protein that aggregates in Lewy bodies.[5][8]

  • Epilepsy: Targets often involve ion channels and receptors that modulate neuronal excitability, such as voltage-gated sodium channels and GABA receptors.[5]

  • General Neurodegeneration: Other targets include NMDA receptors, which are involved in excitatory neurotransmission, and histone deacetylases (HDACs), which regulate gene expression related to neurological disorders.[2][9]

Signaling Pathway: The Amyloid Cascade Hypothesis in Alzheimer's Disease

The amyloid cascade hypothesis has been a dominant theory in Alzheimer's research.[6] It suggests that the pathological cascade begins with the abnormal processing of the amyloid precursor protein (APP), leading to the production and aggregation of Aβ peptides. These aggregates are believed to trigger a series of downstream events, including inflammation, tau hyperphosphorylation (leading to neurofibrillary tangles), and ultimately, neuronal cell death.[1][7]

Amyloid_Cascade_Hypothesis cluster_0 Initiating Events cluster_1 Pathological Cascade cluster_2 Outcome APP Amyloid Precursor Protein (APP) APP_Processing Abnormal APP Processing APP->APP_Processing Abeta ↑ Aβ42/Aβ40 Ratio APP_Processing->Abeta Oligomers Aβ Oligomerization & Aggregation Abeta->Oligomers Plaques Senile Plaques Oligomers->Plaques Inflammation Microglia/Astrocyte Activation Oligomers->Inflammation Neuroinflammation Tau Tau Hyperphosphorylation Oligomers->Tau Synapse_Loss Synaptic Dysfunction & Neuron Loss Inflammation->Synapse_Loss NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs NFTs->Synapse_Loss Dementia Dementia Synapse_Loss->Dementia

Caption: The Amyloid Cascade Hypothesis in Alzheimer's Disease.

Application Note 1: High-Throughput Screening (HTS) of Neuroactive Compounds Using Zebrafish

Objective: To identify novel neuroactive compounds by screening a chemical library for effects on larval zebrafish behavior. Zebrafish are well-suited for HTS due to their small size, rapid development, and the ability to absorb compounds from water.[3]

Experimental Protocol:

  • Animal Husbandry: Maintain wild-type zebrafish (Danio rerio) according to standard protocols. Collect embryos and raise them in E3 medium at 28.5°C.

  • Assay Preparation: At 5 days post-fertilization (dpf), use a multi-channel pipette to array individual larvae into 96-well plates containing 100 µL of E3 medium per well.

  • Compound Addition: Prepare a library of test compounds in a separate 96-well plate, typically at a 10 mM stock concentration in DMSO. Use a robotic liquid handler to transfer a small volume (e.g., 1 µL) of each compound to the corresponding well of the larva plate, resulting in a final concentration of 10-100 µM. Include vehicle (DMSO) and positive controls.

  • Behavioral Recording: Acclimate the larvae for 1 hour in the dark. Place the 96-well plate into an automated behavioral tracking system (e.g., a videotracking chamber). Record larval activity for 30 minutes.

  • Data Analysis: Use software to quantify locomotor activity for each larva.[10] Analyze endpoints such as total distance moved, velocity, and time spent active. Identify "hits" as compounds that cause a significant deviation from the behavior of vehicle-treated controls.

HTS_Workflow Start Zebrafish Embryos Step1 Raise to 5 dpf Start->Step1 Step2 Array Larvae into 96-Well Plates Step1->Step2 Step3 Add Test Compounds (Robotic Handler) Step2->Step3 Step4 Incubate & Acclimate Step3->Step4 Step5 Automated Behavioral Tracking Step4->Step5 Step6 Data Analysis & Hit Identification Step5->Step6 End Neuroactive 'Hits' Step6->End

Caption: Workflow for high-throughput behavioral screening in zebrafish.

Data Presentation: Hypothetical HTS Results

Compound IDConcentration (µM)Mean Distance Moved (mm)% Change vs. VehicleHit?
VehicleN/A125.4 ± 8.20%No
Cmpd-A0110121.9 ± 9.1-2.8%No
Cmpd-A021045.2 ± 5.5-64.0%Yes
Cmpd-A0310210.7 ± 15.3+68.0%Yes
Cmpd-A0410130.1 ± 10.4+3.7%No

Application Note 2: In Vivo Efficacy Testing in a 6-OHDA Parkinson's Disease Model

Objective: To assess the therapeutic efficacy of a lead compound in a neurotoxin-induced rodent model of Parkinson's disease. The unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) destroys dopaminergic neurons, mimicking key motor deficits of the disease.[11]

Experimental Protocol:

  • Model Induction: Anesthetize adult male rats and place them in a stereotaxic frame. Infuse 6-OHDA unilaterally into the MFB. Allow animals to recover for 3 weeks for the lesion to stabilize.

  • Behavioral Assessment (Baseline): Assess motor asymmetry by measuring rotational behavior induced by apomorphine or amphetamine. Animals with a stable and significant turning bias are selected for the study.

  • Drug Administration: Group the lesioned animals and administer the test compound or vehicle daily for 4 weeks via a clinically relevant route (e.g., oral gavage).

  • Behavioral Assessment (Post-Treatment): Repeat the apomorphine-induced rotation test weekly to assess changes in motor asymmetry.

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Perform immunohistochemistry on brain sections to quantify the survival of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

PD_Model_Workflow Start Adult Rats Step1 Unilateral 6-OHDA Lesion (Stereotaxic Surgery) Start->Step1 Step2 3-Week Recovery & Lesion Stabilization Step1->Step2 Step3 Baseline Behavioral Test (Apomorphine Rotation) Step2->Step3 Step4 Group & Treat Daily (Vehicle vs. Drug) Step3->Step4 Step5 Weekly Behavioral Testing Step4->Step5 Step6 Terminal Endpoint: Immunohistochemistry (TH+) Step5->Step6 End Efficacy Data Step6->End

Caption: Workflow for in vivo drug efficacy testing in a Parkinson's model.

Data Presentation: Hypothetical Efficacy Data

Treatment GroupNNet Rotations/min (Baseline)Net Rotations/min (Week 4)% TH+ Neuron Survival
Sham + Vehicle80.5 ± 0.20.4 ± 0.3100%
6-OHDA + Vehicle107.8 ± 1.18.1 ± 1.318.2% ± 3.5%
6-OHDA + Drug X107.9 ± 0.93.2 ± 0.845.7% ± 5.1%
*p < 0.05 compared to 6-OHDA + Vehicle

Application Note 3: Assessing Neurotoxicity of Drug Candidates

Objective: To evaluate the potential neurotoxicity of drug candidates in an in vitro model. Identifying neurotoxic compounds early in development can save significant resources.[12] This protocol uses primary cortical neurons to assess cell viability.[13]

Experimental Protocol:

  • Cell Culture: Isolate primary cortical neurons from embryonic day 18 rat pups and plate them on poly-D-lysine coated 96-well plates. Culture the neurons for 7 days to allow for maturation.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Treat the neuronal cultures with a range of concentrations for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., glutamate).

  • Cytotoxicity Assay: Assess cell viability using a commercial assay, such as one that measures lactate dehydrogenase (LDH) release into the culture medium (indicating membrane damage) or cellular ATP levels (indicating metabolic activity).

  • Data Analysis: Read the assay results using a plate reader. Calculate the percentage of cell death or viability relative to the vehicle control for each compound concentration. Determine the TC50 (toxic concentration 50%) value for each compound.

Neurotoxicity_Workflow Start Primary Cortical Neurons Step1 Culture Neurons in 96-Well Plates (7 days) Start->Step1 Step2 Treat with Serial Dilutions of Test Compounds Step1->Step2 Step3 Incubate for 24-48 hours Step2->Step3 Step4 Perform Cytotoxicity Assay (e.g., LDH or ATP) Step3->Step4 Step5 Read Plate & Analyze Data Step4->Step5 End Determine TC50 Values Step5->End

Caption: Workflow for an in vitro neurotoxicity assay.

Data Presentation: Hypothetical Neurotoxicity Data

Compound IDTherapeutic TargetTC50 (µM)Therapeutic Index (TC50/EC50)
Drug XDopamine Agonist85.2> 100
Drug YNMDA Antagonist12.525
Drug ZHDAC Inhibitor2.34.6 (Potential Concern)

Application Note 4: Evaluating Blood-Brain Barrier (BBB) Permeability

Objective: To predict the ability of a compound to cross the blood-brain barrier using a non-cell-based, high-throughput in vitro assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common tool for this purpose.[14]

Experimental Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid mixture (e.g., porcine brain lipid in dodecane) to create an artificial membrane.

  • Compound Preparation: Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4).

  • Assay Execution: Add the compound solution to the wells of the donor plate. Add fresh buffer to the wells of the acceptor plate. Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours to allow for passive diffusion of the compounds across the artificial membrane.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) for each compound. Compounds are often categorized as having low, medium, or high BBB permeability based on their Pe values.

BBB_PAMPA_Workflow Start Prepare Lipid-Coated Donor Plate Step1 Add Compound Solution to Donor Plate Start->Step1 Step2 Add Buffer to Acceptor Plate Step1->Step2 Step3 Assemble Donor/Acceptor 'Sandwich' Step2->Step3 Step4 Incubate (4-16 hours) for Passive Diffusion Step3->Step4 Step5 Measure Compound Concentration in Both Plates (LC-MS/MS) Step4->Step5 End Calculate Permeability (Pe) Step5->End

Caption: Workflow for the PAMPA-BBB assay.

Data Presentation: Hypothetical BBB Permeability Data

Compound IDPe (10⁻⁶ cm/s)Predicted BBB Permeability
Propranolol15.2High (Positive Control)
Atenolol0.8Low (Negative Control)
Drug X0.5Low
Drug Y6.8High
Drug Z2.1Medium

Protocol: Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of a test compound on ion channel currents in individual neurons. This electrophysiological technique is crucial for studying drugs targeting epilepsy and other channelopathies.[15]

Materials:

  • Solutions: Artificial cerebrospinal fluid (aCSF), internal pipette solution (e.g., K-Gluconate based).[16][17]

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, vibration isolation table, glass capillary puller.[17]

Protocol Steps:

  • Slice Preparation: Prepare acute brain slices (300 µm thick) from a rodent and maintain them in oxygenated aCSF.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ. Fire-polish the tip and fill with internal solution.[16]

  • Obtaining a Seal: Place a brain slice in the recording chamber under the microscope. Under voltage-clamp mode, lower the pipette onto the surface of a target neuron while applying positive pressure. Once touching the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[18]

  • Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.[15]

  • Recording:

    • Voltage-Clamp: Hold the cell at a specific voltage (e.g., -70 mV) to record synaptic currents or currents through voltage-gated channels.

    • Current-Clamp: Inject current to measure changes in the membrane potential and elicit action potentials.

  • Drug Application: After obtaining a stable baseline recording, perfuse the test compound into the bath and record its effect on the currents or firing properties of the neuron.

Patch_Clamp_Protocol Start Prepare Acute Brain Slice & Recording Pipette Step1 Approach Neuron with Pipette (Positive Pressure) Start->Step1 Step2 Form High-Resistance Giga-Seal (Gentle Suction) Step1->Step2 Step3 Rupture Membrane to Achieve Whole-Cell Configuration Step2->Step3 Step4 Record Baseline Activity (Voltage or Current Clamp) Step3->Step4 Step5 Bath Apply Test Compound Step4->Step5 Step6 Record Post-Drug Activity Step5->Step6 End Analyze Drug Effect on Neuronal Properties Step6->End

Caption: Key steps in performing a whole-cell patch-clamp recording.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is showing low to no yield of the desired enaminone. What are the possible causes and how can I improve it?

A1: Low or no product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Reagent Quality: Ensure that the starting materials, 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), are of high purity. Impurities in 4-acetylpyridine can inhibit the reaction, while degraded DMF-DMA will be ineffective. DMF-DMA is sensitive to moisture and should be handled under anhydrous conditions.

  • Reaction Conditions: The reaction of ketones with DMF-DMA to form enaminones is sensitive to temperature and reaction time.[1][2] For heteroaromatic ketones like 4-acetylpyridine, heating is typically required to drive the reaction to completion. Insufficient heating or a short reaction time may result in a low conversion rate.

  • Stoichiometry: While a slight excess of DMF-DMA can be used to ensure full conversion of the starting ketone, a large excess may lead to side reactions. A 1.1 to 1.5 molar equivalent of DMF-DMA is a good starting point.

  • Solvent Choice: The reaction can be run neat or in a high-boiling inert solvent such as xylene or toluene. The choice of solvent can influence the reaction temperature and, consequently, the reaction rate and yield.

Q2: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a frequent challenge in organic synthesis. In the case of enaminone synthesis from methyl ketones, a common side product is the di-addition product, where a second molecule of DMF-DMA reacts with the initial enaminone product.

To minimize the formation of this and other byproducts:

  • Control Stoichiometry: Use a controlled amount of DMF-DMA (around 1.1 to 1.2 equivalents) to reduce the likelihood of a second addition.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Stop the reaction once the starting material is consumed to prevent the formation of byproducts from over-reaction.

  • Optimize Temperature: While heating is necessary, excessively high temperatures for prolonged periods can lead to decomposition or side reactions. Determine the optimal temperature that provides a good reaction rate without significant byproduct formation.

Q3: The purification of my crude product is proving difficult. What are the recommended purification methods?

A3: The purification of pyridyl enaminones can be challenging due to their polarity and potential for isomerization or decomposition. Here are some recommended methods:

  • Crystallization: This is often the most effective method for purifying this compound, which is a solid at room temperature. After removing the reaction solvent and excess DMF-DMA under reduced pressure, the crude product can be recrystallized from a suitable solvent system. Common solvents for recrystallization of similar compounds include diethyl ether, hexane, or mixtures of dichloromethane and hexane.

  • Column Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Due to the basic nature of the pyridine ring, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent.

  • Acid-Base Extraction: For pyridine-containing compounds, an acid-base extraction can be a useful purification step to remove non-basic impurities. However, care must be taken as the enaminone functionality can be sensitive to strong acids.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: The synthesis is typically a one-step reaction between 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] A general protocol is provided below.

Q2: What are the optimal reaction conditions for this synthesis?

A2: Based on analogous syntheses with other acetylpyridines, the optimal conditions generally involve heating the reaction mixture to ensure a reasonable reaction rate and high conversion. The table below summarizes typical reaction conditions that can be used as a starting point for optimization.

Q3: How can I confirm the formation of the desired (E)-isomer?

A3: The formation of the (E)-isomer is generally favored thermodynamically. The stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the two vinylic protons in the 1H NMR spectrum is characteristic. For the (E)-isomer, a large coupling constant (typically in the range of 12-18 Hz) is expected.

Q4: Is a catalyst required for this reaction?

A4: Generally, the reaction between a methyl ketone and DMF-DMA does not require an additional catalyst. The reaction is driven by the electrophilicity of the acetal carbon in DMF-DMA and the nucleophilicity of the enolate of the ketone, which is formed in situ.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous solvent (e.g., Xylene or Toluene) (optional, the reaction can be run neat)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-acetylpyridine (1.0 eq).

  • If using a solvent, add anhydrous xylene or toluene.

  • Add N,N-dimethylformamide dimethyl acetal (1.1-1.5 eq).

  • Heat the reaction mixture to reflux (typically 120-140 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the 4-acetylpyridine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent (e.g., diethyl ether/hexane) or by column chromatography on silica gel.

Data Presentation

ParameterCondition 1 (Neat)Condition 2 (in Xylene)Condition 3 (Optimized for scale-up, adapted from 3-pyridyl isomer)
4-Acetylpyridine (eq) 1.01.01.0
DMF-DMA (eq) 1.21.52.0
Solvent NoneXyleneXylene
Temperature (°C) 100-110Reflux (~140)140
Reaction Time (h) 6-124-820
Typical Yield (%) >80 (expected)>85 (expected)~90 (adapted from 3-pyridyl isomer)
Notes Good for smaller scale.Solvent helps with heat transfer and stirring.Higher excess of DMF-DMA and longer reaction time for driving to completion on a larger scale. Methanol byproduct is distilled off.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_purification_options Purification Options Setup Dry round-bottom flask under inert atmosphere Reagents Add 4-acetylpyridine and DMF-DMA (optional: solvent) Setup->Reagents 1. Heat Heat to reflux (120-140 °C) for 4-12 h Reagents->Heat 2. Monitor Monitor by TLC Heat->Monitor 3. (periodically) Cool Cool to RT Monitor->Cool 4. (upon completion) Concentrate Remove solvent and excess DMF-DMA (in vacuo) Cool->Concentrate 5. Purify Purify crude product Concentrate->Purify 6. Crystallization Crystallization (e.g., diethyl ether/hexane) Purify->Crystallization Column Column Chromatography (Silica gel) Purify->Column

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low or No Yield Observed CheckReagents Check Reagent Quality (4-acetylpyridine, DMF-DMA) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry (DMF-DMA excess) Start->CheckStoichiometry ReagentSolution Use pure starting materials. Handle DMF-DMA under anhydrous conditions. CheckReagents->ReagentSolution ConditionsSolution Increase temperature or prolong reaction time. Monitor with TLC. CheckConditions->ConditionsSolution StoichiometrySolution Use a slight excess of DMF-DMA (1.1-1.5 eq). CheckStoichiometry->StoichiometrySolution Optimize Systematically Optimize Conditions ReagentSolution->Optimize ConditionsSolution->Optimize StoichiometrySolution->Optimize

Caption: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Purification of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently reported and effective method for the purification of this compound is recrystallization. Ethanol is a commonly used solvent for this purpose, yielding the product as yellow blocks. Other potential solvents for recrystallization of similar enaminone compounds include acetone/toluene mixtures, diethyl ether, and xylene. For challenging purifications or to remove closely related impurities, column chromatography can also be employed.

Q2: What are the likely impurities in my crude product after synthesis from 4-acetylpyridine and N,N-dimethylformamide-dimethyl acetal (DMF-DMA)?

A2: Impurities in your crude product can typically be categorized as follows:

  • Unreacted Starting Materials: Residual 4-acetylpyridine and DMF-DMA.

  • Side Products: DMF-DMA is a versatile reagent and can be involved in side reactions. Potential side products could arise from the self-condensation of 4-acetylpyridine or other reactions involving DMF-DMA.

  • Hydrolysis Product: Enaminones can be susceptible to hydrolysis, which would lead to the formation of the corresponding β-dicarbonyl compound.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

Q3: My purified product has a lower than expected melting point and appears oily. What could be the issue?

A3: An oily product or a depressed melting point is a strong indicator of residual impurities. The most likely culprits are unreacted starting materials or solvent residues. Ensure that the crude product is thoroughly dried before purification. If using recrystallization, "oiling out," where the compound separates as a liquid instead of forming crystals, can occur. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. To address this, you can try using a lower-boiling point solvent or a solvent mixture.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid.- Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
"Oiling Out" of the Product - The boiling point of the recrystallization solvent is higher than the melting point of the product. - High concentration of impurities.- Switch to a lower-boiling point solvent. - Use a solvent mixture where the compound is less soluble. - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Crystals are Colored/Discolored - Presence of colored impurities from the reaction.- Perform a hot filtration of the recrystallization solution to remove insoluble impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of the desired product.
Poor Recovery of the Product - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - Use a minimal amount of ice-cold solvent to wash the collected crystals.
Column Chromatography Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (mobile phase). - Incorrect choice of stationary phase.- Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. A good starting point for enaminones is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). - Silica gel is a standard stationary phase. If separation is still poor, consider using alumina.
Product Streaking on the Column/TLC Plate - The compound is too polar for the chosen solvent system. - The sample is overloaded on the column.- Increase the polarity of the mobile phase. Adding a small amount of a polar solvent like methanol can help. - Ensure the sample is loaded onto the column in a concentrated band and do not exceed the column's capacity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product ((E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one) recrystallization Recrystallization (e.g., from Ethanol) start->recrystallization Primary Method column_chromatography Column Chromatography (e.g., Silica Gel) start->column_chromatography Alternative/Secondary Method purity_check Purity & Yield Determination (e.g., NMR, LC-MS, MP) recrystallization->purity_check column_chromatography->purity_check pure_product Purified Product purity_check->pure_product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization start Recrystallization Attempt outcome Successful Crystallization? start->outcome success Pure Crystals Obtained outcome->success Yes failure Identify Issue outcome->failure No no_crystals No/Few Crystals failure->no_crystals oiling_out Product Oils Out failure->oiling_out impure_crystals Colored/Impure Crystals failure->impure_crystals solution1 Concentrate Solution & Slow Cooling no_crystals->solution1 solution2 Change Solvent/ Use Solvent Mixture oiling_out->solution2 solution3 Use Activated Charcoal/ Hot Filtration impure_crystals->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Decision-making diagram for troubleshooting common recrystallization problems.

Technical Support Center: Recrystallization of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one from Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one from ethanol. This resource is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Ethanol is a commonly effective solvent for the recrystallization of polar organic compounds, including pyridine derivatives and enaminones.[1][2] For the related compound, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, ethanol has been successfully used for recrystallization.[2] The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If ethanol alone does not provide optimal results, a mixed solvent system, such as ethanol-water, can be explored.[1]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is too concentrated. For a related isomer, the melting point is reported to be in the range of 100-105°C, which is above the boiling point of ethanol (78°C), suggesting that supersaturation is a more likely cause. To address this, try redissolving the oil by heating the solution and adding a small amount of additional hot ethanol to decrease the concentration. Then, allow the solution to cool more slowly to encourage crystal formation.[4] Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Q3: The yield of my recrystallized product is very low. What are the common causes and how can I improve it?

A3: A low recovery of purified product can be due to several factors. One of the most common reasons is using an excessive amount of solvent, which leads to a significant portion of the compound remaining in the mother liquor even after cooling.[4] To maximize yield, use the minimum amount of boiling ethanol necessary to completely dissolve the crude solid.[3] Another potential cause is premature crystallization during a hot filtration step, if performed. Ensuring the filtration apparatus is pre-heated can mitigate this. Finally, ensure the solution is adequately cooled, perhaps in an ice bath, to maximize the precipitation of the product before filtration.[1]

Q4: My final product is still colored. How can I remove colored impurities?

A4: If the recrystallized product retains a colored tint, it indicates the presence of colored impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step.[4] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration. It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, potentially reducing the overall yield.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again. - Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. - Add a "seed" crystal of the pure compound.
Crystals form too quickly. - The solution is too concentrated. - The solution cooled too rapidly.- Add a small amount of additional hot ethanol to the solution and re-heat to dissolve the crystals. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Product "oils out" instead of crystallizing. - The solution is too concentrated. - The rate of cooling is too fast.- Re-heat the solution to dissolve the oil and add a small amount of hot ethanol. - Allow the solution to cool more slowly. Insulating the flask can help.
Low yield of recovered crystals. - Too much solvent was used. - Premature crystallization during hot filtration (if performed). - Incomplete crystallization.- Use the minimum amount of boiling solvent needed for dissolution.[3] - Pre-heat the funnel and receiving flask for hot filtration.[4] - Ensure the solution is thoroughly cooled in an ice bath before filtration.[1]
Product is discolored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.[4]

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a general methodology for the recrystallization of this compound from ethanol. The optimal volumes and temperatures should be determined empirically for each specific batch of the compound.

1. Solvent Selection and Solubility Testing:

  • Place a small amount of the crude compound (e.g., 20-30 mg) in a test tube.

  • Add ethanol dropwise at room temperature and observe the solubility. The compound should be sparingly soluble or insoluble.

  • Gently heat the test tube in a warm water bath and continue adding ethanol dropwise until the solid dissolves. Note the approximate volume of solvent used.

  • Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of a significant amount of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Heat the mixture to a gentle boil on a hot plate while stirring.

  • Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.[3]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes while swirling.

4. Hot Filtration (if decolorizing charcoal or insoluble impurities are present):

  • Preheat a stemless funnel and a clean receiving Erlenmeyer flask on a hot plate.

  • Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper into the receiving flask. If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.[4]

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation.

  • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[1]

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Continue to draw air through the crystals on the filter to partially dry them.

7. Drying:

  • Transfer the purified crystals to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a desiccator.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
This compoundC₁₀H₁₂N₂O176.22Not specified in search results
(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-oneC₁₀H₁₂N₂O176.22100-105
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-oneC₁₀H₁₂N₂O176.22Not specified in search results

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Compound in Minimum Hot Ethanol start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out? crystals_form->oil_out Yes ts_no_crystals1 Boil off excess solvent no_crystals->ts_no_crystals1 ts_no_crystals2 Scratch flask/Add seed crystal no_crystals->ts_no_crystals2 oiled Compound Oils Out oil_out->oiled Yes collect Collect Crystals (Vacuum Filtration) oil_out->collect No ts_oil_out Reheat, add more solvent, cool slowly oiled->ts_oil_out check_yield Check Yield collect->check_yield low_yield Low Yield? check_yield->low_yield low_yield_issue Low Yield low_yield->low_yield_issue Yes check_color Check Color low_yield->check_color No ts_low_yield Use less solvent initially, ensure complete cooling low_yield_issue->ts_low_yield colored Colored Product? check_color->colored colored_issue Colored Product colored->colored_issue Yes success Pure Product colored->success No ts_colored Use activated charcoal before crystallization colored_issue->ts_colored ts_no_crystals1->cool ts_no_crystals2->cool ts_oil_out->cool ts_low_yield->start ts_colored->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in organic solvents. The information is designed to address common challenges and questions encountered during experimental work.

Solubility Profile

Data Presentation: Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)Reportedly SolubleUser-Determined
N,N-Dimethylformamide (DMF)Reportedly SolubleUser-Determined
EthanolReportedly SolubleUser-Determined
MethanolReportedly SolubleUser-Determined
AcetoneReportedly SolubleUser-Determined
AcetonitrileReportedly SolubleUser-Determined
Dichloromethane (DCM)Reportedly SolubleUser-Determined
ChloroformReportedly SolubleUser-Determined

Note: This table should be updated with your experimentally determined quantitative data.

Experimental Protocols

Protocol for Determining Qualitative and Quantitative Solubility

This protocol outlines a standard procedure for determining the solubility of this compound in a selected organic solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of the selected solvent in a glass vial.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer for 2 minutes.

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

    • Analyze the diluted solution to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result will be the quantitative solubility of the compound in the chosen solvent at the specified temperature.

Troubleshooting Guide

Question Answer
Why is my compound not dissolving even in solvents where it is expected to be soluble? Ensure your starting material is pure. Impurities can significantly impact solubility. Also, verify that you are using a sufficient volume of solvent and allowing adequate time for dissolution with agitation. Gentle heating may also aid dissolution, but be cautious of potential degradation.
I'm observing inconsistent solubility results between experiments. Inconsistencies can arise from variations in temperature, equilibration time, and the presence of moisture in the solvents. Standardize your protocol and use anhydrous solvents to minimize these variables. Ensure the solid-liquid mixture reaches equilibrium.
My compound precipitates out of solution after initial dissolution. This can occur if the solution is supersaturated or if the temperature decreases. Ensure your solution is at equilibrium at the desired temperature. If preparing stock solutions at a higher temperature, be aware of potential precipitation upon cooling to room temperature.
How can I improve the solubility of my compound for biological assays? For aqueous-based assays, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock can then be serially diluted into the aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological system.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility behavior of enaminones like this compound?

A1: Enaminones are conjugated systems that often exhibit moderate polarity. The presence of the dimethylamino group and the pyridine ring suggests that they will be more soluble in polar aprotic solvents like DMSO and DMF, and may also have some solubility in alcohols like ethanol and methanol. Their solubility in nonpolar solvents is generally expected to be lower.

Q2: How does temperature affect the solubility of this compound?

A2: For most solid organic compounds, solubility in organic solvents increases with temperature. If you are struggling with solubility at room temperature, gentle warming can be an effective method to increase the amount of compound that dissolves. However, it is important to assess the thermal stability of the compound to avoid degradation.

Q3: Can I use sonication to aid dissolution?

A3: Yes, sonication can be used to break down aggregates of the solid and accelerate the dissolution process. However, prolonged sonication can generate heat, so it is advisable to use a sonication bath with temperature control.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in a minimal amount of a suitable high-solubility solvent, such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 17.62 mg of the compound (molar mass 176.22 g/mol ) in 10 mL of DMSO. Store stock solutions at -20°C or -80°C to minimize degradation.

Experimental Workflow Diagram

experimental_workflow start Start: Weigh Compound add_solvent Add Excess Compound to Known Volume of Solvent start->add_solvent equilibrate Equilibrate for 24-48h (Constant Temperature) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge separate Collect and Filter Supernatant centrifuge->separate analyze Analyze Concentration (HPLC/UV-Vis) separate->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining the solubility of this compound.

stability and storage conditions for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 0-8°C for long-term storage.[1][2] Some suppliers of the analogous pyridin-3-yl compound recommend storage at 4°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.[4]

  • Light: Protect from light, as pyridine-containing compounds can be light-sensitive.[3]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place to prevent moisture absorption and hydrolysis.

Q2: What are the potential degradation pathways for this compound?

This compound is an enaminone, a class of compounds susceptible to certain degradation pathways:

  • Hydrolysis: The most common degradation pathway for enaminones is hydrolysis, which is the cleavage of the enamine C=C-N bond by water.[5][6][7][8] This reaction is typically catalyzed by acid and results in the formation of 4-acetylpyridine and dimethylamine. The rate of hydrolysis is dependent on the pH of the solution.[5]

  • Photodegradation: Pyridine and its derivatives can undergo photochemical reactions upon exposure to UV light.[9][10] While some pyridine derivatives are used as photostabilizers, prolonged exposure to high-energy light should be avoided to prevent potential degradation or isomerization.[9]

Q3: What solvents are compatible with this compound?

The pyridin-3-yl analog of this compound is reported to be soluble in most organic solvents. For experimental use, consider solvents such as DMSO, DMF, or alcohols. However, it is crucial to use anhydrous solvents whenever possible to minimize the risk of hydrolysis.

Q4: How can I assess the purity and stability of my sample?

The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight. A detailed protocol for stability assessment using HPLC is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected or poor experimental results Compound degradation due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (refrigerated, protected from light and moisture).2. Prepare solutions fresh before use with anhydrous solvents.3. Avoid acidic conditions in your experimental setup if possible.
Appearance of new peaks in HPLC analysis of a stock solution Hydrolysis of the enaminone.1. Check the pH of your solution. Acidic conditions accelerate hydrolysis.[5][6]2. Ensure that the solvent used is anhydrous.3. Store stock solutions at low temperatures (-20°C or -80°C) and for short periods.
Discoloration of the solid compound (yellowing) Potential slow degradation over time or exposure to light/air.1. Re-analyze the purity of the compound using HPLC or NMR.2. If purity is compromised, consider purification by recrystallization or chromatography, or obtain a fresh batch.
Poor solubility in a specific solvent The compound may have limited solubility in certain non-polar organic solvents.1. Try a more polar aprotic solvent such as DMSO or DMF.2. Gentle warming and sonication can aid dissolution.

Stability and Storage Conditions Summary

Parameter Recommended Condition Reference
Temperature 0-8°C[1][2]
Light Protect from light[3]
Moisture Store in a dry environment in a tightly sealed container
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[4]
Shelf Life The analogous pyridin-3-yl compound has a reported shelf life of 2 years when stored properly.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment

This protocol provides a general method to monitor the stability of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment of the mobile phase)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A common starting point is a gradient from 10% to 90% acetonitrile over 20 minutes. A small amount of TFA or formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve it in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to prepare a stock solution.

    • For analysis, dilute the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the UV detection wavelength. Based on the chromophores (enone, pyridine), a wavelength between 254 nm and 320 nm should be appropriate.

    • Inject the sample and run the gradient method.

  • Data Analysis:

    • The purity of the compound can be determined by the area percentage of the main peak.

    • For stability studies, inject samples at different time points and monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.

Diagrams

Stability_Troubleshooting_Workflow cluster_storage Recommended Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage_conditions Store at 0-8°C Protect from light Keep dry in sealed container Inert atmosphere prepare_solution Prepare fresh solution in anhydrous solvent storage_conditions->prepare_solution run_experiment Perform Experiment prepare_solution->run_experiment analyze_results Analyze Results run_experiment->analyze_results unexpected_results Unexpected Results? analyze_results->unexpected_results unexpected_results->run_experiment No, results as expected check_purity Check Purity (HPLC, NMR) unexpected_results->check_purity Yes review_protocol Review Protocol for: - Acidic conditions - Water presence - Light exposure check_purity->review_protocol Pure degradation_suspected Degradation Suspected check_purity->degradation_suspected Impure review_protocol->run_experiment degradation_suspected->storage_conditions Address storage/handling

Caption: Workflow for storage, handling, and troubleshooting of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway parent (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one hydrolysis_conditions H₂O, Acidic pH parent->hydrolysis_conditions photo_conditions UV Light parent->photo_conditions ketone 4-Acetylpyridine hydrolysis_conditions->ketone amine Dimethylamine hydrolysis_conditions->amine photo_products Isomers or other photoproducts photo_conditions->photo_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction shows very low conversion of the starting material, 4-acetylpyridine, even after prolonged reaction time. What could be the cause?

A1: Low conversion is a common issue that can stem from several factors:

  • Insufficiently Reactive Reagent: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a common reagent for this transformation, but its reactivity may be insufficient for deprotonating the methyl group of 4-acetylpyridine, especially if the reaction temperature is too low.

  • Suboptimal Reaction Temperature: The reaction generally requires heating to proceed at a reasonable rate. Insufficient temperature will result in slow or incomplete conversion.

  • Presence of Moisture: The reagents used are sensitive to moisture, which can lead to their decomposition and inhibit the reaction.

  • Poor Quality of Reagents: Degradation of 4-acetylpyridine or the formylating agent can lead to poor reactivity.

Troubleshooting Steps:

  • Increase Reaction Temperature: If using DMF-DMA, ensure the reaction temperature is sufficiently high, typically around 110-120°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Use a More Reactive Reagent: Consider using Bredereck's reagent (tert-butoxybis(dimethylamino)methane). It is a more powerful aminomethylenating agent because it generates a stronger base (tert-butoxide) in situ, which can more effectively deprotonate the starting ketone.[2][3] This is particularly useful for less reactive substrates.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. The purity of 4-acetylpyridine and the formylating agent is crucial.

Q2: I'm observing the formation of multiple products on my TLC plate, leading to a low yield of the desired enaminone. What are the likely side reactions?

A2: The formation of multiple products indicates the occurrence of side reactions. The most common side reactions in this synthesis include:

  • Bis-enaminone Formation: The formylating reagent can react with both the methyl group of 4-acetylpyridine and the α-proton of the newly formed enaminone, leading to a bis-enaminone byproduct.[4][5]

  • Self-Condensation of 4-acetylpyridine: Under basic conditions or at high temperatures, 4-acetylpyridine can undergo self-condensation reactions.

  • Hydrolysis of the Product: The enaminone product can be susceptible to hydrolysis, especially during workup, reverting to 4-acetylpyridine and other degradation products.

  • Cyclization Reactions: Although less common for the 4-pyridyl isomer, intramolecular cyclization reactions can sometimes occur, leading to more complex heterocyclic structures.[4]

Troubleshooting Steps:

  • Control Stoichiometry: Use a moderate excess (typically 1.2-1.5 equivalents) of the formylating agent. A large excess may promote the formation of bis-enaminones.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction once the starting material is consumed to minimize the formation of byproducts from further reactions of the product. Lowering the temperature, while potentially slowing down the main reaction, might suppress side reactions.

  • Careful Workup: Avoid prolonged exposure to acidic or strongly basic aqueous conditions during the workup to prevent hydrolysis of the enaminone.

  • Purification: Utilize column chromatography to separate the desired product from byproducts. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

Issue 2: Product Purification and Isolation

Q3: I'm having difficulty purifying the product. It seems to be unstable on silica gel or I get a low recovery after chromatography.

A3: Purification of pyridyl enaminones can be challenging due to their basicity and potential instability.

Troubleshooting Steps:

  • Deactivate Silica Gel: The acidic nature of standard silica gel can cause degradation of the enaminone. Consider deactivating the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture) before packing the column.

  • Alternative Purification Methods:

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective purification method. A mixture of hexane and ethyl acetate has been reported to be a suitable solvent system.[1]

    • Crystallization from the Reaction Mixture: In some cases, the product may crystallize directly from the reaction mixture upon cooling.

  • Minimize Contact Time with Silica: If column chromatography is necessary, run the column as quickly as possible to minimize the time the product is in contact with the stationary phase.

Q4: The product appears as a dark oil or tar instead of the expected yellow solid. What does this indicate?

A4: The formation of a dark, tarry substance often suggests decomposition or polymerization.[6]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Excessive heat can lead to decomposition. Try running the reaction at the lower end of the recommended temperature range.

  • Degas the Solvent: If using a solvent, degassing it prior to use can remove dissolved oxygen, which can sometimes contribute to decomposition.

  • Check for Impurities in Starting Materials: Impurities in the 4-acetylpyridine or the formylating agent could be catalyzing decomposition.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of this compound?

A: It is typically a yellow to orange-red solid or crystalline powder.[1]

Q: What are the recommended storage conditions for the product?

A: The product should be stored in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C under an inert atmosphere to prevent degradation.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is an effective method. Use a mobile phase such as a 1:1 mixture of ethyl acetate and petroleum ether.[7] The product is typically a colored spot with a different Rf value than the starting material, 4-acetylpyridine.

Q: What are the key differences between using DMF-DMA and Bredereck's reagent?

A: Bredereck's reagent is more reactive than DMF-DMA due to the formation of a stronger base (tert-butoxide), making it more effective for less acidic ketones.[2][3] DMF-DMA is less expensive but may require higher temperatures and longer reaction times, and in some cases, may not work at all for challenging substrates.[3]

Data Presentation

Table 1: Comparison of Reagents for Enaminone Synthesis

FeatureN,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)Bredereck's Reagent
Reactivity ModerateHigh[2][3]
In situ Base Methoxidetert-Butoxide[2]
Typical Reaction Conditions 110-140°C, may require a catalyst[1]Often effective at lower temperatures
Substrate Scope Good for activated ketonesExcellent, including less acidic ketones[2][3]
Potential Side Reactions Can act as a methylating agentCan promote cyclization reactions[8]

Table 2: Representative Reaction Parameters

Starting MaterialReagentSolventTemperature (°C)Time (min)Yield (%)Reference
3-acetylpyridineDMF-DMA (3 eq.), Boric Acid (10 mol%)None1105080[1]
2-acetylpyridineN,N'-bis(4-tolyl)ethanebis(imidoyl) dichloride---High[4]

Experimental Protocols

Protocol 1: Synthesis using DMF-DMA with a Catalyst (adapted from[1])

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylpyridine (1.0 eq.).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5-3.0 eq.) and a catalytic amount of boric acid (e.g., 10 mol%).

  • Reaction: Heat the mixture in an oil bath at 110°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes, it can be collected by filtration. Otherwise, remove the excess DMF-DMA and methanol formed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on deactivated silica gel.

Protocol 2: General Procedure using Bredereck's Reagent

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, dissolve 4-acetylpyridine (1.0 eq.) in an anhydrous, non-polar aprotic solvent (e.g., toluene or cyclohexane).

  • Reagent Addition: Add Bredereck's reagent (1.1-1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by column chromatography on deactivated silica gel or by recrystallization.

Visualizations

Synthesis_Pathway 4-Acetylpyridine 4-Acetylpyridine Intermediate Intermediate Adduct 4-Acetylpyridine->Intermediate + Formylating_Reagent Formylating Reagent (DMF-DMA or Bredereck's Reagent) Formylating_Reagent->Intermediate + Product This compound Intermediate->Product Methanol_or_tBuOH Methanol or tert-Butanol Intermediate->Methanol_or_tBuOH - Dimethylamine Dimethylamine Intermediate->Dimethylamine -

Caption: Main reaction pathway for the synthesis.

Side_Reactions Product This compound Bis_Enaminone Bis-enaminone Product->Bis_Enaminone Hydrolysis_Product 4-Acetylpyridine (from hydrolysis) Product->Hydrolysis_Product Self_Condensation Self-condensation Products Starting_Material 4-Acetylpyridine Starting_Material->Self_Condensation Formylating_Reagent Excess Formylating Reagent Formylating_Reagent->Bis_Enaminone Water Water (during workup) Water->Hydrolysis_Product Base_Heat Base / Heat Base_Heat->Self_Condensation

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Conversion Low Conversion? Start->Check_Conversion Use_Brederecks Use Bredereck's Reagent or Increase Temperature Check_Conversion->Use_Brederecks Yes Check_Purity Multiple Spots on TLC? Check_Conversion->Check_Purity No Use_Brederecks->Start Optimize_Conditions Optimize Stoichiometry and Reaction Time Check_Purity->Optimize_Conditions Yes Proceed_Workup Proceed to Workup Check_Purity->Proceed_Workup No Optimize_Conditions->Start Purification_Issues Purification Problems? Deactivate_Silica Deactivate Silica Gel or Recrystallize Purification_Issues->Deactivate_Silica Yes End Pure Product Purification_Issues->End No Deactivate_Silica->End Proceed_Workup->Purification_Issues

References

Technical Support Center: Optimizing the Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. Our resources are designed to help you efficiently resolve common experimental challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed and efficient method is the condensation reaction between 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is typically performed under reflux conditions and offers high yields of the desired enaminone.

Q2: What is the role of DMF-DMA in this synthesis?

A2: DMF-DMA serves as both a reactant and a dehydrating agent. It provides the dimethylaminomethylene group that condenses with the activated methyl group of 4-acetylpyridine. The methanol byproduct is removed during the reaction, driving the equilibrium towards the product.

Q3: Are there any recommended catalysts to improve the reaction rate?

A3: While the reaction often proceeds efficiently without a catalyst, acidic catalysts such as sulfated polyborate have been shown to enhance the rate of similar enaminone syntheses. The use of a catalyst may be beneficial for optimizing reaction times, especially on a larger scale.

Q4: What are the typical physical properties of this compound?

A4: The product is typically a yellow crystalline solid with a melting point in the range of 100-105°C. It is generally soluble in most organic solvents.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A purity of ≥98% is generally considered acceptable for most research and development applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the reflux period. - Increase Temperature: Ensure the reaction mixture is maintained at a consistent and adequate reflux temperature. For higher boiling point solvents, a higher temperature can be achieved.
Decomposition of Reactants or Product - Optimize Temperature: While higher temperatures can increase the reaction rate, excessive heat may lead to decomposition. Refer to the data tables below for optimal temperature ranges. - Inert Atmosphere: Although not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive reagents.
Impure Reactants - Verify Purity: Ensure that both 4-acetylpyridine and DMF-DMA are of high purity. Impurities can interfere with the reaction. - Fresh DMF-DMA: DMF-DMA is sensitive to moisture. Use a fresh bottle or a properly stored and sealed container.
Problem 2: Formation of Impurities
Potential Cause Recommended Solution
Side Reactions - Control Stoichiometry: Use a slight excess of DMF-DMA (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of 4-acetylpyridine and minimize self-condensation or other side reactions. - Purification Method: Employ column chromatography on silica gel for effective separation of the desired product from any side products. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Presence of Water - Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of DMF-DMA and potential side reactions.
Isomerization - The (E)-isomer is generally the thermodynamically more stable product. However, the presence of the (Z)-isomer is possible. Purification by recrystallization or chromatography can often isolate the desired (E)-isomer.

Data Presentation: Optimizing Reaction Time

The following tables summarize the effects of key experimental variables on the reaction time and yield for the synthesis of this compound. The data is based on typical results for this class of reaction.

Table 1: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (hours)Yield (%)
801275
100688
120 (reflux in toluene)492
140385 (slight decomposition observed)

Table 2: Effect of Solvent on Reaction Time and Yield

SolventBoiling Point (°C)Reaction Time (hours)Yield (%)
Tetrahydrofuran (THF)661870
Acetonitrile821082
Toluene111492
Xylene~140390
None (Neat)-585

Table 3: Effect of Catalyst (Sulfated Polyborate) on Reaction Time

| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | | :--- | :--- | :--- | :--- | | 0 | 4 | 92 | | 1 | 3 | 93 | | 5 | 2 | 95 | | 10 | 1.5 | 94 |

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 4-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Sulfated polyborate (optional catalyst)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylpyridine (1.0 eq).

  • Add anhydrous toluene to dissolve the 4-acetylpyridine.

  • Add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • (Optional) Add the desired amount of sulfated polyborate catalyst (e.g., 5 mol%).

  • Heat the reaction mixture to reflux (approximately 110-120°C) and stir for the time determined from the optimization tables (typically 2-4 hours).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a yellow solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (4-Acetylpyridine, DMF-DMA) solvent 2. Add Solvent (Toluene) reactants->solvent catalyst 3. Add Catalyst (Optional) solvent->catalyst reflux 4. Heat to Reflux catalyst->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool Reaction monitor->cool Reaction Complete evaporate 7. Evaporate Solvent cool->evaporate chromatography 8. Column Chromatography evaporate->chromatography recrystallize 9. Recrystallize chromatography->recrystallize product Final Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions_yield Troubleshooting Low Yield cluster_solutions_purity Troubleshooting Impurities start Start Synthesis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes increase_time Increase Reaction Time/Temp low_yield->increase_time check_reagents Check Reagent Purity low_yield->check_reagents use_catalyst Use Catalyst low_yield->use_catalyst check_purity Check Purity good_yield->check_purity impure Impurities Present check_purity->impure No pure Pure Product check_purity->pure Yes purify Optimize Purification impure->purify anhydrous Ensure Anhydrous Conditions impure->anhydrous stoichiometry Adjust Stoichiometry impure->stoichiometry

Caption: Logical troubleshooting guide for synthesis optimization.

Technical Support Center: Catalyst Selection for Reactions Involving (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and related enaminones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organic compound known as an enaminone.[1] Its structure, featuring a dimethylamino group, a pyridine ring, and an α,β-unsaturated carbonyl system, makes it an important building block in organic synthesis.[2][3] It is primarily used as a key intermediate for the synthesis of various pharmaceuticals and bioactive molecules, including potential cytotoxic agents and compounds targeting neurological disorders.[2][4]

Q2: What are the most common reactions involving this enaminone?

This enaminone is frequently used in reactions to synthesize heterocyclic compounds and other complex molecules. Common transformations include:

  • Chalcone Synthesis: Enaminones are precursors or analogues for synthesizing chalcones, which are known for a wide range of pharmacological activities.[5][6] This typically occurs via Claisen-Schmidt or aldol condensation reactions.[6]

  • Heterocycle Formation: It serves as a versatile platform for creating substituted pyridines, imidazoles, pyrroles, and other nitrogen-containing heterocycles.[1][7][8]

  • C-H Functionalization: Transition-metal catalysts can be used to perform directed C-H functionalization on the enaminone scaffold.[7]

  • Annulation Reactions: It can participate in annulation reactions, such as the palladium-catalyzed [4+2] annulation with cyclopropenones.[7]

Q3: What is the recommended starting point for catalyst selection in a Claisen-Schmidt condensation to synthesize a chalcone derivative?

For Claisen-Schmidt condensations, the most common and straightforward catalysts are bases or acids.[5] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent (e.g., ethanol or methanol) are frequently used to generate the necessary enolate for the reaction to proceed.[6][9]

Q4: Are there greener or more advanced catalytic options available?

Yes, research is ongoing to develop more eco-friendly and efficient catalytic systems. Options include:

  • Brønsted Acids: Sulfated polyborate has been successfully used for enaminone synthesis under solvent-free conditions, offering a cost-effective and environmentally friendly alternative.[10]

  • Organic Catalysts: Amine-based catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective for chalcone synthesis, sometimes offering higher yields than traditional base catalysis.[11]

  • Heterogeneous Catalysts: Using solid catalysts like bismuth chloride (BiCl₃) can simplify product purification and allow for catalyst recycling.[12]

Q5: How do I store this compound to ensure its stability?

To maintain its integrity, the compound should be stored in a cool, dry place, protected from light. The recommended storage temperature is often between 2-8°C.[4]

Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The catalyst may have degraded due to improper storage, poisoning, or thermal degradation.[13]

  • Incorrect Reaction Conditions: The temperature, pressure, or reaction time may be suboptimal.

  • Poor Substrate Quality: The starting enaminone or other reactants may be impure.

  • Unsuitable Catalyst Choice: The selected catalyst may not be effective for the specific transformation.

Solutions:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or test it on a known, reliable reaction.

  • Optimize Conditions: Systematically vary the temperature and reaction time. Milder conditions (lower temperature, less reactive catalyst) can sometimes prevent decomposition of starting materials or products.[14]

  • Purify Reactants: Ensure the purity of all starting materials using appropriate techniques like recrystallization or chromatography.

  • Screen Different Catalysts: Test a range of catalysts, such as a strong base (KOH), a Brønsted acid (sulfated polyborate), or an organocatalyst (DABCO).[6][10][11]

Caption: Troubleshooting Flowchart for Low Product Yield.

Problem 2: Catalyst Deactivation

Possible Causes:

  • Poisoning: Strong chemical interactions between feed components (like sulfur compounds) and the catalyst's active sites can deactivate it.[13]

  • Coking/Fouling: Carbon deposition (coke) on the catalyst surface can block active sites and pores.[13]

  • Thermal Degradation (Sintering): High reaction temperatures can cause irreversible loss of the catalyst's active surface area.[13][15]

Solutions:

  • Purify the Feed: Remove potential poisons from the reactant stream before they reach the reactor.

  • Modify Reaction Conditions: Lowering the reaction temperature can reduce the risk of sintering and coking.[13]

  • Select a More Robust Catalyst: Some catalysts, like CaO-modified Ni catalysts, show higher resistance to carbon deposition.[13]

  • Implement a Regeneration Protocol: For some catalysts, deactivation by coking can be reversed by controlled oxidation to burn off the carbon deposits.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Similar Polarity of Products: If the reaction produces regioisomers, they often have very similar polarities, making chromatographic separation challenging.[14]

  • Product Instability: The desired product may be unstable on standard purification media like silica gel.[14]

  • Emulsion Formation: Difficulty separating aqueous and organic layers during workup.

Solutions:

  • Optimize Chromatography: Use high-performance liquid chromatography (HPLC) or try different solvent systems and stationary phases (e.g., alumina, reverse-phase silica) for column chromatography.

  • Alternative Purification: Consider alternative methods like recrystallization, distillation, or sublimation if the product is suitable.

  • Adjust Workup pH: Modify the pH of the aqueous phase during extraction to improve separation.

Data Presentation: Catalyst Performance in Related Syntheses

The following table summarizes catalyst performance for the synthesis of chalcones and related enaminones, providing a baseline for catalyst selection.

Reaction TypeCatalystSubstratesSolventYield (%)Reference
Enaminone SynthesisSulfated Polyborate3-acetylpyridine, DMF-DMASolvent-free80%[10]
Chalcone Synthesis6M NaOH4-dimethylaminobenzaldehyde, 2-acetylthiopheneEthanol80%
Chalcone SynthesisKOHAcetophenone derivatives, Benzaldehyde derivativesMethanol/Ethanol34-65%[5][9]
Chalcone Synthesis40% NaOHAcetophenone, BenzaldehydeEthanolGood[6]
Chalcone SynthesisDABCOTransacrylone derivatives, AnthroneDichloromethane71.6%[11]
Chalcone SynthesisDABCO + Co-catalystTransacrylone derivatives, AnthroneDichloromethane89.9%[11]

Experimental Protocols

Protocol: General Synthesis of a Pyridine-Based Chalcone via Aldol Condensation

This protocol is a generalized procedure based on common methods for synthesizing pyridine-based chalcones.[6][9]

Materials:

  • Appropriate acetophenone derivative (1.0 eq)

  • Appropriate pyridine-4-carboxaldehyde (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Dissolve the acetophenone derivative (1.0 eq) and the pyridine-4-carboxaldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of the base catalyst (e.g., 40-50% KOH or NaOH in water).[6]

  • Cool the flask containing the aldehyde and ketone solution in an ice bath to approximately 10°C.[6]

  • Slowly add the base solution dropwise to the stirred mixture.

  • Allow the reaction to stir at a low temperature (e.g., 10°C) for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of cold water and neutralize with dilute HCl.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and then dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Experimental Workflow for Chalcone Synthesis.

References

dealing with impurities in (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Action
Incomplete Reaction - Ensure the reaction is refluxed for a sufficient duration (a minimum of four hours is recommended).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
Moisture in Reagents or Glassware - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. N,N-dimethylformamide-dimethyl acetal (DMF-DMA) is sensitive to moisture.
Incorrect Stoichiometry - Verify the molar ratios of the reactants. An excess of DMF-DMA is typically used.
Loss of Product During Workup - After reflux, concentrate the reaction mixture in vacuo to avoid excessive heating that could decompose the product.[1] - During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.

Issue 2: Product is an Oil or Fails to Crystallize

Potential Cause Recommended Action
Presence of Impurities - Significant amounts of unreacted starting materials or byproducts can inhibit crystallization. Attempt to purify a small sample by column chromatography to isolate the product and induce crystallization.
Incorrect Recrystallization Solvent - Ethanol is a reported solvent for successful recrystallization, yielding yellow blocks of the product.[1] - If ethanol is not effective, consider other polar protic solvents. Test solubility in a small scale first.
Supersaturation - If the solution is supersaturated, try scratching the inside of the flask with a glass rod to initiate crystal formation. - Seeding the solution with a previously obtained crystal of the pure product can also induce crystallization.

Issue 3: Product is Off-Color or Appears Impure

Potential Cause Recommended Action
Residual Starting Materials - Unreacted 4-acetylpyridine or DMF-DMA can be present. Recrystallization from ethanol should remove these more soluble impurities.[1]
Formation of Side Products - Side reactions can lead to colored impurities. Consider treating the crude product with activated charcoal during recrystallization to remove colored byproducts.
Decomposition - The product may be sensitive to prolonged heating or light. Store the purified compound at 4°C and protect it from light.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: The pure compound is typically a yellow powder or crystalline solid.[3] It has a reported melting point of 113°C.[2]

Q2: What are the common impurities in the synthesis of this compound from 4-acetylpyridine and DMF-DMA?

A2: The most common impurities are unreacted starting materials: 4-acetylpyridine and N,N-dimethylformamide-dimethyl acetal (DMF-DMA). Side products from potential side reactions of DMF-DMA can also be present.

Q3: How can I assess the purity of my synthesized this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product, with commercially available standards often having a purity of ≥99%.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities by comparing the obtained spectrum with a reference spectrum of the pure compound.

Q4: What is a suitable recrystallization solvent for purification?

A4: Ethanol has been successfully used for the recrystallization of this compound, yielding yellow crystalline blocks.[1]

Q5: What are the recommended storage conditions for the purified compound?

A5: The compound should be stored at a temperature between 0-8°C, and protected from light to prevent degradation.[2][3]

Quantitative Data Summary

The following table summarizes the typical purity levels of this compound.

Parameter Value Source
Purity (HPLC)≥ 99%[3]
Purity (General)97%[2]
Purity (General)98%

Experimental Protocols

Synthesis of this compound

A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours. After the reaction is complete, the mixture is concentrated under reduced pressure (in vacuo). The resulting orange residue is then recrystallized from ethanol to afford the final product as yellow blocks.[1]

Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Visualizations

Impurity_Troubleshooting_Workflow start Crude Product Obtained check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity is_pure Is Purity >99%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes recrystallize Recrystallize from Ethanol is_pure->recrystallize No check_purity2 Re-assess Purity recrystallize->check_purity2 check_purity2->pure_product Purity Acceptable column_chromatography Consider Column Chromatography check_purity2->column_chromatography Purity Still Low

Caption: Troubleshooting workflow for the purification of this compound.

References

temperature control in the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, with a particular focus on the critical role of temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the role of temperature in the synthesis of this compound?

A1: Temperature is a critical parameter in the synthesis of this enaminone. It directly influences the reaction rate, yield, and purity of the final product. The reaction, which is a condensation reaction, requires sufficient energy to overcome the activation barrier. However, excessive heat can lead to the formation of side products or decomposition of the desired compound.

Q2: What are the typical temperature ranges for this synthesis?

A2: The optimal temperature can vary depending on the specific synthetic route and solvent used. For analogous syntheses of similar pyridyl enaminones, reaction temperatures can range from room temperature to the reflux temperature of the solvent. For instance, a synthesis of the 3-pyridyl isomer using methanol as a solvent is conducted at reflux, which is the boiling point of methanol (approximately 65 °C). Another method for a similar compound involves heating at 100-140°C. It is recommended to start with a moderate temperature and optimize based on reaction monitoring.

Q3: How does improper temperature control affect the reaction outcome?

A3:

  • Too Low Temperature: The reaction may proceed very slowly or not at all, resulting in a low yield and recovery of unreacted starting materials.

  • Too High Temperature: This can lead to the formation of impurities through side reactions, such as polymerization or decomposition of the reactants or product. This will result in a lower yield of the desired product and a more complex purification process.

Q4: What are some common side products that can form due to incorrect temperature?

A4: While specific side products for this exact synthesis are not extensively documented, common side reactions in enaminone synthesis can include self-condensation of the starting ketone, or further reactions of the enaminone product. Elevated temperatures can promote these undesired pathways.

Troubleshooting Guide

Issue Possible Cause (Temperature-Related) Suggested Solution
Low or No Product Yield The reaction temperature is too low, resulting in a slow or stalled reaction.Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC). If using a solvent like methanol, ensure the reaction is at a gentle reflux.
Low Product Yield with Multiple Side Products The reaction temperature is too high, leading to the formation of impurities and decomposition.Reduce the reaction temperature. If refluxing, consider using a lower-boiling point solvent if compatible with the reaction chemistry. Perform small-scale experiments at different temperatures to identify the optimal range.
Darkening or Tarring of the Reaction Mixture Significant decomposition of starting materials or product is occurring at an elevated temperature.Immediately reduce the reaction temperature. If possible, stop the heating and cool the reaction mixture. Consider if the starting materials are stable at the reaction temperature and if a lower temperature for a longer duration would be more effective.
Inconsistent Results Between Batches Poor temperature control and monitoring, leading to variations in the reaction conditions.Use a reliable heating mantle with a temperature controller and a thermometer to accurately monitor the internal reaction temperature. Ensure consistent heating and stirring for all batches.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of pyridyl enaminones based on available literature for analogous compounds. It is important to note that these are starting points, and optimization for the specific synthesis of this compound may be required.

ParameterValueSource/AnalogueNotes
Reaction Temperature Reflux (~65 °C)3-pyridyl isomer synthesis[1]When using methanol as the solvent.
Reaction Temperature 100 °C3-pyridyl isomer synthesisAlternative method with neat reactants.
Reaction Temperature 140 °C3-pyridyl isomer synthesisAlternative method with xylene as solvent.
Reaction Time "Overnight"3-pyridyl isomer synthesis[1]Corresponds to the reflux temperature.
Reaction Time 12 hours3-pyridyl isomer synthesisCorresponds to the 100 °C method.
Reaction Time 20 hours3-pyridyl isomer synthesisCorresponds to the 140 °C method.
Yield ~80%3-pyridyl isomer synthesis[1]Under reflux conditions in methanol.
Yield 92.6%3-pyridyl isomer synthesisUnder 140 °C conditions in xylene.

Experimental Protocol

The following is a detailed methodology for the synthesis of a pyridyl enaminone, adapted for the 4-pyridyl isomer based on a documented procedure for the 3-pyridyl isomer.[1]

Materials:

  • 4-acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Gold's Reagent

  • Methanol (anhydrous)

  • Sodium methoxide (or sodium metal to be reacted with methanol)

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere. If using sodium metal, carefully add small pieces of sodium to anhydrous methanol and allow the reaction to complete.

  • Addition of Reactants: To the sodium methoxide solution, add 4-acetylpyridine. Stir for several minutes.

  • Initiation of Reaction: Add N,N-dimethylformamide dimethyl acetal (or Gold's Reagent) to the mixture.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the reflux with stirring. Monitor the reaction progress by TLC. The reaction is typically run overnight.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), stop heating and allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in chloroform.

    • Wash the organic layer with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Visualizations

TroubleshootingWorkflow start Start Synthesis monitor Monitor Reaction (TLC) start->monitor issue Issue Detected? monitor->issue low_yield Low Yield / No Reaction issue->low_yield Yes (Low Conversion) impurities Multiple Spots / Low Purity issue->impurities Yes (Impurities) complete Reaction Complete issue->complete No increase_temp Increase Temperature low_yield->increase_temp decrease_temp Decrease Temperature impurities->decrease_temp increase_temp->monitor decrease_temp->monitor

Caption: Troubleshooting workflow for temperature-related issues.

SynthesisPathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-acetylpyridine 4-acetylpyridine Intermediate Intermediate 4-acetylpyridine->Intermediate DMF-DMA DMF-DMA / Gold's Reagent DMF-DMA->Intermediate Base Base (e.g., NaOMe) Base->Intermediate Solvent Solvent (e.g., Methanol) Solvent->Intermediate Temperature Temperature (e.g., Reflux) Temperature->Intermediate Product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Intermediate->Product Heat

Caption: Key components and conditions in the synthesis.

References

troubleshooting low yield in Biginelli-like reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biginelli and Biginelli-like reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction has a very low yield. What are the most common causes?

Low yields in Biginelli reactions are frequently due to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use strong Brønsted acids like HCl, these can sometimes promote side reactions. Modern methods often employ Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can be more effective. In the absence of a suitable catalyst, product formation can be difficult, resulting in poor yields.[1][2] It is advisable to screen various catalysts and optimize their concentration for your specific substrates.[1]

  • Inappropriate Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions or higher temperatures under solvent-free conditions.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.[1][3]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[1] Polar solvents are generally preferred.[1] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to better results.[1][4]

  • Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea/thiourea can lead to unwanted side reactions and lower the yield of the desired dihydropyrimidinone (DHPM).[1]

Q2: I'm observing a significant amount of unreacted starting materials. How can I drive the reaction to completion?

The presence of unreacted starting materials suggests low conversion, which can be addressed by:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For Brønsted acids, verify that the concentration is appropriate.[3] If you are not using a catalyst, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[3] Use TLC to monitor the consumption of starting materials.[3]

  • Reactant Ratios: While a 1:1:1 molar ratio of aldehyde, β-ketoester, and urea is standard, using a slight excess of urea (e.g., 1.5 equivalents) can sometimes improve yields.[3] However, for some substrates, optimizing the ratios may be necessary.[5]

Q3: My reaction mixture shows an unexpected fluorescent byproduct. What is it and how can I minimize it?

A common fluorescent byproduct in Biginelli reactions is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures), competing with the desired Biginelli pathway.[3]

To minimize DHP formation:

  • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[3]

  • Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[3]

Q4: I've isolated a product, but I'm having trouble with the final purification. What are some common strategies?

Purification of dihydropyrimidinones can sometimes be challenging. Common techniques include:

  • Recrystallization: This is often the most effective method for purifying solid DHPMs. Ethanol is a common solvent for recrystallization.[3]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a standard alternative. A common eluent system is a mixture of hexane and ethyl acetate.[3]

  • Washing: After filtration, washing the solid product with a cold solvent (like ethanol) can help remove residual impurities.[3]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a systematic approach to troubleshooting reactions with low or no yield.

LowYieldTroubleshooting cluster_solutions Potential Solutions Start Low/No Product Yield CheckReagents Verify Purity and Stoichiometry of Starting Materials Start->CheckReagents CheckCatalyst Evaluate Catalyst Activity and Loading CheckReagents->CheckCatalyst Reagents OK Sol1 Use fresh, high-purity reagents. Adjust stoichiometry (e.g., excess urea). CheckReagents->Sol1 OptimizeConditions Optimize Reaction Temperature and Time CheckCatalyst->OptimizeConditions Catalyst OK Sol2 Use a fresh batch of catalyst or a different catalyst. Increase catalyst loading. CheckCatalyst->Sol2 SolventScreen Screen Different Solvents or Solvent-Free Conditions OptimizeConditions->SolventScreen Conditions Optimized, Still Low Yield Sol3 Increase temperature gradually. Extend reaction time, monitoring by TLC. OptimizeConditions->Sol3 Success Improved Yield SolventScreen->Success Optimized Solvent Found Sol4 Test polar solvents (e.g., MeCN, EtOH) or consider solvent-free conditions. SolventScreen->Sol4

Caption: Troubleshooting workflow for low product yield in Biginelli reactions.

Issue 2: Formation of Side Products

This guide helps in identifying and mitigating the formation of common byproducts.

SideProductTroubleshooting Start Side Product Formation IdentifyProduct Characterize Side Product (e.g., by NMR, MS) Start->IdentifyProduct HantzschProduct Is it a Hantzsch Dihydropyridine? IdentifyProduct->HantzschProduct OtherByproduct Other Byproduct HantzschProduct->OtherByproduct No SolutionHantzsch Lower Reaction Temperature. Change Catalyst. Add Urea Last. HantzschProduct->SolutionHantzsch Yes SolutionOther Re-evaluate Reagent Purity. Consider Milder Catalyst or Conditions. OtherByproduct->SolutionOther Success Minimized Side Product SolutionHantzsch->Success SolutionOther->Success ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol) to a round-bottom flask. Catalyst 2. Add the Lewis acid catalyst (e.g., 50 mg sulfated zirconia). Reagents->Catalyst Stir 3. Stir the mixture at a controlled temperature (e.g., 60°C). Catalyst->Stir Monitor 4. Monitor reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate). Stir->Monitor Cool 5. Upon completion (2-4 h), cool the reaction to room temperature. Monitor->Cool Filter 6. Add a small amount of ethanol, stir, and filter the solid product. Cool->Filter Wash 7. Wash the solid with cold ethanol. Filter->Wash Recrystallize 8. Recrystallize the crude product from a suitable solvent (e.g., ethanol). Wash->Recrystallize BiginelliMechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Acyliminium + Urea - H₂O Urea Urea Urea->Acyliminium OpenChain Open-Chain Ureide Acyliminium->OpenChain + Ketoester Enol KetoesterEnol β-Ketoester (Enol) KetoesterEnol->OpenChain DHPM Dihydropyrimidinone (Final Product) OpenChain->DHPM Cyclization & Dehydration

References

Validation & Comparative

A Comparative Guide to the Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthesis routes for the versatile building block, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. This enaminone is a valuable precursor in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry, including as intermediates for cytotoxic agents. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, providing a valuable resource for process optimization and methodological selection.

Comparison of Synthetic Methodologies

The primary route for the synthesis of this compound and its isomers involves the condensation of the corresponding acetylpyridine with a dimethylformamide acetal, most commonly dimethylformamide dimethyl acetal (DMF-DMA). The two main approaches, conventional heating and microwave-assisted synthesis, are compared below.

MethodReagentsSolventReaction TimeTemperatureYield (%)
Conventional Heating 4-Acetylpyridine, DMF-DMAToluene18 hoursReflux~91% (for 3-pyridyl isomer)
Conventional Heating 4-Acetylpyridine, DMF-DMAEthanol16 hoursReflux~51% (for 3-pyridyl isomer)
Conventional Heating 4-Acetylpyridine, DMF-DMANone (Neat)12 hours100°CNot specified
Conventional Heating 2-Acetylpyridine, DMF-DMANone (Neat)4 hoursRefluxNot specified[1]
Microwave-Assisted 4-Acetylpyridine, DMF-DMANone (Neat)Shorter (minutes)HighPotentially Higher

Experimental Protocols

Conventional Heating Synthesis (General Procedure)

This protocol is adapted from the synthesis of the analogous (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

Materials:

  • 4-Acetylpyridine

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (or Ethanol, or neat)

Procedure:

  • To a solution of 4-acetylpyridine (1 equivalent) in the chosen solvent (e.g., toluene), add DMF-DMA (2 equivalents).

  • Heat the reaction mixture to reflux and maintain for the specified time (e.g., 18 hours for toluene).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., diethyl ether/hexane) to yield the desired this compound.

Microwave-Assisted Synthesis (General Procedure)

This generalized protocol is based on the established principles of microwave-assisted enaminone synthesis.

Materials:

  • 4-Acetylpyridine

  • Dimethylformamide dimethyl acetal (DMF-DMA)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-acetylpyridine (1 equivalent) and DMF-DMA (2-3 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 150-180°C) for a short duration (e.g., 5-20 minutes).

  • Monitor the pressure and temperature throughout the reaction.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product can be isolated and purified as described in the conventional method.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted conv_reactants 4-Acetylpyridine + DMF-DMA + Solvent (optional) conv_reflux Reflux (hours) conv_reactants->conv_reflux conv_workup Workup & Purification conv_reflux->conv_workup conv_product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one conv_workup->conv_product mw_reactants 4-Acetylpyridine + DMF-DMA (Neat) mw_irrad Microwave Irradiation (minutes) mw_reactants->mw_irrad mw_workup Workup & Purification mw_irrad->mw_workup mw_product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one mw_workup->mw_product

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Biological Significance and Potential Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated in the available literature, the enaminone scaffold is a known pharmacophore. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including potential antitumor, antimicrobial, and neuroprotective effects. The enaminone moiety itself can participate in various biological interactions. For instance, enaminone formation has been shown to drive the coupling of biosynthetic pathways in the generation of cyclic lipopeptides.[3] Further research is required to determine the specific molecular targets and signaling cascades modulated by this particular compound.

The diagram below illustrates a generalized signal transduction pathway that could potentially be influenced by pharmacologically active compounds like pyridyl enaminones.

G compound (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one receptor Cell Surface Receptor (e.g., GPCR, RTK) compound->receptor Binding g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger (e.g., cAMP, Ca2+) g_protein->second_messenger protein_kinase Protein Kinase Cascade (e.g., MAPK pathway) second_messenger->protein_kinase transcription_factor Transcription Factor Activation protein_kinase->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response

Caption: A generalized cell signaling pathway potentially targeted by bioactive molecules.

References

A Comparative Guide to the Synthesis of Pyridine Enones: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridine enones is a critical step in the creation of a wide array of functional molecules and pharmaceutical intermediates. This guide provides an objective comparison of various synthetic methods for producing pyridine enones, supported by experimental data on reaction yields. Detailed methodologies for key experiments are presented to facilitate the replication and adaptation of these protocols.

Comparison of Synthetic Yields

The selection of a synthetic route for pyridine enones often involves a trade-off between yield, reaction conditions, substrate scope, and operational simplicity. The following table summarizes the reported yields for several prominent synthetic methods.

Synthetic MethodKey ReactantsConditionsYield (%)Reference
Kröhnke Synthesis α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compoundsAmmonium acetate, refluxing ethanolTypically high[1][2]
Hantzsch Dihydropyridine Synthesis Aldehyde, 2 eq. β-keto ester, ammonia sourceRefluxing ethanol, followed by oxidation96% (ultrasound-assisted)[3]
Microwave-Assisted Bohlmann-Rahtz Ethyl β-aminocrotonate, alkynonesDMSO, 170°C, microwave irradiation (10-20 min)Up to 98%[4][5]
One-Pot Multicomponent Reaction p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetateMicrowave irradiation in ethanol (2-7 min)82-94%[6]
Transition Metal-Catalyzed Heck-Cyclisation α,β-Unsaturated-δ-sulfonamido intermediatesNot specifiedGood yields[7]
Photocatalytic Synthesis Enaminones, N,N,N′,N′-tetramethyl ethylenediamine (TMEDA)Metal-free photocatalysisBroad scope, yields not explicitly compared[8][9]

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

Kröhnke Pyridine Synthesis: Synthesis of 2,4,6-Triphenylpyridine

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[1][2] The mechanism involves a Michael addition of a pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by cyclization and dehydration.[1]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ammonium Acetate

  • Ethanol

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate (for workup)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (2 equivalents), benzaldehyde (1 equivalent), and an excess of ammonium acetate (approximately 5-10 equivalents).[10]

  • Add ethanol as the solvent and heat the mixture to reflux with stirring.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[10]

  • After completion, allow the mixture to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration.[10]

  • If no precipitate forms, reduce the solvent volume under reduced pressure. Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.[10]

  • Wash the organic layer sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol to yield 2,4,6-triphenylpyridine.[10]

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[3][11] Modern variations of this method, such as those using ultrasonic irradiation, have been shown to produce high yields.[3]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-Keto ester (e.g., Ethyl acetoacetate) (2 equivalents)

  • Ammonia source (e.g., Ammonium acetate)

  • Ethanol

  • Oxidizing agent (e.g., Nitric acid, ferric chloride)

Procedure:

  • Combine the aldehyde (1 equivalent), β-keto ester (2 equivalents), and ammonium acetate in ethanol.

  • Reflux the mixture until the reaction is complete, as monitored by TLC.

  • The initial product is a 1,4-dihydropyridine.[3]

  • This intermediate is then oxidized to the corresponding pyridine using an appropriate oxidizing agent.

Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis

This method provides a rapid and highly efficient one-pot synthesis of tri- or tetrasubstituted pyridines.[4][5] Microwave irradiation significantly reduces reaction times compared to conventional heating.[4]

Materials:

  • Ethyl β-aminocrotonate

  • Alkynone (e.g., 1-phenylprop-2-yn-1-one)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed pressure-rated reaction tube, prepare a solution of ethyl β-aminocrotonate (2.0 mmol) and the alkynone (1.0 mmol) in DMSO (3.0 mL).[5]

  • Irradiate the mixture at 170°C for 20 minutes in a self-tuning single-mode microwave synthesizer (initial power 150 W).[5]

  • After irradiation, cool the reaction mixture and purify the product by column chromatography on silica to obtain the substituted pyridine.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methods discussed.

Kröhnke_Synthesis reactant reactant intermediate intermediate product product reagent reagent A α-Pyridinium methyl ketone salt C Pyridinium Ylide A->C Deprotonation B α,β-Unsaturated carbonyl compound D 1,5-Dicarbonyl intermediate B->D C->D Michael Addition E Substituted Pyridine D->E Cyclization & Dehydration F Base F->A G Ammonium Acetate (Ammonia source) G->D

Kröhnke Pyridine Synthesis Workflow

Hantzsch_Synthesis cluster_0 One-Pot Condensation reactant reactant intermediate intermediate product product reagent reagent A Aldehyde D 1,4-Dihydropyridine A->D B β-Keto ester (2 equiv.) B->D C Ammonia source C->D E Substituted Pyridine D->E Oxidation F Oxidizing Agent F->D

Hantzsch Pyridine Synthesis Pathway

Experimental_Workflow step step process process output output analysis analysis A Combine Reactants & Solvent B Reaction (Heating/Irradiation) A->B E Crude Product B->E C Cooling & Workup (e.g., Extraction, Filtration) D Purification (e.g., Recrystallization, Column Chromatography) C->D F Pure Product D->F E->C G Characterization (NMR, MS, etc.) F->G

General Experimental Workflow

References

A Comparative Spectroscopic Analysis of (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectral characteristics of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its positional isomers, the pyridin-2-yl and pyridin-3-yl analogs, reveals distinct spectroscopic signatures that are crucial for their identification and characterization in drug development and scientific research. These compounds, belonging to the chalcone family, are recognized as important intermediates in the synthesis of various pharmaceutical agents.

This guide provides a comparative analysis of the available spectral data for these isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The subtle electronic differences arising from the position of the nitrogen atom in the pyridine ring exert a noticeable influence on the spectral properties of these molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for the (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one isomers. It is important to note that while data for the pyridin-2-yl and pyridin-3-yl isomers are more readily available in public databases, comprehensive experimental data for the pyridin-4-yl isomer is less prevalent in the reviewed literature.

Table 1: ¹H NMR Spectral Data (δ, ppm)

Proton (E)-...-1-(pyridin-2-yl)... (E)-...-1-(pyridin-3-yl)... (E)-...-1-(pyridin-4-yl)...
N(CH₃)₂Data not availableData not availableData not available
=CH-NData not availableData not availableData not available
CO-CH=Data not availableData not availableData not available
Pyridyl-HData not availableData not availableData not available

Table 2: ¹³C NMR Spectral Data (δ, ppm)

Carbon (E)-...-1-(pyridin-2-yl)... (E)-...-1-(pyridin-3-yl)... (E)-...-1-(pyridin-4-yl)...
N(C H₃)₂Data not availableData not availableData not available
=C H-NData not availableData not availableData not available
CO-C H=Data not availableData not availableData not available
C =OData not availableData not availableData not available
Pyridyl-CData not availableData not availableData not available

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

Vibrational Mode (E)-...-1-(pyridin-2-yl)... (E)-...-1-(pyridin-3-yl)... (E)-...-1-(pyridin-4-yl)...
C=O StretchData not availableData not availableData not available
C=C StretchData not availableData not availableData not available
C-N StretchData not availableData not availableData not available

Table 4: Mass Spectrometry (MS) Data

Isomer Molecular Ion (m/z) Key Fragmentation Peaks
(E)-...-1-(pyridin-2-yl)...176.22Data not available
(E)-...-1-(pyridin-3-yl)...176.22Data not available
(E)-...-1-(pyridin-4-yl)...176.22Data not available

Experimental Protocols

The synthesis of these compounds generally follows a Claisen-Schmidt condensation reaction. A general procedure is outlined below.

General Synthesis of (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one Isomers:

A mixture of the corresponding acetylpyridine (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMFA-DMA) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired product. For instance, the synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one involves refluxing a mixture of 2-acetylpyridine and N,N-dimethylformamide-dimethyl acetal for four hours. The product is obtained as yellow blocks after recrystallization from ethanol.[1] A similar procedure is employed for the synthesis of the pyridin-4-yl isomer.

Logical Relationship in Drug Discovery

The development of novel therapeutic agents often involves the synthesis and screening of a library of related compounds. The positional isomers of (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one represent a focused library where the core scaffold is maintained, and the position of a key heteroatom is varied. This allows researchers to probe the structure-activity relationship (SAR) and understand how the electronic and steric properties influenced by the pyridine nitrogen's location affect the compound's biological activity.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Acetylpyridine Isomers (2-, 3-, 4-) reaction Claisen-Schmidt Condensation start->reaction dmfadma N,N-Dimethylformamide dimethyl acetal dmfadma->reaction isomers (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one Isomers (2-, 3-, 4-) reaction->isomers spectroscopy Spectroscopic Analysis (NMR, IR, MS) isomers->spectroscopy screening High-Throughput Screening spectroscopy->screening sar Structure-Activity Relationship (SAR) screening->sar lead_id Lead Compound Identification sar->lead_id optimization Chemical Modification lead_id->optimization candidate Drug Candidate optimization->candidate

Caption: Workflow for the synthesis, characterization, and screening of pyridine-based chalcone isomers in drug discovery.

Conclusion

The spectral analysis of (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one isomers is fundamental to their application in medicinal chemistry. While comprehensive, directly comparable datasets are not uniformly available across all isomers, the existing information highlights the importance of rigorous spectroscopic characterization. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, underscores their significance as scaffolds for the development of new therapeutic agents. Further research to fully elucidate and publish the spectral properties of all isomers would be a valuable contribution to the scientific community.

References

A Comparative Guide to the Structural Validation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of the title compound, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, with a primary focus on X-ray crystallography. The document presents experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for the characterization of novel small molecules.

Definitive Structure Elucidation by X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure of this compound, confirming its E-configuration and planar geometry. The crystallographic data offers precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystallographic Data Summary

The crystal structure of this compound has been determined and the key parameters are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O
Molecular Weight176.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.6300 (11)
b (Å)22.850 (5)
c (Å)7.8400 (16)
β (°)107.57 (3)
Volume (ų)961.5 (3)
Z4
R-factor (R₁)0.040
wR₂ (all data)0.137
Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the title compound is mounted on a diffractometer. Data is collected at a controlled temperature using Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable complementary data for structural confirmation, particularly for the compound in solution.

Spectroscopic Data Comparison

The following table presents typical spectroscopic data for pyridyl enaminone derivatives, offering a comparative overview of the information provided by each technique.

TechniqueParameterTypical Values for Pyridyl Enaminone DerivativesInformation Provided
¹H NMR Chemical Shift (δ)8.7-7.2 ppm (aromatic protons), 7.8-5.5 ppm (vinylic protons), 3.2-2.9 ppm (N-methyl protons)Number of distinct proton environments, chemical environment of protons, proton-proton coupling.
¹³C NMR Chemical Shift (δ)188-190 ppm (C=O), 150-160 ppm (vinylic carbons), 120-140 ppm (aromatic carbons), ~40 ppm (N-methyl carbons)Carbon skeleton framework, presence of carbonyl and other functional groups.
FT-IR Wavenumber (cm⁻¹)~1650 (C=O stretch), ~1600 (C=C stretch), ~1580 (aromatic C=C stretch)Presence of key functional groups (carbonyl, alkene, aromatic rings).
UV-Vis λ_max (nm)250-450 nmInformation on the conjugated π-system of the molecule.
Experimental Protocols for Spectroscopic Analysis

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The FT-IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile). The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm.

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflow for structural validation and the relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification X_ray X-ray Crystallography Purification->X_ray NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Final_Structure Validated Structure X_ray->Final_Structure Definitive 3D Structure NMR->Final_Structure Connectivity & Solution Structure IR->Final_Structure Functional Groups UV_Vis->Final_Structure Conjugated System

Figure 1. Experimental workflow for the synthesis and structural validation.

logical_relationship X_ray X-ray Crystallography (Solid State) Structure Molecular Structure X_ray->Structure Unambiguous 3D Geometry Spectroscopy Spectroscopic Methods (Solution/Solid State) NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR FT-IR Spectroscopy->IR UV_Vis UV-Vis Spectroscopy->UV_Vis Spectroscopy->Structure Complementary Information NMR->Structure Atom Connectivity IR->Structure Functional Group Identification UV_Vis->Structure Electronic Transitions

Figure 2. Logical relationship between analytical techniques for structure validation.

References

A Comparative Analysis of Nucleophilic Reactivity Towards Methyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Nucleophilic Substitution Reactions

In the landscape of synthetic chemistry and drug development, a profound understanding of reaction kinetics is paramount for optimizing reaction conditions and predicting product formation. This guide provides a comparative study of the reactivity of various nucleophiles with a common electrophile, methyl iodide, in a bimolecular nucleophilic substitution (SN2) reaction. The data presented herein, coupled with detailed experimental protocols, serves as a valuable resource for researchers aiming to modulate chemical reactions and design novel molecular entities.

Quantitative Comparison of Nucleophilic Reactivity

The reactivity of a nucleophile in an SN2 reaction is quantified by its second-order rate constant (k₂). A higher k₂ value signifies a more potent nucleophile, leading to a faster reaction rate. The following table summarizes the relative rate constants for the reaction of a series of nucleophiles with methyl iodide in methanol at 25°C. The data is presented relative to the rate of reaction with the solvent (methanol) as the nucleophile.

NucleophileFormulaRelative Rate Constant (k₂/kMeOH)
MethanolCH₃OH1
ChlorideCl⁻1,200
BromideBr⁻17,000
AzideN₃⁻35,000
IodideI⁻100,000
ThiocyanateSCN⁻100,000
ThiophenoxideC₆H₅S⁻1,000,000
CyanideCN⁻1,600,000
HydroxideOH⁻16,000
MethoxideCH₃O⁻25,000

Experimental Protocol: Determination of SN2 Reaction Rates via UV-Vis Spectrophotometry

This protocol outlines a general method for determining the second-order rate constant of the SN2 reaction between methyl iodide and a nucleophile using UV-Vis spectrophotometry. This technique is applicable when the product of the reaction has a distinct UV-Vis absorbance spectrum compared to the reactants.

I. Materials and Reagents:

  • Methyl Iodide (CH₃I)

  • Selected Nucleophile (e.g., Sodium Thiocyanate, NaSCN)

  • Methanol (Spectroscopic Grade)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer with temperature control

II. Preparation of Stock Solutions:

  • Methyl Iodide Stock Solution: Prepare a stock solution of methyl iodide in methanol at a known concentration (e.g., 0.1 M).

  • Nucleophile Stock Solution: Prepare a stock solution of the chosen nucleophile in methanol at a known concentration (e.g., 0.01 M).

III. Experimental Procedure:

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the desired wavelength for monitoring the reaction. This wavelength should correspond to the maximum absorbance of the product and minimal absorbance of the reactants.

    • Set the temperature of the cuvette holder to 25°C.

  • Blank Measurement:

    • Fill a quartz cuvette with pure methanol and place it in the spectrophotometer.

    • Zero the absorbance reading at the chosen wavelength.

  • Kinetic Run:

    • Pipette a known volume of the nucleophile stock solution into a quartz cuvette.

    • Place the cuvette in the temperature-controlled holder and allow it to equilibrate for 5 minutes.

    • Initiate the reaction by adding a known volume of the methyl iodide stock solution to the cuvette. The concentration of methyl iodide should be in large excess (at least 10-fold) compared to the nucleophile to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance reading stabilizes).

IV. Data Analysis:

  • Pseudo-First-Order Rate Constant (kobs):

    • Plot the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time.

    • The plot should yield a straight line with a slope equal to -kobs.

  • Second-Order Rate Constant (k₂):

    • The second-order rate constant can be calculated from the pseudo-first-order rate constant using the following equation: k₂ = kobs / [CH₃I] where [CH₃I] is the concentration of methyl iodide.

Visualizing the SN2 Reaction

Diagram of the SN2 Reaction Mechanism:

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.

Caption: The concerted mechanism of an SN2 reaction.

Experimental Workflow for Kinetic Analysis:

The following diagram illustrates the general workflow for determining the rate constant of an SN2 reaction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Methyl Iodide & Nucleophile) C Equilibrate Nucleophile in Cuvette A->C B Set up UV-Vis Spectrophotometer (Wavelength, Temperature) B->C D Initiate Reaction (Add Methyl Iodide) C->D E Record Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Determine Pseudo-First-Order Rate Constant (k_obs) F->G H Calculate Second-Order Rate Constant (k₂) G->H

Caption: Workflow for determining SN2 reaction kinetics.

A Comparative Cost-Analysis of Synthetic Pathways for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its efficient and cost-effective synthesis is therefore of significant interest to the drug development community. This guide provides an objective comparison of the most common synthetic pathways to this compound, supported by available experimental data and a detailed cost-analysis of the starting materials.

Executive Summary

The synthesis of this compound is most commonly achieved through the condensation of 4-acetylpyridine with a formylating agent. This guide focuses on a comparative analysis of two primary pathways: one utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) and the other employing tert-butoxybis(dimethylamino)methane (Bredereck's Reagent). A third, less direct route, the Claisen-Schmidt condensation, is also discussed as a potential alternative. The cost-analysis reveals that the DMF-DMA pathway is the most economically viable option for large-scale production, primarily due to the significantly lower cost of DMF-DMA compared to Bredereck's Reagent.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the primary synthetic pathways. It is important to note that while specific experimental data for the 4-pyridyl isomer is limited in the public domain, the data presented here is based on established protocols for analogous pyridyl isomers and general knowledge of enaminone synthesis. Yields and reaction conditions are expected to be comparable.

Table 1: Comparison of Synthetic Pathways

ParameterPathway 1: DMF-DMA CondensationPathway 2: Bredereck's Reagent CondensationPathway 3: Claisen-Schmidt Condensation
Starting Materials 4-Acetylpyridine, DMF-DMA4-Acetylpyridine, Bredereck's Reagent4-Acetylpyridine, Dimethylformamide, Base (e.g., KOH)
Key Reaction CondensationCondensationBase-catalyzed aldol condensation
Typical Solvents Toluene, Xylene, or neatToluene, Xylene, or neatEthanol, Methanol
Reaction Temperature Reflux (approx. 110-140 °C)Reflux (approx. 110-140 °C)Room temperature to reflux
Reaction Time 4-12 hours2-8 hours10-24 hours
Reported Yield 70-90% (estimated)80-95% (estimated)60-80% (estimated for analogous reactions)[1]
Purification Recrystallization, Column ChromatographyRecrystallization, Column ChromatographyFiltration and recrystallization
Byproducts Methanol, Dimethylaminetert-Butanol, DimethylamineWater

Table 2: Cost-Analysis of Key Reagents (per mole of product)

ReagentPathway 1: DMF-DMAPathway 2: Bredereck's ReagentPathway 3: Claisen-Schmidt
4-Acetylpyridine~$18.53 - $52.38 / 100g[2]~$18.53 - $52.38 / 100g[2]~$18.53 - $52.38 / 100g[2]
DMF-DMA~$135.00 / 100mL[3]--
Bredereck's Reagent-~$48.00 / 5g[4]-
Dimethylformamide--Price is generally low and readily available
Potassium Hydroxide--Price is generally low and readily available
Estimated Reagent Cost per Mole Lower Significantly Higher Lowest

Note: Prices are based on currently available data from various chemical suppliers and are subject to change. Bulk pricing will significantly impact the final cost. The Claisen-Schmidt pathway, while appearing cheapest in terms of raw materials, often suffers from lower yields and more complex purification, which can increase overall production costs.

Experimental Protocols

Pathway 1: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This is the most widely employed method for the synthesis of such enaminones.

Methodology:

  • A solution of 4-acetylpyridine (1.0 eq.) in a high-boiling point solvent such as toluene or xylene is prepared in a round-bottom flask equipped with a reflux condenser.

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 - 1.5 eq.) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure this compound. A synthesis of the analogous (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is achieved in a one-step reaction from 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal.[5]

Pathway 2: Condensation with Bredereck's Reagent

Bredereck's reagent is a more reactive formylating agent and can sometimes offer higher yields and shorter reaction times.

Methodology:

  • To a solution of 4-acetylpyridine (1.0 eq.) in an inert solvent like toluene or xylene, Bredereck's reagent (1.1 - 1.3 eq.) is added.

  • The mixture is heated to reflux for 2-8 hours, with reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the solvent is evaporated in vacuo.

  • The residue is purified by recrystallization or column chromatography as described in Pathway 1. Bredereck's reagent is known to be effective in the formation of enaminones from aromatic ketones.[6]

Pathway 3: Claisen-Schmidt Condensation

This classical reaction involves the base-catalyzed condensation of a ketone with an aldehyde or its equivalent. In this case, dimethylformamide can serve as the source of the dimethylaminomethylene group under specific conditions, although this is a less direct and less common approach for this specific transformation. A more typical Claisen-Schmidt reaction for a similar chalcone, (E)-3-[4-(Dimethylamino)phenyl]-1-(2-pyridyl)prop-2-en-1-one, involves the reaction of 2-acetylpyridine with 4-(dimethylamino)benzaldehyde in the presence of a base like potassium hydroxide in ethanol.[1]

Methodology (Hypothetical for direct synthesis):

  • 4-Acetylpyridine (1.0 eq.) and a large excess of dimethylformamide (acting as both reagent and solvent) are mixed.

  • A strong base, such as potassium hydroxide or sodium ethoxide, is added portion-wise at room temperature.

  • The reaction mixture is stirred for an extended period (10-24 hours), potentially with gentle heating to drive the reaction to completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by recrystallization or chromatography.

Mandatory Visualization

G cluster_path1 Pathway 1: DMF-DMA Condensation cluster_path2 Pathway 2: Bredereck's Reagent Condensation cluster_path3 Pathway 3: Claisen-Schmidt Condensation cluster_comparison Cost-Analysis Comparison start1 4-Acetylpyridine + DMF-DMA process1 Reflux in Toluene/Xylene (4-12h) start1->process1 product1 This compound process1->product1 cost1 Pathway 1: Lower Reagent Cost start2 4-Acetylpyridine + Bredereck's Reagent process2 Reflux in Toluene/Xylene (2-8h) start2->process2 product2 This compound process2->product2 cost2 Pathway 2: Higher Reagent Cost start3 4-Acetylpyridine + Dimethylformamide + Base process3 Stirring in Alcohol (10-24h) start3->process3 product3 This compound process3->product3 cost3 Pathway 3: Lowest Raw Material Cost, Potentially Higher Process Cost

Caption: Comparative workflow of synthetic pathways and their cost implications.

Conclusion and Recommendation

Based on the analysis of starting material costs, reaction conditions, and expected yields, the condensation of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (Pathway 1) emerges as the most cost-effective and scalable route for the synthesis of this compound. While Bredereck's reagent (Pathway 2) may offer slightly higher yields and shorter reaction times, its significantly higher cost makes it less suitable for large-scale production. The Claisen-Schmidt condensation (Pathway 3), although utilizing inexpensive starting materials, is a less direct and potentially lower-yielding method for this specific transformation, which could lead to higher downstream processing costs.

For researchers and drug development professionals, optimizing the DMF-DMA pathway, including solvent choice, reaction time, and purification method, will likely provide the most economical and efficient means of producing this key pharmaceutical intermediate. Further investigation into microwave-assisted or solvent-free conditions for the DMF-DMA reaction could lead to even more sustainable and cost-effective synthetic protocols.

References

A Comparative Guide to the Spectroscopic Analysis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and Related Push-Pull Chromophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a push-pull chromophore, with its structural isomers and other related compounds. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the analytical workflow, offering a valuable resource for researchers in materials science and medicinal chemistry.

The core structure belongs to a class of molecules known as push-pull systems, which feature an electron-donating group (the dimethylamino moiety) and an electron-accepting group (the pyridyl ketone moiety) connected by a π-conjugated bridge.[1] This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to unique and often solvent-dependent photophysical properties, making them suitable for applications such as nonlinear optics, fluorescent probes, and sensors.[1][2]

Comparative Spectroscopic Data

The following tables summarize and compare the nuclear magnetic resonance (NMR), infrared (IR), and photophysical data for the target compound and selected alternatives. These alternatives include structural isomers (pyridin-2-yl and pyridin-3-yl analogs) and other chalcone derivatives to provide a broader context for performance evaluation.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for Pyridyl Chalcone Derivatives

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Reference
(E)-1-([1,1′-biphenyl]-4-yl)-3-(pyridin-3-yl)prop-2-en-1-one8.89 (d, 1H, pyridyl), 8.64 (dd, 1H, pyridyl), 7.83 (d, 1H, vinyl), 7.67 (d, 1H, vinyl)188.4 (C=O), 151.0, 150.3 (pyridyl), 144.7, 123.8 (vinyl)[3]
α,ω-bis{3-(pyridin-3-yl)-1-(phenyl-4-oxy)prop-2-en-1-one}alkane8.84, 8.60, 7.93, 7.34 (pyridyl), 7.76 (d, J=16 Hz, Hβ), 7.60 (d, J=16 Hz, Hα)188.08 (C=O)[4]
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one19.05 (s, 1H, OH), 8.25-7.28 (m, 10H, aromatic/vinyl), 3.06 (s, 6H, N(CH₃)₂)190.6 (C=O, enone), 182.4 (C4-OH), 160.7 (C=O, lactone), 40.2 (N(CH₃)₂)[5]

The large coupling constant (J ≈ 16 Hz) for the vinyl protons in pyridyl chalcones confirms the (E) or trans configuration of the double bond.[4]

Table 2: Infrared (IR) Spectroscopic Data

CompoundKey IR Absorption Frequencies (cm⁻¹)Functional Group AssignmentReference
Heterocyclic Pyridine-Based Chalcones1659, 1637C=O (α,β-unsaturated ketone), C=C (vinyl)[4]
Pyridine Chalcone1700C=O (coumarin moiety)[5]
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one3185-OH[5]

Table 3: Photophysical Properties (UV-Visible Absorption and Fluorescence Emission)

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)Reference
(E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP)Acetonitrile417538-5834[6]
Pyrene-based push-pull dye (PC)Toluene4395220.943850[7]
Pyrene-based push-pull dye (PC)Acetonitrile4606090.815500[7]
2-pyridone based fluorophore-3774330.88-[8]
Diethyl 6-(4-azidophenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylate-2704800.67-[9]

Push-pull dyes like the pyrene-based compound (PC) often exhibit positive solvatochromism, where the emission peak red-shifts significantly in more polar solvents (e.g., from Toluene to Acetonitrile), indicating a more polar excited state due to intramolecular charge transfer.[7]

Workflow for Spectroscopic Analysis

The logical flow from compound synthesis to final data analysis is crucial for systematic characterization. The following diagram illustrates a typical experimental workflow.

G Experimental Workflow for Spectroscopic Analysis cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Photophysical Analysis cluster_3 Data Interpretation syn Synthesis (e.g., Reflux Reaction) puri Purification (e.g., Recrystallization) syn->puri nmr NMR Spectroscopy (¹H, ¹³C) puri->nmr ir IR Spectroscopy puri->ir ms Mass Spectrometry puri->ms uv UV-Vis Absorption puri->uv fluo Fluorescence Emission (Quantum Yield, Solvatochromism) puri->fluo comp Comparative Analysis nmr->comp ir->comp ms->comp uv->comp fluo->comp

Caption: Workflow from synthesis to comparative analysis.

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate comparison of experimental data.

Synthesis of this compound

This protocol is adapted from the synthesis of the title compound.[10]

  • Reactants: A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is prepared in a round-bottom flask.

  • Reaction: The mixture is heated to reflux and maintained for four hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure (in vacuo) to remove the solvent.

  • Purification: The resulting orange residue is recrystallized from ethanol to yield the pure product as yellow blocks.

  • Characterization: The final product is characterized by NMR, IR, and elemental analysis.

General Protocol for Spectroscopic Measurements

a) Sample Preparation:

  • For NMR spectroscopy, dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For UV-Vis and fluorescence spectroscopy, prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., acetonitrile, toluene) with a high concentration (e.g., 1 mM).[6] Prepare a series of dilutions from the stock solution to find a suitable concentration where absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).

b) UV-Visible Absorption Spectroscopy:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to record a baseline correction.

  • Fill a matched quartz cuvette with the sample solution.

  • Scan the appropriate wavelength range (e.g., 200-800 nm) to record the absorption spectrum.

  • The wavelength of maximum absorbance (λ_max) is determined from the spectrum.

c) Fluorescence Spectroscopy:

  • Use a spectrofluorometer equipped with a suitable light source (e.g., Xenon lamp).

  • Excite the sample at or near its λ_max determined from the UV-Vis spectrum.

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • The wavelength of maximum emission (λ_em) is determined.

  • Quantum Yield (Φ_F) Determination: The quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.55).[11] The fluorescence of the sample and the standard are measured under identical conditions. The quantum yield is calculated using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

d) NMR Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[4][5]

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Analyze the spectra to confirm the chemical structure, paying attention to the chemical shifts, integration values, and coupling constants of the vinylic and aromatic protons.[4]

References

Confirming Product Identity: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise identity of a biological product is a critical step in ensuring its safety, efficacy, and consistency. Mass spectrometry (MS) has emerged as an indispensable tool in this process, offering unparalleled sensitivity and specificity for the detailed characterization of proteins and other biomolecules.[1][2] This guide provides a comprehensive comparison of common mass spectrometry-based methods for product identity confirmation, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate strategy for your analytical needs.

Comparing the Alternatives: Key Performance Metrics

The choice of a mass spectrometry technique for product identification often depends on a balance of factors including the complexity of the sample, the level of detail required, and the desired throughput. Below is a comparison of key performance metrics for commonly employed methodologies.

FeatureBottom-Up (Peptide Mapping)Top-DownMALDI-TOF MSLC-MS/MS
Principle Analysis of peptides after enzymatic digestion of the protein.[2]Analysis of intact proteins.[3]Measures the mass-to-charge ratio of ions after laser-induced desorption/ionization.Combines liquid chromatography separation with tandem mass spectrometry.[4]
Typical Sequence Coverage 50-90% for a single enzyme digest.[1] Can be increased with multiple proteases.Potentially 100%, including post-translational modifications (PTMs).[5]Not directly applicable for de novo sequencing, relies on peptide mass fingerprinting.High, often exceeding 95% with optimized methods.
Sensitivity High (low femtomole to attomole range).Lower than bottom-up, requires higher protein amounts.Good (low femtomole to picomole range).[6]Very high (attomole to zeptomole range).
Throughput Moderate to high, depending on the complexity of the workflow.Lower, as intact protein analysis is more complex.High, rapid analysis of multiple samples.[7]Moderate, limited by the length of the chromatography run.
Information Provided Primary sequence confirmation, PTM identification and localization.[5]Intact mass, major proteoforms, and some PTMs.[3]Peptide masses for protein identification via database search (Peptide Mass Fingerprinting).[7]Peptide sequencing (de novo or database searching), PTM identification and localization.[4]
Mass Accuracy High (typically < 5 ppm with Orbitrap or FT-ICR analyzers).High (typically < 5 ppm with Orbitrap or FT-ICR analyzers).Moderate (typically 20-100 ppm).High (typically < 5 ppm with Orbitrap or FT-ICR analyzers).
Key Advantage Robust, well-established, excellent for PTM localization.[2]Provides a complete view of the intact protein and its modifications.[3]Fast, simple, and cost-effective for routine identification.[7]High sensitivity, high resolution, and excellent for complex mixtures.[4]
Key Limitation Incomplete sequence coverage, potential for sample preparation-induced artifacts.[1]Challenging for large or complex proteins, lower sensitivity.[5]Limited information beyond peptide masses, not suitable for de novo sequencing.[6]Longer analysis time, more complex instrumentation.

In-Depth Experimental Protocols

Reproducible and reliable data begins with a well-defined experimental protocol. The following sections provide detailed methodologies for the key experiments cited in this guide.

Peptide Mapping using LC-MS/MS: A Bottom-Up Approach

Peptide mapping is a cornerstone technique for confirming the primary structure of a protein therapeutic.[8] It involves the enzymatic digestion of the protein into smaller peptides, which are then separated and analyzed by LC-MS/MS.[8]

This protocol is suitable for purified protein samples.

Materials:

  • Purified protein sample

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate

  • Alkylating Agent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)

  • Trypsin (mass spectrometry grade), reconstituted in 1 mM HCl to 0.5 µg/µL

  • Quenching Solution: 1% Trifluoroacetic Acid (TFA) in water

  • LC-MS grade water and acetonitrile

Procedure:

  • Denaturation and Reduction:

    • To 20 µg of the protein sample, add Denaturation Buffer to a final volume of 50 µL.

    • Add 5 µL of 10 mM DTT.

    • Incubate at 37°C for 1 hour.[9]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add 5 µL of 55 mM IAA and incubate in the dark at room temperature for 45 minutes.[4]

  • Digestion:

    • Dilute the sample with 140 µL of 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).[6]

    • Incubate at 37°C overnight (16-18 hours).[10]

  • Quenching and Sample Preparation:

    • Stop the digestion by adding 10 µL of 1% TFA.

    • Desalt the resulting peptides using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions.

    • Dry the peptides in a vacuum centrifuge and reconstitute in 20 µL of 0.1% formic acid in water for LC-MS/MS analysis.

This protocol is used for proteins separated by polyacrylamide gel electrophoresis (PAGE).

Materials:

  • Coomassie-stained protein band excised from a 1D or 2D gel

  • Destaining Solution: 50% acetonitrile in 50 mM Ammonium Bicarbonate

  • Dehydration Solution: 100% acetonitrile

  • Reducing Agent: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylating Agent: 55 mM IAA in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)

  • Trypsin solution (20 ng/µL in 50 mM Ammonium Bicarbonate)

  • Peptide Extraction Solution: 60% acetonitrile, 1% TFA

  • LC-MS grade water and acetonitrile

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the gel using a clean scalpel and cut it into small (~1 mm³) pieces.[2]

    • Place the gel pieces in a microcentrifuge tube.

    • Add 200 µL of Destaining Solution and vortex for 10 minutes. Remove the solution and repeat until the gel pieces are colorless.[1]

  • Reduction and Alkylation:

    • Dehydrate the gel pieces with 100 µL of 100% acetonitrile until they turn white and shrink. Remove the acetonitrile.[1]

    • Rehydrate the gel pieces in 50 µL of 10 mM DTT and incubate at 56°C for 1 hour.[4]

    • Cool to room temperature and replace the DTT solution with 50 µL of 55 mM IAA. Incubate in the dark at room temperature for 45 minutes.[4]

    • Wash the gel pieces with 100 µL of 50 mM Ammonium Bicarbonate for 10 minutes, then dehydrate with 100% acetonitrile. Remove all liquid and dry the gel pieces in a vacuum centrifuge.[1]

  • Digestion:

    • Rehydrate the dried gel pieces in 20-30 µL of trypsin solution on ice for 30 minutes.

    • Add enough 50 mM Ammonium Bicarbonate to cover the gel pieces.

    • Incubate at 37°C overnight.[1]

  • Peptide Extraction:

    • Add 50 µL of Peptide Extraction Solution to the gel pieces and sonicate for 15 minutes.

    • Collect the supernatant. Repeat the extraction step once more.

    • Pool the supernatants and dry in a vacuum centrifuge.

    • Reconstitute the peptides in 20 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.

Typical Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 60 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60°C.[8]

  • MS Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • MS1 Resolution: 60,000 - 120,000.

  • MS2 Resolution: 15,000 - 30,000.

Visualizing the Workflow

To better understand the relationships between these techniques and the overall process of product identity confirmation, the following diagrams illustrate key workflows.

PeptideMappingWorkflow Protein Intact Protein Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography (Separation) Peptides->LC SeparatedPeptides Separated Peptides LC->SeparatedPeptides MS1 Mass Spectrometry (MS1 Scan - Precursor Ions) SeparatedPeptides->MS1 PrecursorIons Precursor Ion Masses MS1->PrecursorIons Fragmentation Fragmentation (Collision-Induced Dissociation) PrecursorIons->Fragmentation MS2 Tandem Mass Spectrometry (MS2 Scan - Fragment Ions) Fragmentation->MS2 FragmentIons Fragment Ion Spectra MS2->FragmentIons Analysis Data Analysis (Sequence Identification) FragmentIons->Analysis Database Protein Sequence Database Database->Analysis Result Confirmed Protein Identity & PTMs Analysis->Result

Caption: Workflow for bottom-up proteomics (peptide mapping) using LC-MS/MS.

TopDownVsBottomUp ProteinID Protein Identification by Mass Spectrometry BottomUp Bottom-Up Proteomics ProteinID->BottomUp TopDown Top-Down Proteomics ProteinID->TopDown Digestion Protein Digestion BottomUp->Digestion Starts with PeptideAnalysis Peptide Analysis (LC-MS/MS) Digestion->PeptideAnalysis SequenceInference Protein Sequence Inferred PeptideAnalysis->SequenceInference IntactProtein Intact Protein Analysis TopDown->IntactProtein Starts with Fragmentation Intact Protein Fragmentation IntactProtein->Fragmentation DirectSequence Direct Sequence Information Fragmentation->DirectSequence

Caption: Comparison of Top-Down and Bottom-Up proteomics approaches.

MALDIvsLCMS Sample Digested Protein Sample (Peptide Mixture) MALDI MALDI-TOF MS Sample->MALDI LCMS LC-MS/MS Sample->LCMS Matrix Co-crystallization with Matrix MALDI->Matrix Laser Pulsed Laser Desorption/Ionization Matrix->Laser TOF Time-of-Flight Analysis Laser->TOF PMF Peptide Mass Fingerprint TOF->PMF LC Liquid Chromatography Separation LCMS->LC ESI Electrospray Ionization LC->ESI TandemMS Tandem Mass Analysis (MS/MS) ESI->TandemMS SeqData Peptide Sequence Data TandemMS->SeqData

Caption: Conceptual comparison of MALDI-TOF MS and LC-MS/MS workflows.

References

A Comparative Guide to the Efficacy of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile enaminone intermediate widely employed in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical relevance. This guide provides a comparative analysis of its efficacy against an alternative enaminone precursor in the synthesis of substituted pyrimidines, a core scaffold in many kinase inhibitors. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison in Pyrimidine Synthesis

The utility of enaminones as precursors for pyrimidine synthesis is well-established. The reaction typically involves the condensation of the enaminone with a guanidine salt. In this guide, we compare the synthesis of a 4-(pyridin-4-yl)pyrimidin-2-amine from this compound with the synthesis of a structurally similar 4-(4-bromophenyl)pyrimidin-2-amine from 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Table 1: Comparison of Enaminone Intermediates in the Synthesis of 2-Aminopyrimidine Derivatives

IntermediateTarget MoleculeReagentsSolventReaction TimeYield (%)Reference
This compound4-(Pyridin-4-yl)pyrimidin-2-amineGuanidine hydrochloride, Sodium methoxideMethanol12 h~85% (estimated based on similar reactions)N/A
1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one4-(4-Bromophenyl)pyrimidin-2-amineGuanidine hydrochloride, Sodium methoxideMethanol12 hNot specified, product obtained[1]

Note: The yield for the synthesis of 4-(pyridin-4-yl)pyrimidin-2-amine is an estimation based on typical yields for this type of reaction, as a specific experimental value was not found in the searched literature. The synthesis of 4-(4-bromophenyl)pyrimidin-2-amine was reported, but the exact yield was not provided in the available text[1].

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is crucial for its application.

Protocol: A mixture of 4-acetylpyridine (1.21 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76 g, 40 mmol) is refluxed for 4 hours. After the reaction is complete, the mixture is concentrated under reduced pressure. The resulting residue is then recrystallized from ethanol to afford the pure product.

Synthesis of 4-(Pyridin-4-yl)pyrimidin-2-amine from this compound

This protocol outlines the cyclization reaction to form the pyrimidine ring.

Protocol:

  • To a solution of sodium methoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in methanol (20 mL), is added guanidine hydrochloride (0.96 g, 10 mmol).

  • The mixture is stirred for 30 minutes at room temperature.

  • This compound (1.76 g, 10 mmol) is then added to the reaction mixture.

  • The resulting mixture is heated at reflux for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and chloroform.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude product is purified by column chromatography on silica gel to afford 4-(pyridin-4-yl)pyrimidin-2-amine.

Signaling Pathways and Applications

Pyrimidine derivatives are key structural motifs in a multitude of biologically active compounds, including a significant number of kinase inhibitors used in cancer therapy. The 4-(pyridin-4-yl)pyrimidine scaffold, synthesized from the title intermediate, is a common core in inhibitors of various kinases, such as Cyclin-Dependent Kinaces (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4] These kinases are crucial regulators of cell cycle progression and angiogenesis, respectively, and their inhibition can be a powerful strategy to halt tumor growth.[2][3][4]

Below is a generalized diagram illustrating the role of pyrimidine-based kinase inhibitors in blocking the signaling pathways of VEGFR-2 and CDK4/6.

Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_CDK CDK4/6 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Angiogenesis Angiogenesis MAPK_pathway->Angiogenesis CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CellCycle G1/S Transition E2F->CellCycle Promotes Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->VEGFR2 Inhibits Pyrimidine_Inhibitor->CDK46 Inhibits

Caption: Generalized signaling pathways of VEGFR-2 and CDK4/6 and their inhibition by pyrimidine-based kinase inhibitors.

Experimental Workflow

The general workflow for the synthesis of 4-(pyridin-4-yl)pyrimidin-2-amine from 4-acetylpyridine is a two-step process.

Experimental_Workflow Start 4-Acetylpyridine Intermediate (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Start->Intermediate Step 1 Final_Product 4-(Pyridin-4-yl)pyrimidin-2-amine Intermediate->Final_Product Step 2 Step1_reagents DMF-DMA, Reflux Step1_reagents->Start Step2_reagents Guanidine HCl, NaOMe, MeOH, Reflux Step2_reagents->Intermediate

Caption: Two-step synthesis of 4-(pyridin-4-yl)pyrimidin-2-amine from 4-acetylpyridine.

Conclusion

This compound serves as a valuable and efficient intermediate for the synthesis of 4-heteroaryl-substituted pyrimidines. Its reactivity allows for the straightforward construction of the pyrimidine core, a key pharmacophore in many kinase inhibitors. While direct comparative data with other enaminones is limited, the available information suggests that it is a reliable precursor for accessing these important molecular scaffolds. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the practical application of this intermediate in a research and drug development setting. Further comparative studies under standardized conditions would be beneficial to definitively establish its efficacy relative to other enaminone precursors.

References

A Comparative Guide to the Cytotoxicity of Novel Anticancer Agent B175763 (Quinoline-2-carboxylic acid) and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the cytotoxic effects of the novel anticancer agent B175763 (Quinoline-2-carboxylic acid) against the standard chemotherapeutic drug, Cisplatin.[1] Cisplatin is a cornerstone in chemotherapy, frequently used as a benchmark in the development of new anticancer drugs due to its established efficacy against various solid tumors.[1][2] However, its clinical application can be limited by considerable side effects and the emergence of drug resistance.[1] This has driven the exploration for new compounds that may offer enhanced cytotoxicity and greater selectivity towards cancer cells.[1]

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key metric for a drug's potency. It is important to recognize that IC₅₀ values for standard drugs like Cisplatin can show significant variation across different studies due to inconsistencies in experimental conditions, such as cell seeding density and assay methods.[1][2] The following table summarizes the IC₅₀ values from various studies, comparing novel compounds to Cisplatin in specific cancer cell lines.

Cell LineCancer TypeCompound/DrugIC₅₀ (µM)Incubation TimeCitation
A549 Lung Cancer Cisplatin 10.91 24h [1]
Cisplatin 7.49 48h [1]
Cisplatin 9.79 72h [1]
Organogold(III) Complex 0.13 - [1]
MCF-7 Breast Cancer Cisplatin 31.3 - [1]
Doxorubicin Varies (50 nM - 27 µM) - [3]
Palladium(II) Complex (4A) 14.2 - [1]
HeLa Cervical Cancer Cisplatin >10 (µg/mL) - [1]
Doxorubicin 0.92 ± 0.09 - [4]
ZnO Nanoparticles (L10) 115 (µg/mL) - [1]
OVCAR3 Ovarian Cancer Copper Compounds More active than Cisplatin - [1]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The quantity of formazan produced is directly proportional to the number of viable cells.[6]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).[7]

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., Quinoline-2-carboxylic acid, Cisplatin) and incubate for a specified duration (e.g., 24, 48, or 72 hours).[1][7]

  • MTT Addition: Following the incubation period, add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

Visualizations

Experimental Workflow and Signaling Pathway

To elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Seed Cancer Cells (e.g., A549, MCF-7) B 2. Treat with Compounds (Novel Agent vs. Standard Drug) A->B C 3. Incubate (e.g., 24h, 48h, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Values G->H

Workflow for determining compound cytotoxicity using the MTT assay.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway Drug Anticancer Agent Stimuli Cellular Stress (e.g., DNA Damage) Drug->Stimuli Bcl2 Bcl-2 Family (Bax/Bak activation) Stimuli->Bcl2 Mito Mitochondria Bcl2->Mito CytC Cytochrome C Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Simplified diagram of the intrinsic apoptosis signaling pathway.

The intrinsic pathway of apoptosis is a key mechanism for programmed cell death, often triggered by cellular stress such as DNA damage induced by anticancer agents.[8][9][10] This pathway involves the mitochondria and a cascade of caspase activation.[9][11][12] Pro-apoptotic proteins from the Bcl-2 family, like Bax and Bak, are activated, leading to the release of cytochrome c from the mitochondria.[8][9] Released cytochrome c then binds with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9.[11] Activated caspase-9 proceeds to activate executioner caspases, such as caspase-3, culminating in the dismantling of the cell.[8][11]

References

Assessing the Purity of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive framework for assessing the purity of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one from various commercial suppliers. By employing a multi-pronged analytical approach, researchers can confidently select the highest quality reagents for their downstream applications.

This compound is a versatile building block in medicinal chemistry and organic synthesis. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the reliability of biological screening data. This guide outlines key analytical techniques and provides detailed experimental protocols for a robust purity assessment.

Comparative Purity Data from Different Suppliers

To illustrate the potential variability in product quality, the following table summarizes hypothetical purity data for this compound obtained from three different suppliers. The data is based on the application of the analytical methods detailed in this guide.

Parameter Supplier A Supplier B Supplier C
Stated Purity >99% (HPLC)98%>97%
HPLC Purity (Area %) 99.6%98.2%97.5%
qNMR Purity (mol/mol %) 99.5%98.1%97.3%
Major Impurity 1 (HPLC, Area %) 0.2% (Isonicotinic acid)0.8% (Unidentified, RT=2.5 min)1.1% (4-acetylpyridine)
Major Impurity 2 (HPLC, Area %) 0.1% (Unidentified, RT=3.1 min)0.5% (Isonicotinic acid)0.8% (Unidentified, RT=2.8 min)
Residual Solvents (¹H NMR) Acetone (0.05%)Dichloromethane (0.1%)Ethyl Acetate (0.2%)
Appearance Pale yellow crystalline solidYellow powderOff-white powder

Experimental Workflow for Purity Assessment

A systematic approach is crucial for a thorough purity evaluation. The following workflow outlines the key steps, from sample reception to data analysis and supplier selection.

G Experimental Workflow for Purity Assessment cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Supplier Selection A Receive Samples from Suppliers A, B, C B Document Appearance & Physical Properties A->B C Prepare Stock Solutions for Analysis B->C D HPLC-UV Analysis for Purity & Impurity Profile C->D E ¹H qNMR for Absolute Purity & Residual Solvents C->E G ¹H and ¹³C NMR for Structural Confirmation C->G F LC-MS for Impurity Identification D->F H Compare Purity Data in Tabulated Format D->H E->H I Identify and Quantify Key Impurities F->I H->I J Assess Cost vs. Purity I->J K Select Optimal Supplier J->K

Caption: A logical workflow for the comprehensive purity assessment of chemical reagents from different suppliers.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and comparable data. The following protocols are provided as a starting point and may require optimization based on the available instrumentation and specific sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of the main component and detects the presence of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a compound using a certified internal standard.[1]

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient).

    • Number of Scans: 8 to 16, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform and phase correction to the FID.

    • Carefully integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (analyte) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity (standard)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity (standard) = Purity of the certified internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is instrumental in identifying the molecular weights of impurities, which aids in their structural elucidation.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Method: The same HPLC method as described above can be used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV data with the mass spectra to determine the molecular weights of the impurities. Fragmentation patterns can provide further structural information.

Potential Impurities and Their Origin

Understanding the synthetic route of this compound can help in predicting potential impurities. A common synthesis involves the condensation of a 4-pyridyl ketone with a dimethylformamide derivative.

G Potential Impurities in Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product & Potential Impurities A 4-Acetylpyridine C Condensation Reaction A->C B Dimethylformamide Dimethyl Acetal (DMF-DMA) B->C D This compound C->D E Unreacted 4-Acetylpyridine C->E F Isonicotinic Acid (from oxidation of starting material or product) C->F G By-products from side reactions C->G

Caption: Potential impurities arising from the synthesis of the target compound.

By employing the analytical strategies outlined in this guide, researchers can make informed decisions when sourcing this compound, ensuring the quality and reliability of their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe disposal of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a compound commonly used in research and drug development. Adherence to these protocols is crucial for maintaining operational safety and regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for the structurally similar pyridin-3-yl isomer, this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.[3]

In Case of a Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3] For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[3]

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.[4]

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), as hazardous waste.[3]

    • Segregate this waste stream from other incompatible waste. It should be stored separately from strong oxidizing agents and acids.[3]

  • Waste Collection and Labeling:

    • Collect the hazardous waste in a designated, properly sealed, and clearly labeled container.[3]

    • The label should clearly identify the contents as "this compound waste" and include the associated hazard symbols (e.g., Harmful/Toxic, Irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

    • The storage area should be away from sources of ignition and incompatible materials.[4][5]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste disposal service.[1][6]

    • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Visualizing the Disposal Workflow

To ensure clarity and understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.

Caption: A flowchart illustrating the step-by-step disposal process.

PPE_Requirements Essential Personal Protective Equipment (PPE) cluster_ppe Required PPE cluster_hazards Protects Against Gloves Chemical-Resistant Gloves SkinContact Skin Contact/Absorption Gloves->SkinContact Goggles Safety Goggles/Glasses EyeSplash Eye Splashes Goggles->EyeSplash LabCoat Lab Coat Contamination Clothing/Skin Contamination LabCoat->Contamination Ventilation Fume Hood/Ventilation Inhalation Vapor Inhalation Ventilation->Inhalation

Caption: Required PPE and the hazards they mitigate.

References

Personal protective equipment for handling (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling this compound, a versatile compound utilized in pharmaceutical development and organic synthesis.[1] Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for the pyridin-4-yl isomer was not identified, data for the closely related pyridin-3-yl isomer indicates that the substance is harmful if swallowed.[2] It may also cause skin, eye, and respiratory irritation.[3] Therefore, a cautious approach to handling is warranted, employing a comprehensive suite of personal protective equipment.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Chemical-Impermeable GlovesInspected prior to use and compliant with EU Directive 89/686/EEC and the EN 374 standard.[2]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[2]
Respiratory Protection Full-Face RespiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][4]
Operational and Handling Protocols

Safe handling practices are paramount to minimize exposure risk. Operations should be conducted in a well-ventilated area, and measures should be taken to prevent the formation of dust and aerosols.[2][4]

Key Handling Steps:

  • Ventilation: Always handle the compound in a well-ventilated place.[2][4]

  • Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[2][4]

  • Dust Prevention: Avoid the formation of dust and aerosols during handling.[2][4]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][4]

  • Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid measures must be taken.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, get medical help.[2] Rinse mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2]
Skin Contact Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water and consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[2]
Inhalation Move the victim into fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration and consult a doctor immediately.[2]
Storage and Disposal Plan

Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Keep apart from foodstuff containers or incompatible materials.[2][4]

  • The recommended storage temperature is in an inert atmosphere, between 2-8°C.[3]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

  • Adhered or collected material should be promptly disposed of.[2]

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep->ppe handling Chemical Handling ppe->handling weigh Weigh Compound in Ventilated Area handling->weigh experiment Perform Experiment weigh->experiment cleanup Cleanup & Decontamination experiment->cleanup storage Storage experiment->storage decontaminate Decontaminate Work Surfaces cleanup->decontaminate disposal Waste Disposal decontaminate->disposal waste Dispose of Contaminated Materials in Accordance with Regulations disposal->waste store Store in a Cool, Dry, Well-Ventilated Area (2-8°C, Inert Atmosphere) storage->store

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.